molecular formula C10H18O7 B1667460 Bis-PEG3-acid

Bis-PEG3-acid

Cat. No.: B1667460
M. Wt: 250.25 g/mol
InChI Key: WFLUHYUKINZPNZ-UHFFFAOYSA-N
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Description

Bis-PEG3-acid is a PEG derivative containing two terminal carboxylic acid groups. The terminal carboxylic acids can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. PEG Linkers may be useful in the development of antibody drug conjugates.

Properties

IUPAC Name

3-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O7/c11-9(12)1-3-15-5-7-17-8-6-16-4-2-10(13)14/h1-8H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLUHYUKINZPNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Bis-PEG3-acid for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Understanding Bis-PEG3-acid

This compound, also known by its systematic name 3,3'-((Oxybis(ethane-2,1-diyl))bis(oxy))dipropanoic acid, is a homobifunctional crosslinking agent widely utilized in the fields of bioconjugation, drug delivery, and proteomics.[1] Its structure features two terminal carboxylic acid groups connected by a hydrophilic polyethylene glycol (PEG) spacer. This three-unit PEG chain imparts increased aqueous solubility to the linker and any molecule it is conjugated to, which is a significant advantage when working with hydrophobic biomolecules or payloads.[1][2]

The terminal carboxylic acids are the reactive moieties of this compound. They can be activated by coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), to form stable amide bonds with primary and secondary amine groups present on biomolecules like proteins, peptides, and amine-modified oligonucleotides.[1][2] This reaction is the basis for its utility in crosslinking and as a linker in more complex bioconjugates.

One of the key applications of this compound is in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). In these constructs, the this compound serves as a flexible and hydrophilic linker connecting the targeting moiety (an antibody or a small molecule ligand) to the therapeutic payload (a cytotoxic drug or an E3 ligase ligand). The PEG spacer can help to optimize the pharmacokinetic properties of the resulting conjugate.

Data Presentation: Chemical and Physical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueReference(s)
Chemical Formula C10H18O7
Molecular Weight 250.25 g/mol
CAS Number 96517-92-9
Purity ≥95%
Physical Form Colorless oil or solid/semi-solid
Solubility Water, DMSO, DMF
Storage Temperature -20°C

Experimental Protocols: Amide Bond Formation with this compound

The following is a detailed methodology for a typical two-step activation and coupling reaction to form an amide bond between a biomolecule containing a primary amine and this compound using EDC and N-hydroxysuccinimide (NHS).

Materials:

  • This compound

  • Biomolecule with a primary amine (e.g., peptide, protein)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Experimental Workflow Diagram:

KRAS_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR KRAS_GDP KRAS-GDP (Inactive) EGFR->KRAS_GDP SOS KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP RAF RAF KRAS_GTP->RAF Proteasome Proteasome KRAS_GTP->Proteasome Degradation MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation PROTAC KRAS-PROTAC PROTAC->KRAS_GTP Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits E3_Ligase->KRAS_GTP Ubiquitination

References

An In-depth Technical Guide to Bis-PEG3-acid: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG3-acid, also known by its systematic name 3-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]propanoic acid, is a homobifunctional crosslinker widely utilized in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).[1] Its structure features a hydrophilic polyethylene glycol (PEG) spacer of three ethylene glycol units, flanked by two terminal carboxylic acid groups.[2][3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and common experimental protocols involving this compound.

Chemical Structure and Properties

This compound is a viscous liquid at room temperature.[4] The central PEG chain imparts hydrophilicity, which can enhance the aqueous solubility and reduce the immunogenicity of the molecules it links. The terminal carboxylic acid groups provide reactive handles for covalent modification, most commonly through the formation of stable amide bonds with primary amines.

Physicochemical and Biological Properties
PropertyValueReference(s)
IUPAC Name 3-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]propanoic acid
Synonyms 1,8-bis(carboxymethyl)triethylene glycol, 4,7,10-Trioxatridecanedioic acid
CAS Number 96517-92-9
Molecular Formula C10H18O7
Molecular Weight 250.25 g/mol
Appearance Viscous Liquid
Boiling Point 445.4 ± 40.0 °C at 760 mmHg
Melting Point Not Available
pKa ~4-5 (estimated for terminal carboxylic acids)
Solubility Soluble in Water, DMSO, DMF

Experimental Protocols

The reactivity of the terminal carboxylic acids of this compound allows for its conjugation to amine-containing molecules using standard coupling chemistries. The following are detailed protocols for common amide bond formation reactions.

EDC/NHS-Mediated Amide Coupling

This is a widely used method for activating carboxylic acids to form amine-reactive NHS esters, which then readily react with primary amines to form stable amide bonds.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or other amine-free buffer

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

  • Amine-containing molecule (e.g., protein, peptide)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving reagents

Procedure:

  • Reagent Preparation:

    • Equilibrate this compound, EDC, and NHS/Sulfo-NHS to room temperature before use.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

    • Immediately before use, prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer.

  • Activation of this compound:

    • In a reaction vessel, add the this compound stock solution to the Activation Buffer.

    • Add a molar excess of EDC and NHS/Sulfo-NHS to the this compound solution. A typical molar ratio is 1:2:2 (this compound:EDC:NHS).

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to Amine-Containing Molecule:

    • Immediately after activation, add the activated this compound solution to the amine-containing molecule dissolved in Coupling Buffer. The pH of the reaction mixture should be adjusted to 7.2-8.0 for optimal coupling.

    • The molar ratio of the activated linker to the amine-containing molecule should be optimized for the specific application.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS esters.

  • Purification:

    • Remove excess reagents and byproducts by dialysis, size-exclusion chromatography, or other appropriate purification methods.

HATU-Mediated Amide Coupling

HATU is a highly efficient coupling reagent for the formation of amide bonds, particularly for sterically hindered or electron-deficient amines.

Materials:

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Anhydrous aprotic solvent (e.g., DMF, Dichloromethane (DCM))

  • Tertiary amine base (e.g., Diisopropylethylamine (DIPEA), Triethylamine (TEA))

  • Amine-containing molecule

Procedure:

  • Reagent Preparation:

    • Ensure all glassware is dry and reactions are performed under an inert atmosphere (e.g., nitrogen or argon).

    • Dissolve this compound in the anhydrous aprotic solvent.

    • Dissolve the amine-containing molecule in the anhydrous aprotic solvent.

  • Coupling Reaction:

    • To the solution of this compound, add HATU (typically 1.1-1.5 equivalents per carboxylic acid group) and the tertiary amine base (typically 2-3 equivalents per carboxylic acid group).

    • Stir the mixture at room temperature for a few minutes to pre-activate the carboxylic acid.

    • Add the solution of the amine-containing molecule to the reaction mixture.

    • Stir the reaction at room temperature. The reaction time can vary from 1 to 24 hours, depending on the reactivity of the substrates. Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

  • Work-up and Purification:

    • Upon completion, the reaction mixture can be diluted with an organic solvent and washed with an acidic solution (e.g., 1 M HCl) to remove the base, followed by a basic solution (e.g., saturated NaHCO3) to remove unreacted acid and HATU byproducts.

    • The organic layer is then dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography or other suitable methods.

Visualizations

EDC/NHS Coupling Workflow

EDC_NHS_Workflow cluster_activation Activation Step (pH 4.7-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.0) cluster_quenching Quenching & Purification This compound This compound Activated_Linker Amine-Reactive NHS Ester This compound->Activated_Linker 15-30 min Room Temp EDC_NHS EDC + NHS EDC_NHS->Activated_Linker Conjugate Covalent Conjugate Activated_Linker->Conjugate 2h RT or Overnight 4°C Amine_Molecule Amine-Containing Molecule Amine_Molecule->Conjugate Quench Quenching (Tris or Hydroxylamine) Conjugate->Quench Purify Purification (Dialysis, SEC) Quench->Purify HATU_Workflow cluster_reaction Anhydrous Reaction cluster_workup Work-up & Purification This compound This compound Reaction_Mixture Reaction Mixture This compound->Reaction_Mixture HATU_Base HATU + Base (e.g., DIPEA) HATU_Base->Reaction_Mixture Amine_Molecule Amine-Containing Molecule Amine_Molecule->Reaction_Mixture 1-24h Room Temp Wash Aqueous Wash (Acidic & Basic) Reaction_Mixture->Wash Dry_Concentrate Dry & Concentrate Wash->Dry_Concentrate Purify Purification (Chromatography) Dry_Concentrate->Purify Final_Product Purified Conjugate Purify->Final_Product

References

An In-depth Technical Guide to Bis-PEG3-acid Linkers in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two commonly referenced "Bis-PEG3-acid" linkers, pivotal tools in the fields of bioconjugation, antibody-drug conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs). This document elucidates their chemical properties, applications, and detailed experimental protocols for their use.

Introduction to this compound Linkers

In the landscape of advanced drug development, polyethylene glycol (PEG) linkers have become indispensable for their ability to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. "this compound" refers to a class of homobifunctional linkers characterized by a short PEG chain with carboxylic acid groups at both termini. These terminal groups provide reactive handles for covalent attachment to amine-containing molecules, such as proteins, peptides, and small molecule drugs.

It is crucial for researchers to distinguish between two specific molecules that are often associated with the term "this compound," as they possess distinct chemical structures, CAS numbers, and molecular weights. This guide will address both compounds to ensure clarity and precision in experimental design.

Physicochemical and Identification Data

The quantitative data for the two primary forms of this compound are summarized below for clear comparison.

Property3,6,9-Trioxaundecanedioic acidThis compound
Synonyms PEG3-(CH2CO2H)2, 2,2'-((Oxybis(ethane-2,1-diyl))bis(oxy))diacetic acid3,3'-((Oxybis(ethane-2,1-diyl))bis(oxy))dipropanoic acid, 4,7,10-trioxa-tridecanedioic acid
CAS Number 13887-98-4[1]96517-92-9[2][3]
Molecular Formula C8H14O7[1]C10H18O7[2]
Molecular Weight 222.19 g/mol 250.25 g/mol
Appearance LiquidPale Yellow or Colorless Oily Liquid
Solubility Soluble in Water, DMSO, DMF, DCMSoluble in Water, DMSO, DMF

Applications in Drug Development and Research

Both this compound linkers are primarily utilized as hydrophilic spacers in the synthesis of more complex biomolecules. Their homobifunctional nature allows for the crosslinking of two amine-containing molecules or the sequential conjugation of different molecules.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation by the proteasome. The linker component of a PROTAC is critical, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. PEG-based linkers, such as 3,6,9-Trioxaundecanedioic acid, are frequently employed to enhance the aqueous solubility and cell permeability of PROTAC molecules. The flexibility and length of the PEG chain can be tuned to optimize the degradation efficiency of the target protein.

Antibody-Drug Conjugates (ADCs)

ADCs are targeted cancer therapies that combine the specificity of a monoclonal antibody with the cytotoxicity of a potent small-molecule drug. The linker in an ADC connects the antibody to the cytotoxic payload and plays a crucial role in the stability and efficacy of the conjugate. Hydrophilic PEG linkers are used to improve the solubility and pharmacokinetic properties of ADCs, often allowing for a higher drug-to-antibody ratio (DAR) without causing aggregation. The this compound linkers can be used to attach amine-containing drugs to the lysine residues of an antibody.

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound linkers in bioconjugation reactions. The choice of coupling agent (e.g., EDC/NHS or HATU) will depend on the specific substrates and desired reaction conditions.

General Amide Coupling via EDC/NHS Activation

This two-step protocol is suitable for conjugating a this compound linker to a primary amine-containing biomolecule (e.g., a protein or peptide).

Materials:

  • This compound linker (either CAS 13887-98-4 or 96517-92-9)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Amine-containing biomolecule (Molecule-NH2)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a stock solution of the this compound linker (e.g., 10-50 mM) in anhydrous DMF or DMSO.

    • Prepare a stock solution of EDC (e.g., 0.5 M) in water or buffer.

    • Prepare a stock solution of NHS/Sulfo-NHS (e.g., 0.5 M) in water or buffer.

    • Prepare the Molecule-NH2 in the appropriate Coupling Buffer at a known concentration (e.g., 1-10 mg/mL).

  • Activation of this compound:

    • In a reaction vial, add the this compound linker to the Activation Buffer.

    • Add EDC (1.5-2 equivalents per carboxyl group) and NHS/Sulfo-NHS (1.5-2 equivalents per carboxyl group) to the linker solution.

    • Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to Amine-Containing Molecule:

    • Immediately add the activated this compound solution to the solution of Molecule-NH2. A 10- to 20-fold molar excess of the activated linker over the amine-containing molecule is often used.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer if necessary.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM and incubate for 15-30 minutes at room temperature.

    • Purify the resulting conjugate using an appropriate method such as dialysis, size-exclusion chromatography (SEC), or affinity chromatography to remove excess reagents and byproducts.

Amide Coupling via HATU Activation

HATU is a highly efficient coupling reagent, particularly for sterically hindered or electron-deficient amines.

Materials:

  • This compound linker

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • Amine-containing molecule (Molecule-NH2)

  • Anhydrous DMF

Procedure:

  • Reagent Preparation:

    • Ensure all reagents and solvents are anhydrous.

    • Dissolve the this compound linker (1 equivalent) and HATU (2.2 equivalents) in anhydrous DMF.

    • In a separate vial, dissolve the Molecule-NH2 (2.2 equivalents) in anhydrous DMF.

  • Activation and Coupling:

    • To the solution of the linker and HATU, add DIPEA (4.4 equivalents).

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid groups.

    • Add the solution of Molecule-NH2 to the activated linker solution.

    • Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by an appropriate method (e.g., LC-MS or TLC).

  • Work-up and Purification:

    • Upon completion, the reaction mixture can be diluted with an appropriate solvent (e.g., ethyl acetate) and washed with aqueous solutions (e.g., saturated sodium bicarbonate, brine) to remove DMF and excess reagents.

    • The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel.

Characterization of Conjugates

The successful synthesis of the bioconjugate should be confirmed by a combination of analytical techniques:

  • Mass Spectrometry (MS): To confirm the molecular weight of the conjugate and determine the degree of labeling (e.g., DAR in ADCs).

  • High-Performance Liquid Chromatography (HPLC): Techniques such as size-exclusion chromatography (SEC) and reversed-phase HPLC (RP-HPLC) can be used to assess the purity of the conjugate and separate it from unreacted starting materials.

  • UV-Vis Spectroscopy: To determine the concentration of the protein and, if the conjugated molecule has a chromophore, the degree of labeling.

Visualizations

Experimental Workflow for Bioconjugation

The following diagram illustrates a typical workflow for the conjugation of a biomolecule using a this compound linker and EDC/NHS chemistry.

experimental_workflow reagents 1. Reagent Preparation - this compound - EDC/NHS - Molecule-NH2 activation 2. Activation - Add EDC/NHS to this compound - Incubate for 15-30 min reagents->activation Activation Buffer conjugation 3. Conjugation - Add activated linker to Molecule-NH2 - React for 2-16 hours activation->conjugation Coupling Buffer quenching 4. Quenching - Add Tris or Hydroxylamine conjugation->quenching purification 5. Purification - SEC, Dialysis, or Affinity Chromatography quenching->purification characterization 6. Characterization - MS, HPLC, UV-Vis purification->characterization

Caption: A generalized workflow for the bioconjugation process using a this compound linker.

PROTAC Mechanism of Action

This diagram illustrates the role of a PEG linker, such as this compound, in the mechanism of action of a PROTAC.

protac_mechanism cluster_ternary Ternary Complex Formation poi Target Protein (POI) protac PROTAC (Warhead-Linker-E3 Ligand) poi->protac binds ub_poi Ubiquitinated POI e3_ligase E3 Ubiquitin Ligase protac->e3_ligase recruits ubiquitin Ubiquitin e3_ligase->ubiquitin transfers ubiquitin->poi tags proteasome Proteasome ub_poi->proteasome recognition degradation Degradation Products proteasome->degradation degrades

Caption: The mechanism of PROTAC-mediated protein degradation facilitated by a linker.

References

The Role of PEG Linkers in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern therapeutics and diagnostics, the precise chemical modification of biological molecules, or bioconjugation, is a cornerstone of innovation. Among the vast toolkit available to researchers, polyethylene glycol (PEG) linkers have emerged as a dominant and versatile tool. PEGylation, the process of covalently attaching PEG chains to molecules such as proteins, peptides, antibodies, and small molecules, has revolutionized drug delivery and development.[1][2][3][4] This technical guide provides an in-depth exploration of the role of PEG linkers in bioconjugation, offering a comprehensive overview of their properties, applications, and the methodologies for their use.

Polyethylene glycol is a non-toxic, non-immunogenic, and highly water-soluble polymer approved by the FDA.[1] Its unique physicochemical properties make it an ideal candidate for enhancing the therapeutic efficacy of biopharmaceuticals. By acting as a hydrophilic and flexible spacer, PEG linkers can dramatically alter the pharmacokinetic and pharmacodynamic profiles of a conjugated molecule.

The core benefits of PEGylation are multifaceted and significant. These include:

  • Improved Solubility: The hydrophilic nature of PEG can significantly increase the solubility of hydrophobic drugs and proteins in aqueous solutions.

  • Reduced Immunogenicity: The flexible PEG chain can mask epitopes on the surface of proteins, reducing their recognition by the immune system and thereby lowering the risk of an immune response.

  • Enhanced Stability: PEG linkers can protect biomolecules from enzymatic degradation and improve their stability in biological environments.

  • Prolonged Circulation Half-Life: By increasing the hydrodynamic size of a molecule, PEGylation reduces its renal clearance, leading to a longer circulation time in the bloodstream.

  • Tunable Properties: The length and architecture (linear or branched) of the PEG linker can be precisely controlled to fine-tune the properties of the final bioconjugate.

This guide will delve into the various types of PEG linkers, provide quantitative data on their impact, offer detailed experimental protocols for key conjugation chemistries, and visualize complex workflows and pathways to provide a thorough resource for professionals in the field.

Data Presentation: The Quantitative Impact of PEGylation

The decision to employ PEG linkers in a bioconjugation strategy is often driven by the desired quantitative improvements in a molecule's properties. The following tables summarize key data on the effects of PEGylation.

Table 1: Effect of PEG Linker Length on Pharmacokinetic Parameters

BioconjugatePEG Chain Length (kDa)Elimination Half-life (t½)Clearance Rate (CL)Area Under the Curve (AUC)Reference
Affibody-MMAE Conjugate0 (No PEG)19.6 min--
42.5-fold increase vs no PEG--
1011.2-fold increase vs no PEG--
Methotrexate-loaded chitosan nanoparticles2--Linear relationship with MW
5--Linear relationship with MW
10--Linear relationship with MW
PEG (in mice)618 minInversely related to MW-
5016.5 hrInversely related to MW-

Table 2: Comparison of Anti-Drug Antibody (ADA) Response for PEGylated and Non-PEGylated Proteins

Therapeutic ProteinModificationAssayKey FindingReference
Certolizumab Pegol (Fab')PEGylated (CZP)T-cell line generation and ELISpotInduced fewer T-cell lines compared to the non-PEGylated form. PEGylation diminished peptide presentation to T-cells.
Certolizumab (Fab')Non-PEGylated (CZNP)T-cell line generation and ELISpotInduced a greater number of T-cell lines from healthy donor PBMCs. The non-PEGylated form was more potent in activating T-cells.

Experimental Protocols

The successful implementation of PEGylation strategies relies on robust and well-defined experimental protocols. This section provides detailed methodologies for three of the most common bioconjugation reactions involving PEG linkers.

Protocol 1: Amine-Reactive Bioconjugation using NHS-Ester PEG Linkers

This protocol details the conjugation of a PEG linker with a reactive N-hydroxysuccinimide (NHS) ester to primary amines (e.g., lysine residues) on a protein, such as an antibody.

Materials:

  • Protein (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • PEG-NHS Ester reagent

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris or Glycine, pH 8.0)

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Preparation of Protein Solution:

    • Ensure the protein is at a concentration of 1-10 mg/mL in an amine-free buffer. Buffers containing primary amines like Tris or glycine will compete with the reaction and should be avoided.

    • If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Preparation of PEG-NHS Ester Solution:

    • Allow the vial of PEG-NHS Ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the PEG-NHS Ester in anhydrous DMSO or DMF to a stock concentration of 10 mM. Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the PEG-NHS Ester solution to the protein solution. The optimal molar ratio should be determined empirically based on the desired degree of labeling.

    • Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching of Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50 mM to stop the reaction by consuming any unreacted PEG-NHS Ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted PEG-NHS Ester and quenching reagent using a desalting column or by dialysis against an appropriate buffer.

  • Characterization:

    • Analyze the PEGylated protein using SDS-PAGE, which will show an increase in apparent molecular weight compared to the unmodified protein.

    • Determine the degree of PEGylation using techniques such as mass spectrometry or chromatography.

Protocol 2: Thiol-Reactive Bioconjugation using Maleimide-PEG Linkers

This protocol describes the conjugation of a PEG linker with a maleimide functional group to free sulfhydryl groups (thiols), typically found on cysteine residues.

Materials:

  • Thiol-containing protein or molecule

  • Maleimide-PEG reagent

  • Degassed conjugation buffer (e.g., PBS, HEPES, Tris, pH 7.0-7.5)

  • Reducing agent (e.g., TCEP or DTT) (optional, for reducing disulfide bonds)

  • Anhydrous DMSO or DMF

  • Purification equipment (e.g., size-exclusion chromatography)

Procedure:

  • Reduction of Disulfide Bonds (Optional):

    • If the target thiols are in the form of disulfide bonds, they must first be reduced.

    • Dissolve the protein in a degassed buffer.

    • Add a 10- to 100-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. If using DTT, it must be removed before the addition of the maleimide reagent.

  • Preparation of Maleimide-PEG Solution:

    • Dissolve the Maleimide-PEG reagent in anhydrous DMSO or DMF to a stock concentration of 10 mM immediately before use.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the Maleimide-PEG solution to the thiol-containing molecule solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching of Reaction (Optional):

    • The reaction can be quenched by adding a small molecule thiol, such as cysteine or β-mercaptoethanol, to consume any unreacted maleimide groups.

  • Purification:

    • Purify the conjugate using size-exclusion chromatography, dialysis, or other suitable methods to remove unreacted reagents.

  • Characterization:

    • Determine the degree of labeling using UV-Vis spectrophotometry by measuring the absorbance of the protein and a chromophore on the PEG linker, if present. Mass spectrometry can also be used for more precise characterization.

Protocol 3: Bioorthogonal Bioconjugation using Click Chemistry with PEG Linkers

This protocol outlines the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly specific and efficient click chemistry reaction, for conjugating an azide-functionalized PEG linker to an alkyne-functionalized biomolecule.

Materials:

  • Azide-functionalized PEG linker

  • Alkyne-functionalized biomolecule

  • Copper(II) sulfate (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., THPTA or TBTA)

  • Degassed aqueous buffer (e.g., PBS, pH 7.4)

Procedure:

  • Preparation of Reactants:

    • Dissolve the azide-functionalized PEG and the alkyne-functionalized biomolecule in the chosen aqueous buffer.

  • Preparation of Catalyst Premix:

    • In a separate tube, prepare a premix of the copper(II) sulfate and the chelating ligand in the reaction buffer.

  • Conjugation Reaction:

    • Add the catalyst premix to the solution containing the azide and alkyne.

    • Initiate the reaction by adding a fresh solution of the reducing agent (e.g., sodium ascorbate).

    • Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to a few hours.

  • Purification:

    • Purify the PEGylated bioconjugate using size-exclusion chromatography or other appropriate techniques to remove the copper catalyst and unreacted starting materials.

  • Characterization:

    • Confirm the successful conjugation using techniques such as mass spectrometry or HPLC.

Mandatory Visualizations

Experimental Workflow: Antibody-Drug Conjugate (ADC) Development

ADC_Development_Workflow cluster_Upstream Upstream Processing cluster_Conjugation Bioconjugation cluster_Downstream Downstream Processing cluster_QC Quality Control mAb_Production Monoclonal Antibody (mAb) Production mAb_Purification mAb Purification mAb_Production->mAb_Purification Conjugation Conjugation of Linker-Payload to mAb mAb_Purification->Conjugation Linker_Payload_Prep Linker-Payload Synthesis (with PEG linker) Linker_Payload_Prep->Conjugation ADC_Purification ADC Purification (e.g., Chromatography) Conjugation->ADC_Purification Formulation Formulation ADC_Purification->Formulation Fill_Finish Fill & Finish Formulation->Fill_Finish Analytics Analytical Characterization (e.g., DAR, Purity) Fill_Finish->Analytics

A high-level overview of the workflow for the development and manufacturing of an Antibody-Drug Conjugate (ADC).
Signaling Pathway: Inhibition of Tumor Growth by a PEGylated Therapeutic

The following diagram illustrates a simplified signaling pathway that can be targeted by a PEGylated therapeutic, for example, a PEGylated antibody that blocks a growth factor receptor on a cancer cell.

Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cell_Membrane Cell Membrane cluster_Intracellular Intracellular Space Growth_Factor Growth Factor Receptor Growth Factor Receptor Growth_Factor->Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Proliferation Cell Proliferation & Survival Signaling_Cascade->Proliferation PEG_Therapeutic PEGylated Therapeutic (e.g., Antibody) PEG_Therapeutic->Receptor Inhibition

Simplified representation of a growth factor signaling pathway and its inhibition by a PEGylated therapeutic agent.

Conclusion

PEG linkers are indispensable tools in the field of bioconjugation, offering a powerful means to improve the therapeutic properties of a wide range of molecules. Their ability to enhance solubility, reduce immunogenicity, and prolong circulation half-life has led to the successful development of numerous clinically approved drugs. A thorough understanding of the different types of PEG linkers, their specific chemistries, and the impact of their physicochemical properties is crucial for the rational design of next-generation bioconjugates. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to effectively harness the power of PEGylation in their work. As the field of bioconjugation continues to evolve, the versatility and proven benefits of PEG linkers will undoubtedly ensure their continued prominence in the development of innovative therapeutics and diagnostics.

References

An In-depth Technical Guide to the Solubility and Stability of Bis-PEG3-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG3-acid, also known as 11-(2-carboxyethoxy)-3,6,9-trioxaundecanoic acid, is a homobifunctional crosslinker integral to modern bioconjugation and drug development. Its structure features a hydrophilic three-unit polyethylene glycol (PEG) spacer flanked by two terminal carboxylic acid groups. This configuration imparts favorable solubility characteristics and provides reactive handles for covalently linking molecules. This guide offers a comprehensive overview of the solubility and stability of this compound, supplemented with detailed experimental protocols and logical diagrams to assist researchers in its effective application. A primary application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible linker to connect a target protein-binding ligand to an E3 ubiquitin ligase ligand.[1][2][3]

Core Properties of this compound

A summary of the fundamental physicochemical properties of this compound is provided in the table below.

PropertyValue
Chemical Formula C10H18O7
Molecular Weight 250.25 g/mol
CAS Number 96517-92-9
Physical Form Colorless oil

Solubility Profile

SolventSolubilityReference
WaterSoluble[4][5]
Dimethyl Sulfoxide (DMSO)Soluble
Dimethylformamide (DMF)Soluble
Dichloromethane (DCM)Soluble
Tetrahydrofuran (THF)Soluble
AcetonitrileSoluble

Stability and Handling

The stability of this compound is crucial for its successful application in multi-step syntheses and for ensuring the integrity of the final bioconjugate.

Storage and General Handling

For long-term storage, this compound should be kept at -20°C in a desiccated environment. When stored under these conditions, it is reported to be stable for up to 24 months. For short-term storage of up to three weeks, transportation at room temperature is acceptable. It is recommended to handle the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.

pH and Hydrolytic Stability

The ester linkages within the broader class of PEG-ester compounds are susceptible to hydrolysis, particularly under basic conditions. While specific kinetic data for this compound is not available, it is known that the rate of hydrolysis is pH-dependent, with increased rates at both acidic and alkaline pH compared to neutral conditions. Studies on related PEG-ester compounds have shown that the stability of the ester bond is significantly reduced in alkaline environments. For instance, some PEG-ester polymers exhibit stability at a pH of 5.5, but undergo significant hydrolysis at a pH of 7.4 and above.

Thermal and Photostability

Exposure to elevated temperatures, light, and oxygen can accelerate the degradation of polyethylene glycols. This degradation can lead to the formation of impurities such as aldehydes and peroxides, which may alter the pH and ionic strength of solutions.

Experimental Protocols

The terminal carboxylic acid groups of this compound can be reacted with primary or secondary amines to form stable amide bonds. This reaction is typically facilitated by carbodiimide coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of an activator like N-hydroxysuccinimide (NHS), or by other coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

General Workflow for Amide Coupling

The following diagram illustrates a generalized workflow for the conjugation of a biomolecule to a small molecule using this compound as a linker.

Caption: A stepwise process for bifunctional conjugation using this compound.

Detailed Protocol for EDC/NHS Mediated Amide Bond Formation

This protocol describes the conjugation of an amine-containing molecule to one of the carboxylic acid groups of this compound.

Materials:

  • This compound

  • Amine-containing molecule

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare stock solutions of EDC and NHS/Sulfo-NHS in either Activation Buffer or anhydrous DMF/DMSO immediately before use.

    • Dissolve the amine-containing molecule in Coupling Buffer.

  • Activation of this compound:

    • In a reaction vessel, add the this compound solution.

    • Add a 2- to 5-fold molar excess of both EDC and NHS/Sulfo-NHS from their respective stock solutions.

    • Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring.

  • Conjugation to the Amine-Containing Molecule:

    • Adjust the pH of the activated this compound solution to 7.2-7.5 by adding Coupling Buffer.

    • Immediately add the amine-containing molecule to the activated linker solution. A 1.1- to 1.5-fold molar excess of the activated linker is typically used.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching of the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the resulting conjugate using size-exclusion chromatography, dialysis, or another appropriate method to remove excess reagents and byproducts.

Application in PROTAC Synthesis

This compound is frequently employed as a linker in the synthesis of PROTACs. The PROTAC modality utilizes the cell's ubiquitin-proteasome system to degrade target proteins. A PROTAC molecule consists of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker such as this compound.

Logical Pathway of PROTAC Action

The following diagram illustrates the mechanism of action of a PROTAC synthesized with a this compound linker.

PROTAC_Pathway PROTAC Mechanism of Action cluster_0 Cellular Environment PROTAC PROTAC (Target Ligand-Bis-PEG3-acid-E3 Ligand) Ternary_Complex Ternary Complex (Target-PROTAC-E3 Ligase) PROTAC->Ternary_Complex binds Target Target Protein Target->Ternary_Complex binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex recruited Ubiquitination Polyubiquitination of Target Ternary_Complex->Ubiquitination facilitates Proteasome Proteasome Ubiquitination->Proteasome recognized by Degradation Target Protein Degradation Proteasome->Degradation mediates

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

This compound is a versatile and valuable tool for researchers in the fields of bioconjugation and drug development. Its favorable solubility in a range of aqueous and organic solvents, combined with the reactivity of its terminal carboxylic acid groups, makes it an effective linker for a variety of applications, most notably in the synthesis of PROTACs. While quantitative data on its solubility and stability are limited, an understanding of the general properties of PEG-diacids, coupled with the detailed experimental protocols provided in this guide, will enable scientists to effectively utilize this compound in their research endeavors. Careful consideration of storage conditions and reaction parameters is essential to ensure the integrity and reactivity of this important bifunctional linker.

References

The Strategic Role of Bis-PEG3-acid in Advanced Antibody-Drug Conjugate Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a critical component connecting the antibody to the payload, profoundly influences the ADC's stability, efficacy, and pharmacokinetic profile. This in-depth technical guide explores the function of Bis-PEG3-acid, a discrete polyethylene glycol (PEG) linker, in the development of next-generation ADCs. We will delve into its core functions, present quantitative data, provide detailed experimental protocols, and visualize key processes to facilitate a comprehensive understanding for researchers in the field.

Core Function of this compound in ADCs: Enhancing Therapeutic Index

This compound is a homobifunctional linker characterized by a three-unit polyethylene glycol chain with a carboxylic acid group at each terminus.[1][2] Its primary role in ADC development is to serve as a hydrophilic spacer, addressing the challenges associated with the inherent hydrophobicity of many cytotoxic payloads.[3][4] The integration of this PEGylated linker offers several key advantages that contribute to an improved therapeutic index.

Key Functions:

  • Increased Hydrophilicity and Solubility: The PEG chain imparts a hydrophilic nature to the ADC, which is crucial for preventing aggregation, a common issue with hydrophobic drug payloads.[5] This enhanced solubility ensures the stability of the ADC in aqueous formulations and during systemic circulation.

  • Improved Pharmacokinetics: The hydrophilic shield created by the PEG linker can reduce clearance rates, leading to a prolonged circulation half-life of the ADC. This extended exposure increases the probability of the ADC reaching the tumor site.

  • Reduced Immunogenicity: PEGylation can mask potential immunogenic epitopes on the linker-payload complex, thereby reducing the risk of an immune response against the ADC.

  • Controlled Drug-to-Antibody Ratio (DAR): The defined length of a discrete PEG linker like this compound allows for more controlled and reproducible conjugation chemistry, leading to a more homogeneous ADC product with a consistent DAR. A well-defined DAR is a critical quality attribute that impacts both the efficacy and safety of the ADC.

Quantitative Impact of PEGylated Linkers on ADC Performance

The inclusion of a PEG linker, such as this compound, has a quantifiable impact on the performance of an ADC. While specific data for this compound is often embedded within broader studies, the following tables summarize representative data for ADCs utilizing PEGylated linkers, illustrating the expected improvements in key parameters.

Table 1: Impact of PEGylation on In Vitro Cytotoxicity (IC50)

Cell LineADC with Non-PEGylated Linker (IC50, nM)ADC with PEGylated Linker (IC50, nM)Fold ChangeReference
HER2-positive (BT-474)~0.05 - 0.1~0.1 - 0.52-5 fold decrease in potency
HER2-positive (NCI-N87)~0.1~0.65 (4kDa PEG)6.5 fold decrease in potency
HER2-positive (NCI-N87)~0.1~2.25 (10kDa PEG)22.5 fold decrease in potency

Note: A slight decrease in in vitro potency can be observed with PEGylation, potentially due to steric hindrance affecting cell internalization or payload release. However, this is often offset by improved in vivo performance.

Table 2: Influence of PEG Linker Length on Pharmacokinetic Parameters

LinkerClearance (mL/day/kg)Half-life (t½, hours)Reference
Non-PEGylatedHighShort
PEG2Moderately HighIntermediate
PEG4ModerateIntermediate
PEG8 Low Long (approaching parent antibody)
PEG12LowLong
PEG24LowLong

Note: Studies have shown that a PEG length of at least eight units (PEG8) is often a critical threshold for significantly minimizing plasma clearance and improving the ADC's exposure and tolerability.

Table 3: In Vivo Efficacy of ADCs with PEGylated Linkers

Tumor ModelTreatment GroupTumor Growth Inhibition (%)Reference
NCI-N87 XenograftADC with non-PEG linkerSignificant
NCI-N87 XenograftADC with 4kDa PEG linkerMore significant
NCI-N87 XenograftADC with 10kDa PEG linker Most significant

Note: The improved pharmacokinetic properties conferred by PEG linkers often translate to enhanced in vivo efficacy, with longer PEG chains sometimes showing the most ideal therapeutic ability in animal models.

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and evaluation of ADCs utilizing this compound. The following are representative protocols for key experiments.

ADC Synthesis using this compound

This protocol describes a two-step conjugation strategy targeting surface-exposed lysine residues on the antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Cytotoxic payload with a primary amine group

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Desalting columns

  • Reaction Buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.4)

Procedure:

  • Preparation of the Drug-Linker Conjugate:

    • Dissolve the cytotoxic payload (1 equivalent) and this compound (1.2 equivalents) in anhydrous DMF.

    • Add EDC (1.5 equivalents) and Sulfo-NHS (1.5 equivalents) to the solution to activate one of the carboxylic acid groups on the this compound.

    • Allow the reaction to proceed at room temperature for 1-2 hours to form the payload-linker intermediate.

    • Monitor the reaction by LC-MS. Purify the payload-linker conjugate using reverse-phase HPLC and lyophilize the pure fractions.

  • Antibody Preparation:

    • Buffer exchange the antibody into the Reaction Buffer to a final concentration of 5-10 mg/mL.

    • Determine the precise antibody concentration using a UV-Vis spectrophotometer at 280 nm.

  • Activation of the Drug-Linker Conjugate:

    • Dissolve the purified payload-linker conjugate (e.g., 10-fold molar excess over the antibody) in DMSO.

    • In a separate tube, prepare fresh solutions of EDC (e.g., 50 mM) and Sulfo-NHS (e.g., 50 mM) in cold, dry DMSO.

    • Add the EDC and Sulfo-NHS solutions to the payload-linker solution to activate the remaining carboxylic acid group.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation to the Antibody:

    • Add the activated payload-linker solution to the antibody solution. The final concentration of the organic solvent (e.g., DMSO) should not exceed 10% (v/v) to maintain antibody integrity.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

    • Quench the reaction by adding an excess of an amine-containing buffer (e.g., Tris buffer).

  • Purification and Characterization of the ADC:

    • Remove unconjugated payload-linker and other small molecules by buffer exchange using desalting columns equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

    • Determine the final protein concentration via UV-Vis spectrophotometry at 280 nm.

    • Determine the average Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase HPLC (RP-HPLC).

    • Assess the purity and aggregation of the ADC by Size Exclusion Chromatography (SEC).

    • Confirm the identity and integrity of the ADC by mass spectrometry.

In Vitro Cytotoxicity Assay

This protocol outlines the determination of the ADC's potency on cancer cell lines.

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • ADC and unconjugated antibody

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium.

    • Remove the medium from the wells and add 100 µL of the different ADC concentrations. Include untreated cells as a negative control and cells treated with the free payload as a positive control.

  • Incubation:

    • Incubate the plates for 72-120 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the signal (e.g., absorbance or luminescence) using a plate reader.

  • Data Analysis:

    • Plot the cell viability against the logarithm of the ADC concentration.

    • Calculate the half-maximal inhibitory concentration (IC50) using a suitable software (e.g., GraphPad Prism).

Visualizing Key Processes and Relationships

Diagrams are essential for illustrating the complex relationships and workflows in ADC development.

ADC_Mechanism_of_Action cluster_bloodstream Systemic Circulation cluster_cell Target Cancer Cell ADC ADC with this compound Linker Receptor Target Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Apoptosis Payload->Apoptosis 5. Induction of Cell Death ADC_Synthesis_Workflow mAb Monoclonal Antibody ADC Purified ADC mAb->ADC Conjugation Linker This compound Activated_Payload Activated Payload-Linker Linker->Activated_Payload Payload Cytotoxic Payload Payload->Activated_Payload Linker Activation & Conjugation Activated_Payload->ADC Characterization DAR, Purity, Identity ADC->Characterization Analysis Linker_Properties_Impact cluster_linker This compound Properties cluster_adc ADC Performance Characteristics Hydrophilicity Increased Hydrophilicity Solubility Improved Solubility & Stability Hydrophilicity->Solubility PK Enhanced Pharmacokinetics Hydrophilicity->PK Defined_Length Defined Length DAR Homogeneous DAR Defined_Length->DAR Efficacy Potentially Improved In Vivo Efficacy PK->Efficacy

References

The Role of Bis-PEG3-acid in Targeted Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Bis-PEG3-acid, a bifunctional linker molecule pivotal in the development of Proteolysis Targeting Chimeras (PROTACs). While this compound does not possess an intrinsic mechanism of action in a traditional pharmacological sense, its function is critical to the mechanism of the PROTACs it helps create. This document will elucidate the role of this compound in the synthesis of PROTACs and the subsequent mechanism by which these chimeras induce targeted protein degradation.

Introduction: The Function of this compound as a PROTAC Linker

This compound is a polyethylene glycol (PEG)-based, homobifunctional linker.[1][2] Its primary role in drug development is to serve as a connecting bridge in the synthesis of PROTACs.[3][4] A PROTAC is a heterobifunctional molecule composed of two active domains connected by a chemical linker: one domain binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[5]

The chemical structure of this compound features two terminal carboxylic acid groups, which can react with primary or secondary amines on the respective ligands in the presence of coupling agents like EDC or HATU to form stable amide bonds. The PEG3 component of the linker—three repeating ethylene glycol units—imparts hydrophilicity, which can improve the solubility and cell permeability of the resulting PROTAC molecule.

The diagram below illustrates the general chemical reaction where this compound is used to connect a POI-binding ligand and an E3 ligase ligand.

cluster_reactants Reactants cluster_reagents Reaction Conditions cluster_product Product POI_ligand POI Ligand (with -NH2 group) PROTAC PROTAC Molecule (POI Ligand-Linker-E3 Ligand) POI_ligand->PROTAC Amide Bond Formation Bis_PEG3_acid This compound (HOOC-PEG3-COOH) Bis_PEG3_acid->PROTAC E3_ligand E3 Ligase Ligand (with -NH2 group) E3_ligand->PROTAC Amide Bond Formation Coupling_agents Coupling Agents (e.g., EDC, HATU) Coupling_agents->Bis_PEG3_acid

Figure 1: Synthesis of a PROTAC using this compound.

The PROTAC Mechanism of Action

The core function of a PROTAC is to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively eliminate a target protein. This process is catalytic, as a single PROTAC molecule can induce the degradation of multiple target protein molecules.

The mechanism can be broken down into the following steps:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex (POI-PROTAC-E3 Ligase).

  • Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin (a small regulatory protein) from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. This process is repeated to form a polyubiquitin chain.

  • Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, a large protein complex that degrades ubiquitinated proteins into smaller peptides.

  • Recycling: The PROTAC molecule is released after inducing ubiquitination and can then bind to another target protein and E3 ligase, starting the cycle anew.

The following diagram illustrates this signaling pathway.

PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release & Recycling Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Figure 2: The catalytic cycle of PROTAC-mediated protein degradation.

Case Study: SIAIS178, a BCR-ABL Degrader

To illustrate the application of PEG-based linkers in PROTACs, we examine SIAIS178, a potent degrader of the oncogenic fusion protein BCR-ABL, which is a driver of chronic myeloid leukemia (CML). SIAIS178 was developed by connecting the tyrosine kinase inhibitor dasatinib (a BCR-ABL binder) to a ligand for the Von Hippel-Lindau (VHL) E3 ligase using a PEG-based linker. While the exact linker is not specified as this compound, its synthesis is representative of the general strategy.

Data Presentation

The efficacy of SIAIS178 was evaluated in vitro, yielding the following quantitative data.

CompoundTargetCell LineIC50 (nM)DC50 (nM)Dmax (%)
SIAIS178 BCR-ABLK562248.5>90
DasatinibBCR-ABLK5620.9N/AN/A
  • IC50 (Half-maximal inhibitory concentration): The concentration of the drug required to inhibit the biological process (e.g., cell proliferation) by 50%.

  • DC50 (Half-maximal degradation concentration): The concentration of the PROTAC required to degrade 50% of the target protein.

  • Dmax (Maximum degradation): The maximum percentage of protein degradation achieved.

Experimental Protocols

The evaluation of a PROTAC like SIAIS178 involves several key experiments to determine its efficacy and mechanism.

PROTAC Synthesis (General Protocol)

This protocol describes a general method for coupling a carboxylic acid-containing linker (like this compound) to an amine-containing ligand, as adapted from the synthesis of SIAIS178.

  • Dissolution: Dissolve the carboxylic acid linker (e.g., this compound, 2.5 eq) in a solution of anhydrous DCM and DMF.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition of Reagents: Sequentially add N-methylmorpholine (NMM, 5 eq), the amine-containing ligand (1 eq), 1-Hydroxy-7-azabenzotriazole (HOAT, 0.2 eq), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl, 1.2 eq).

  • Reaction: Purge the flask with nitrogen and allow the mixture to stir at room temperature for 12 hours.

  • Quenching and Purification: Quench the reaction with water. Concentrate the mixture and purify the residue by preparative HPLC to obtain the final PROTAC.

Western Blotting for Protein Degradation

Western blotting is a standard technique to quantify the reduction in target protein levels following PROTAC treatment.

  • Cell Culture and Treatment: Plate cells (e.g., K562 human CML cells) and allow them to adhere. Treat the cells with varying concentrations of the PROTAC (e.g., 1-100 nM of SIAIS178) for a specified duration (e.g., 8-16 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, denature the samples in Laemmli buffer, and separate the proteins by size using SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the target protein (e.g., anti-BCR-ABL) overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

The following diagram outlines this experimental workflow.

Cell_Culture 1. Cell Culture & PROTAC Treatment Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Quantification 3. Protein Quantification (BCA) Cell_Lysis->Quantification SDS_PAGE 4. SDS-PAGE & Transfer Quantification->SDS_PAGE Immunoblot 5. Immunoblotting (Antibodies) SDS_PAGE->Immunoblot Detection 6. Detection (Chemiluminescence) Immunoblot->Detection Analysis 7. Data Analysis (DC50, Dmax) Detection->Analysis

Figure 3: Workflow for Western blot analysis of PROTAC efficacy.

Conclusion

This compound is a valuable chemical tool in the field of targeted protein degradation. Its role as a hydrophilic, bifunctional linker enables the synthesis of potent PROTAC molecules capable of hijacking the cell's ubiquitin-proteasome system. The case of SIAIS178 demonstrates how linkers are integral to creating effective degraders that can induce the removal of disease-causing proteins. Understanding the function of linkers like this compound and the broader mechanism of PROTACs is essential for the continued development of this promising therapeutic modality.

References

The Hydrophilic Advantage: A Technical Guide to the Bis-PEG3-Acid Spacer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation and drug delivery, the choice of a linker molecule is paramount to the success of a therapeutic or diagnostic agent. The Bis-PEG3-acid spacer, a short-chain polyethylene glycol (PEG) derivative, has emerged as a critical tool for enhancing the aqueous solubility and overall performance of complex biomolecules. This in-depth technical guide explores the core hydrophilic properties of the this compound spacer, providing quantitative data, detailed experimental protocols, and logical visualizations to empower researchers in their quest for more effective bioconjugates.

Core Properties of this compound

The this compound spacer is a homobifunctional linker characterized by a three-unit polyethylene glycol chain flanked by two terminal carboxylic acid groups. This structure imparts a unique combination of hydrophilicity, biocompatibility, and defined length, making it an ideal choice for a variety of bioconjugation applications.

The inherent polarity of the repeating ethylene glycol units and the terminal carboxylic acids contributes to the molecule's high affinity for aqueous environments. This increased water solubility is a crucial attribute, as many potent therapeutic payloads are hydrophobic in nature. By incorporating the this compound spacer, the resulting bioconjugate exhibits improved solubility and reduced aggregation, which are critical for in vivo applications.[1][2][3][4][5]

PropertyValueSource
Chemical Formula C10H18O7
Molecular Weight ~250.25 g/mol
CAS Number 96517-92-9
Solubility Water, DMSO, DMF
Calculated logP -1.2PubChem

Enhancing Bioconjugate Performance

The hydrophilic nature of the this compound spacer directly translates to tangible benefits in the performance of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapies.

Antibody-Drug Conjugates (ADCs): In ADC development, a major challenge is the propensity of the final conjugate to aggregate due to the hydrophobicity of the cytotoxic payload. The inclusion of a hydrophilic linker like this compound can significantly mitigate this issue, leading to more stable and effective ADCs.

PROTACs: For PROTACs, which are larger molecules designed to bring a target protein and an E3 ubiquitin ligase into proximity, maintaining solubility is critical for cellular permeability and activity. The this compound spacer serves not only to bridge the two ligands but also to enhance the overall solubility of the PROTAC molecule.

cluster_0 This compound Spacer cluster_1 Bioconjugate cluster_2 Improved Properties Prop1 Hydrophilic PEG Chain Benefit1 Increased Aqueous Solubility Prop1->Benefit1 Prop2 Terminal Carboxylic Acids Prop2->Benefit1 App1 Antibody-Drug Conjugate (ADC) App2 PROTAC App3 Other Bioconjugates Benefit1->App1 Benefit1->App2 Benefit1->App3 Benefit2 Reduced Aggregation Benefit1->Benefit2 Benefit3 Enhanced Stability Benefit2->Benefit3 Benefit4 Improved Pharmacokinetics Benefit3->Benefit4 Benefit4->App1 Benefit4->App2

Logical flow of this compound's influence.

Experimental Protocols

Protocol 1: EDC/NHS Coupling of this compound to an Amine-Containing Molecule

This protocol describes the activation of the carboxylic acid groups on this compound using EDC and NHS, followed by conjugation to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule ligand).

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Amine-containing molecule

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: PBS, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Activation of this compound: a. Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 100 mM). b. In a separate tube, dissolve EDC (1.5 equivalents) and NHS (1.5 equivalents) in Activation Buffer. c. Add the EDC/NHS solution to the this compound solution and incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to Amine: a. Dissolve the amine-containing molecule in Coupling Buffer. b. Add the activated this compound NHS ester solution to the amine-containing solution. The molar ratio will depend on the desired degree of labeling and should be optimized. c. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification: a. Quench the reaction by adding Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes. b. Purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted linker and byproducts.

start Start step1 Dissolve this compound in DMF/DMSO start->step1 step2 Activate with EDC/NHS in MES Buffer (pH 4.5-6.0) step1->step2 step4 Mix Activated Spacer and Amine-Molecule step2->step4 step3 Dissolve Amine-Molecule in Coupling Buffer (pH 7.2-8.0) step3->step4 step5 Incubate (2h RT or O/N 4°C) step4->step5 step6 Quench Reaction with Tris Buffer step5->step6 step7 Purify Conjugate (SEC or Dialysis) step6->step7 end End step7->end

Bioconjugation workflow with this compound.

Protocol 2: Assessment of Hydrophilicity using Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity. A more hydrophilic molecule will have a shorter retention time on a HIC column. This protocol provides a general framework for comparing the hydrophilicity of a bioconjugate with and without the this compound spacer.

Materials:

  • HIC column (e.g., Butyl or Phenyl Sepharose)

  • Mobile Phase A: High salt buffer (e.g., 2 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • Bioconjugate samples (with and without this compound)

  • HPLC system

Procedure:

  • Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.

  • Sample Injection: Inject the bioconjugate sample onto the column.

  • Elution Gradient: Elute the bound molecules using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30 minutes).

  • Data Analysis: Monitor the elution profile at an appropriate wavelength (e.g., 280 nm for proteins). A shorter retention time for the bioconjugate containing the this compound spacer compared to its non-PEGylated counterpart indicates increased hydrophilicity.

Protocol 3: Synthesis of a PROTAC using this compound Spacer

This protocol outlines the synthesis of a PROTAC molecule by sequentially coupling a ligand for a target protein and a ligand for an E3 ligase to the this compound spacer.

Materials:

  • This compound

  • Ligand 1 (with a primary amine)

  • Ligand 2 (with a primary amine)

  • EDC, NHS

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF

  • HPLC for purification

Procedure:

  • Mono-activation of this compound: a. Dissolve this compound (1 equivalent) in anhydrous DMF. b. Add EDC (1 equivalent) and NHS (1 equivalent) and stir at room temperature for 1 hour.

  • Coupling of Ligand 1: a. Add Ligand 1 (1 equivalent) and DIPEA (2 equivalents) to the reaction mixture. b. Stir at room temperature overnight. c. Purify the mono-substituted this compound-Ligand 1 conjugate by HPLC.

  • Activation of the Second Carboxylic Acid: a. Dissolve the purified mono-conjugate in anhydrous DMF. b. Add EDC (1.5 equivalents) and NHS (1.5 equivalents) and stir at room temperature for 1 hour.

  • Coupling of Ligand 2: a. Add Ligand 2 (1.2 equivalents) and DIPEA (2 equivalents) to the reaction mixture. b. Stir at room temperature overnight. c. Purify the final PROTAC molecule by HPLC.

Visualization of the Core Structure

struct COOH1 HOOC- CH2_1 CH₂ CH2_2 CH₂ CH2_1->CH2_2 O1 -O- CH2_2->O1 CH2_3 CH₂ O1->CH2_3 CH2_4 CH₂ CH2_3->CH2_4 O2 -O- CH2_4->O2 CH2_5 CH₂ O2->CH2_5 CH2_6 CH₂ CH2_5->CH2_6 O3 -O- CH2_6->O3 CH2_7 CH₂ O3->CH2_7 CH2_8 CH₂ CH2_7->CH2_8 COOH2 -COOH CH2_8->COOH2

Chemical structure of this compound.

Conclusion

The this compound spacer is a versatile and powerful tool in the field of bioconjugation. Its inherent hydrophilicity provides a straightforward solution to the common challenges of poor solubility and aggregation associated with complex biomolecules. By understanding its core properties and utilizing robust experimental protocols, researchers can effectively leverage the this compound spacer to develop more stable, soluble, and ultimately, more effective therapeutic and diagnostic agents. This guide serves as a foundational resource for scientists and drug development professionals aiming to harness the full potential of this valuable linker technology.

References

Methodological & Application

Application Notes and Protocols for Protein Conjugation using Bis-PEG3-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene glycol (PEG) to proteins, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of protein-based drugs.[1][2] PEGylation can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can extend its plasma half-life, enhance its stability, and reduce its immunogenicity.[3][4][5]

Bis-PEG3-acid is a homobifunctional crosslinker containing a short, hydrophilic three-unit polyethylene glycol spacer terminated on both ends with a carboxylic acid group. This linker allows for the covalent conjugation of proteins to other molecules (or the crosslinking of two protein molecules) through the formation of stable amide bonds. The carboxylic acid groups are typically activated using carbodiimide chemistry, such as with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to react with primary amines (e.g., the ε-amino group of lysine residues) on the protein surface. The short PEG3 chain offers a balance between improved hydrophilicity and minimal steric hindrance, which can be advantageous for preserving the biological activity of the conjugated protein.

These application notes provide detailed protocols for the conjugation of proteins using this compound, methods for the characterization of the resulting conjugates, and a discussion of the potential impact of short-chain PEGylation on protein activity.

Quantitative Data Summary

The degree of PEGylation and the length of the PEG chain can significantly impact the biological activity of the conjugated protein. Generally, shorter PEG chains and a lower degree of modification result in higher retention of biological activity. The following table summarizes the effect of short-chain PEGylation on the residual activity of the model enzyme, lysozyme.

PEG Linker Molecular Weight (Da)Degree of PEGylation (PEG molecules/protein)Residual Enzymatic Activity (%)
~3001.585
~3003.265
~5501.878
~5504.152

This data is representative and compiled from studies on lysozyme PEGylation, demonstrating that lower molecular weight PEGs and a lower degree of PEGylation generally lead to higher retention of enzymatic activity. The specific impact on any given protein will need to be determined empirically.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Activation of this compound and Conjugation to a Protein

This protocol describes the activation of the carboxylic acid groups on this compound using EDC and NHS, followed by conjugation to a protein containing primary amines.

Materials:

  • This compound

  • Protein of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Conjugation Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.

    • Immediately before use, prepare 10 mg/mL solutions of EDC and NHS in Activation Buffer.

    • Prepare a solution of the protein of interest in Conjugation Buffer at a concentration of 1-10 mg/mL.

  • Activation of this compound:

    • In a microcentrifuge tube, add the desired amount of this compound stock solution to the Activation Buffer.

    • Add a 10-fold molar excess of EDC and a 5-fold molar excess of NHS relative to the this compound.

    • Incubate the reaction mixture at room temperature for 15-30 minutes with gentle mixing.

  • Protein Conjugation:

    • Add the activated this compound solution to the protein solution. A molar ratio of 10-20 moles of activated linker per mole of protein is a good starting point for optimization.

    • Incubate the reaction at room temperature for 2 hours or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 20-50 mM to quench any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with Conjugation Buffer.

    • Collect the purified protein-PEG conjugate.

Protocol 2: Characterization of the Protein-PEG Conjugate

A. SDS-PAGE Analysis:

  • Prepare samples of the unmodified protein and the purified protein-PEG conjugate.

  • Run the samples on a suitable polyacrylamide gel (e.g., 4-20% Tris-Glycine).

  • Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).

  • The PEGylated protein should exhibit a higher apparent molecular weight compared to the unmodified protein. The band for the PEGylated protein may appear broader due to the heterogeneity of the PEGylation.

B. Size Exclusion Chromatography (SEC-HPLC):

  • Inject the purified conjugate onto a size exclusion column equilibrated with a suitable mobile phase (e.g., PBS).

  • The PEGylated protein will have a shorter retention time compared to the unmodified protein due to its increased hydrodynamic radius.

C. Mass Spectrometry (MS):

  • Analyze the purified conjugate by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to determine the molecular weight of the conjugate and the degree of PEGylation.

Diagrams

experimental_workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification & Analysis BisPEG3 This compound ActivatedPEG Activated Bis-PEG3-NHS Ester BisPEG3->ActivatedPEG Activation (15-30 min, RT) EDC_NHS EDC + NHS EDC_NHS->ActivatedPEG Conjugate Protein-PEG Conjugate ActivatedPEG->Conjugate Protein Protein-NH2 Protein->Conjugate Conjugation (2h RT or O/N 4°C) Purification Desalting Column Conjugate->Purification Analysis Characterization (SDS-PAGE, SEC, MS) Purification->Analysis

Caption: Experimental workflow for protein conjugation with this compound.

GHR_signaling_pathway cluster_membrane Cell Membrane GHR Growth Hormone Receptor (GHR) JAK2_inactive JAK2 (inactive) GHR->JAK2_inactive Recruits GH Growth Hormone (GH) GH->GHR Binds & Activates Pegvisomant Pegvisomant (PEGylated GH Antagonist) Pegvisomant->GHR Binds & Blocks Dimerization JAK2_active JAK2 (active) JAK2_inactive->JAK2_active Dimerization & Autophosphorylation STAT5_inactive STAT5 (inactive) JAK2_active->STAT5_inactive Phosphorylates STAT5_active STAT5 (active) STAT5_inactive->STAT5_active Nucleus Nucleus STAT5_active->Nucleus Translocates to IGF1_gene IGF-1 Gene STAT5_active->IGF1_gene Binds to promoter IGF1_mRNA IGF-1 mRNA IGF1_gene->IGF1_mRNA Transcription IGF1_protein IGF-1 Protein IGF1_mRNA->IGF1_protein Translation

References

Application Notes and Protocols: EDC-NHS Chemistry for Bis-PEG3-acid Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the activation of Bis-PEG3-acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method is fundamental for the covalent conjugation of the bifunctional PEG linker to primary amine-containing molecules such as proteins, peptides, antibodies, and amine-modified oligonucleotides.

Introduction to EDC-NHS Activation Chemistry

EDC, in conjunction with NHS, facilitates the formation of stable amide bonds between a carboxyl group (-COOH) and a primary amine (-NH2). This "zero-length" crosslinking reaction is a cornerstone of bioconjugation due to its efficiency and the stability of the resulting bond.[1] The reaction with this compound proceeds in two main steps at each of its terminal carboxylic acid groups:

  • Activation of the Carboxyl Group: EDC reacts with a carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and is susceptible to hydrolysis.[1][2][3]

  • Formation of a Stable NHS Ester: NHS is added to the reaction to convert the unstable O-acylisourea intermediate into a more stable, amine-reactive NHS ester. This NHS ester is less prone to hydrolysis and can be reacted with a primary amine to form a stable amide bond.[2]

The use of a homobifunctional linker like this compound allows for the crosslinking of two amine-containing molecules or the creation of dimeric conjugates. The hydrophilic PEG spacer enhances the solubility of the resulting conjugate in aqueous media.

Reaction Mechanism

The following diagram illustrates the two-step activation of a single carboxyl group on the this compound molecule and its subsequent reaction with an amine-containing molecule.

EDC_NHS_Reaction BisPEG_COOH Bis-PEG3-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) BisPEG_COOH->O_Acylisourea + EDC EDC EDC->O_Acylisourea O_Acylisourea->BisPEG_COOH Hydrolysis NHS_Ester Amine-Reactive NHS Ester (semi-stable) O_Acylisourea->NHS_Ester + Urea Urea Byproduct O_Acylisourea->Urea Rearrangement to N-acylurea NHS NHS NHS->NHS_Ester NHS_Ester->BisPEG_COOH Hydrolysis Conjugate Bis-PEG3-Amide Conjugate NHS_Ester->Conjugate + Amine R-NH₂ (Amine-containing molecule) Amine->Conjugate Experimental_Workflow Start Start Prepare_Reagents Prepare Reagents (Equilibrate EDC/NHS to RT) Start->Prepare_Reagents Dissolve_PEG Dissolve this compound in Activation Buffer Prepare_Reagents->Dissolve_PEG Add_EDC_NHS Add EDC and NHS to this compound solution Dissolve_PEG->Add_EDC_NHS Activate Incubate for 15-30 min at RT (Activation Step) Add_EDC_NHS->Activate Conjugate Mix Activated PEG with Amine-Molecule Activate->Conjugate Prepare_Amine Prepare Amine-Molecule in Conjugation Buffer Prepare_Amine->Conjugate React Incubate for 2h at RT or overnight at 4°C (Conjugation Step) Conjugate->React Quench Quench Reaction (e.g., with Tris or Hydroxylamine) React->Quench Purify Purify Conjugate (Desalting Column or Dialysis) Quench->Purify End End Purify->End

References

Step-by-Step Guide to ADC Synthesis with Bis-PEG3-acid

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of biotherapeutics, combining the target specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug. The linker molecule that connects these two components is critical to the ADC's overall performance, influencing its stability, solubility, pharmacokinetics, and efficacy.[1] Poly(ethylene glycol) (PEG) linkers are widely used in ADC development due to their ability to enhance hydrophilicity, which can mitigate aggregation, improve in vivo stability, and lead to a better therapeutic profile.[]

This document provides a detailed, step-by-step guide for the synthesis of an Antibody-Drug Conjugate using a homobifunctional Bis-PEG3-acid linker. This type of linker has a carboxylic acid group at both ends of a three-unit PEG chain.[3][4] The protocol focuses on a two-step conjugation strategy targeting the surface-exposed lysine residues on the antibody. This is achieved by activating the carboxylic acid groups of the drug-linker conjugate into N-hydroxysuccinimide (NHS) esters, which then react with the primary amines of lysine residues to form stable amide bonds.[5]

Core Principles and Workflow

The synthesis of an ADC with a this compound linker is a multi-step process that begins with the conjugation of the cytotoxic drug to one end of the linker, followed by the conjugation of this drug-linker construct to the antibody. The overall workflow involves careful preparation of the antibody, activation of the drug-linker, the conjugation reaction itself, and finally, purification and characterization of the resulting ADC.

ADC_Synthesis_Workflow cluster_prep Phase 1: Preparation cluster_conjugation Phase 2: Conjugation cluster_purification Phase 3: Purification & Analysis drug_prep Drug-Linker Synthesis activation Activation of Drug-Linker (EDC/NHS Chemistry) drug_prep->activation Drug-linker conjugate ab_prep Antibody Buffer Exchange conjugation Conjugation to Antibody Lysines ab_prep->conjugation Prepared Antibody activation->conjugation Activated Drug-Linker purification ADC Purification (e.g., SEC, HIC) conjugation->purification Crude ADC characterization ADC Characterization (DAR, Purity, etc.) purification->characterization Purified ADC

Caption: Overall workflow for ADC synthesis using a this compound linker.

Materials and Reagents

Category Item Notes
Antibody & Linker Monoclonal Antibody (mAb)Specific to the target of interest.
Cytotoxic Drug with an amine groupFor conjugation to the this compound linker.
This compoundHomobifunctional PEG linker.
Activation Reagents N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)For activation of carboxylic acids.
N-hydroxysuccinimide (NHS) or Sulfo-NHSTo form a more stable active ester.
Solvents Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)For dissolving the linker and drug.
Buffers Phosphate-Buffered Saline (PBS), pH 7.2-7.4For antibody handling and purification.
MES Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0)Optimal for the EDC/NHS activation step.
Reaction Buffer (e.g., PBS, pH 8.0-8.5)For the conjugation reaction to deprotonate lysine amines.
Purification Desalting columns (e.g., Sephadex G-25)For buffer exchange and removal of excess reagents.
Size-Exclusion Chromatography (SEC) columnFor purification and analysis of aggregation.
Hydrophobic Interaction Chromatography (HIC) columnFor separating different DAR species.
Characterization UV-Vis SpectrophotometerFor determining antibody and ADC concentration.
LC-MS SystemFor confirming conjugation and determining DAR.

Experimental Protocols

Step 1: Synthesis of the Drug-Linker Conjugate

This initial step involves conjugating the cytotoxic drug to one of the two carboxylic acid groups on the this compound linker. This creates a drug-linker molecule with a free carboxylic acid at the other end, ready for activation and conjugation to the antibody.

  • Activation of this compound:

    • Dissolve this compound (1.5 equivalents relative to the drug) in anhydrous DMF.

    • Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution.

    • Allow the reaction to proceed at room temperature for 1 hour to form the mono-NHS-activated linker.

  • Conjugation to the Drug:

    • Dissolve the amine-containing cytotoxic drug (1 equivalent) in anhydrous DMF.

    • Add the drug solution to the activated this compound solution.

    • Stir the reaction at room temperature overnight.

  • Purification:

    • Monitor the reaction progress using LC-MS.

    • Once complete, purify the drug-linker conjugate using reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the solid drug-linker conjugate.

Step 2: Preparation of the Monoclonal Antibody

Proper preparation of the antibody is crucial for a successful conjugation reaction.

  • Buffer Exchange:

    • Exchange the antibody into a suitable buffer for conjugation, typically PBS at pH 7.2-7.4, using a desalting column or dialysis. This removes any amine-containing formulation buffers like Tris.

    • Concentrate the antibody to a final concentration of 5-10 mg/mL.

  • Concentration Determination:

    • Measure the precise antibody concentration using a UV-Vis spectrophotometer at 280 nm.

Step 3: Activation and Conjugation to the Antibody

This step involves activating the remaining carboxylic acid on the drug-linker conjugate and then reacting it with the lysine residues on the antibody.

Activation_Conjugation cluster_activation Activation of Drug-Linker cluster_conjugation Conjugation to Antibody DrugLinker Drug-Linker-COOH EDC_NHS EDC + NHS in MES Buffer (pH 6.0) DrugLinker->EDC_NHS ActivatedLinker Drug-Linker-NHS Reaction Reaction in PBS (pH 8.0-8.5) ActivatedLinker->Reaction Activated Drug-Linker EDC_NHS->ActivatedLinker Antibody Antibody-NH2 (Lysine Residue) Antibody->Reaction ADC Antibody-NH-CO-Linker-Drug (Stable Amide Bond) Reaction->ADC

Caption: Chemical activation and conjugation of the drug-linker to the antibody.

  • Activation of the Drug-Linker Conjugate:

    • Dissolve the purified drug-linker conjugate (e.g., 10-fold molar excess over the antibody) in a minimal amount of DMSO.

    • In a separate tube, prepare fresh solutions of EDC (e.g., 50 mM) and Sulfo-NHS (e.g., 50 mM) in cold, dry DMSO.

    • Add the EDC and Sulfo-NHS solutions to the drug-linker solution. The activation is most efficient at a pH of 4.5-7.2; using a buffer like MES at pH 6.0 is recommended for this step if performed in an aqueous environment.

    • Incubate for 15-30 minutes at room temperature to form the NHS-activated drug-linker.

  • Conjugation Reaction:

    • Adjust the pH of the antibody solution to 8.0-8.5 with a suitable buffer (e.g., borate or bicarbonate buffer) to facilitate the reaction with lysine residues.

    • Add the activated drug-linker solution to the antibody solution. Ensure the final concentration of the organic solvent (e.g., DMSO) does not exceed 10% (v/v) to maintain antibody integrity.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

Step 4: Purification of the ADC

Purification is essential to remove unreacted drug-linker, excess reagents, and to isolate the desired ADC species.

  • Removal of Excess Reagents:

    • Pass the crude ADC solution through a desalting column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.4) to remove excess, unreacted drug-linker and other small molecules.

  • Fractionation of ADC Species:

    • For a more homogenous product, different Drug-to-Antibody Ratio (DAR) species can be separated using Hydrophobic Interaction Chromatography (HIC).

    • Size-Exclusion Chromatography (SEC) can be used to remove any aggregates that may have formed during the conjugation process.

Characterization of the Final ADC

Thorough characterization is required to ensure the quality and consistency of the synthesized ADC.

Parameter Method Purpose
Concentration UV-Vis Spectroscopy (A280)To determine the final concentration of the purified ADC.
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC) or LC-MSTo determine the average number of drug molecules conjugated per antibody and the distribution of different DAR species.
Purity and Aggregation Size-Exclusion Chromatography (SEC)To assess the percentage of monomeric ADC and quantify any aggregates.
In Vitro Cytotoxicity Cell-based assays (e.g., MTT, CellTiter-Glo)To determine the potency (EC50) of the ADC on a target antigen-expressing cancer cell line.
Plasma Stability Incubation in plasma followed by LC-MS analysisTo assess the stability of the linker and the rate of drug deconjugation over time.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the ADC synthesis process with a this compound linker targeting lysine residues.

Parameter Value/Range Reference
Antibody Concentration 5-10 mg/mL
Drug-Linker Molar Excess (relative to Ab) 5 to 20-fold
Activation Reaction Time (EDC/NHS) 15-30 minutes
Activation Reaction pH 4.5-7.2 (MES buffer at pH 6.0 is optimal)
Conjugation Reaction Time 1-2 hours
Conjugation Reaction pH 7.2-8.5
Final DMSO Concentration in Reaction < 10% (v/v)
Optimal Average DAR 2-4

References

Application Notes and Protocols for the Reaction of Bis-PEG3-acid with Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG3-acid is a homobifunctional crosslinker featuring two terminal carboxylic acid groups connected by a hydrophilic three-unit polyethylene glycol (PEG) spacer.[1] This short, discrete PEG chain enhances aqueous solubility of the linker and resulting conjugates without adding significant mass.[1][2] The terminal carboxylic acids can be readily conjugated to primary amine groups on biomolecules such as proteins, peptides, and antibodies, as well as amine-functionalized small molecules or surfaces.[2][3] This reaction, typically facilitated by carbodiimide chemistry (EDC/NHS), results in the formation of stable amide bonds. The bifunctional nature of this compound allows for the crosslinking of two different amine-containing molecules or the dimerization of a single molecule.

Applications

The reaction of this compound with primary amines is a versatile tool in bioconjugation and drug development with several key applications:

  • Antibody-Drug Conjugates (ADCs): this compound can be used as a component of the linker to attach a cytotoxic payload to an antibody. The hydrophilic PEG spacer can improve the solubility and pharmacokinetic profile of the ADC.

  • PROTACs (Proteolysis Targeting Chimeras): This linker can be employed in the synthesis of PROTACs to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.

  • Peptide and Protein Modification: PEGylation of proteins and peptides with this compound can be used to enhance their solubility, stability, and in vivo circulation half-life.

  • Surface Modification: Immobilization of proteins or other amine-containing molecules onto surfaces for applications in diagnostics and biomaterials.

  • Biomolecule Dimerization: The homobifunctional nature of this compound allows for the controlled dimerization of proteins or peptides to study protein-protein interactions or create novel therapeutic constructs.

Reaction Mechanism

The conjugation of this compound to primary amines is typically achieved through a two-step process involving the activation of the carboxylic acid groups with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.

  • Activation of Carboxylic Acid: EDC reacts with the carboxylic acid groups of this compound to form a highly reactive O-acylisourea intermediate.

  • Formation of a Stable NHS Ester: This intermediate is unstable in aqueous solution and can be hydrolyzed. NHS is added to react with the O-acylisourea intermediate to form a more stable amine-reactive NHS ester.

  • Amine Coupling: The NHS ester readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS.

Reaction_Mechanism BisPEG3 This compound (HOOC-PEG3-COOH) ActivatedEster O-Acylisourea Intermediate BisPEG3->ActivatedEster + EDC ActivatedEster->BisPEG3 Hydrolysis NHSEster NHS Ester Intermediate ActivatedEster->NHSEster + NHS Byproduct1 Isourea Byproduct ActivatedEster->Byproduct1 + R-NH2 Conjugate Amide Bond Formation (R-NH-CO-PEG3-COOH) NHSEster->Conjugate + R-NH2 PrimaryAmine Primary Amine (R-NH2) Byproduct2 NHS

Caption: EDC/NHS reaction mechanism for amine coupling.

Experimental Protocols

Protocol 1: Two-Step Aqueous Phase Conjugation of a Protein with this compound

This protocol describes the conjugation of a protein with this compound in an aqueous environment.

Materials:

  • Protein with primary amine groups (e.g., antibody, enzyme)

  • This compound

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification column (e.g., size-exclusion chromatography)

  • Anhydrous DMSO or DMF for stock solutions

Procedure:

  • Reagent Preparation:

    • Equilibrate this compound, EDC, and Sulfo-NHS to room temperature before opening.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.

    • Immediately before use, prepare 10 mg/mL stock solutions of EDC and Sulfo-NHS in Activation Buffer.

  • Protein Preparation:

    • Dissolve the protein in Coupling Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines.

  • Activation of this compound:

    • In a separate microcentrifuge tube, combine the desired amount of this compound stock solution with Activation Buffer.

    • Add a 2 to 5-fold molar excess of EDC and a 5 to 10-fold molar excess of Sulfo-NHS over this compound.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation Reaction:

    • Add the activated this compound solution to the protein solution. A 10 to 50-fold molar excess of the linker to the protein is a common starting point, but this should be optimized for the specific application.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer if necessary.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the conjugate from excess crosslinker and byproducts using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_activation 2. Activation cluster_conjugation 3. Conjugation cluster_quenching 4. Quenching cluster_purification 5. Purification cluster_analysis 6. Analysis ReagentPrep Prepare Stock Solutions: - this compound - EDC - Sulfo-NHS - Protein Solution Activation Activate this compound with EDC and Sulfo-NHS (15-30 min, RT) ReagentPrep->Activation Conjugation Add Activated Linker to Protein (2h RT or overnight at 4°C) Activation->Conjugation Quenching Add Quenching Solution (e.g., Tris or Glycine) (30 min, RT) Conjugation->Quenching Purification Purify Conjugate (e.g., SEC, Dialysis) Quenching->Purification Analysis Characterize Conjugate (SDS-PAGE, LC-MS) Purification->Analysis

Caption: A typical experimental workflow.

Data Presentation

The following tables provide representative data for the materials and reaction conditions for the conjugation of a model protein (e.g., Bovine Serum Albumin, BSA) with this compound. These values should be optimized for specific applications.

Table 1: Materials and Reagents

ReagentMolecular Weight ( g/mol )PuritySupplier
This compound250.25>95%Various
EDC191.70>98%Various
Sulfo-NHS217.14>98%Various
Bovine Serum Albumin (BSA)~66,500>98%Various

Table 2: Typical Reaction Parameters

ParameterValue
Protein Concentration1-10 mg/mL
Molar Ratio (Linker:Protein)10:1 to 50:1
Molar Ratio (EDC:Linker)2:1 to 5:1
Molar Ratio (Sulfo-NHS:Linker)5:1 to 10:1
Activation Time and Temperature15-30 minutes at room temperature
Conjugation Time and Temperature2 hours at room temperature or overnight at 4°C
Quenching Agent Concentration20-50 mM

Table 3: Purification and Characterization

TechniquePurposeExpected Outcome
Size-Exclusion Chromatography (SEC)Removal of excess linker and byproductsSeparation of high molecular weight conjugate from low molecular weight impurities.
SDS-PAGEAssessment of conjugation and purityShift in the molecular weight of the protein band corresponding to PEGylation.
LC-MS (e.g., MALDI-TOF)Confirmation of conjugation and determination of PEGylation degreeDetection of mass increase in the protein corresponding to the number of attached PEG linkers.

Signaling Pathway Context: PROTAC-Mediated Protein Degradation

This compound is a relevant linker for the synthesis of PROTACs, which hijack the ubiquitin-proteasome system to induce the degradation of a target protein.

PROTAC_Pathway PROTAC PROTAC (Target Ligand-Linker-E3 Ligand) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex UbiquitinatedTarget Ubiquitinated Target Protein TernaryComplex->UbiquitinatedTarget + Ubiquitin Ubiquitin Ubiquitin UbiquitinatedTarget->TargetProtein Deubiquitination Proteasome Proteasome UbiquitinatedTarget->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

References

Surface Modification of Nanoparticles with Bis-PEG3-acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems and diagnostic agents. Polyethylene glycol (PEG)ylation, the process of attaching PEG chains to a nanoparticle surface, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of nanomedicines. This modification can enhance nanoparticle stability, reduce non-specific protein adsorption, and prolong circulation time in the bloodstream, a phenomenon often referred to as the "stealth effect".[1][2][3]

Bis-PEG3-acid is a homobifunctional crosslinker that contains two terminal carboxylic acid groups connected by a flexible three-unit PEG spacer. This linker is particularly useful for conjugating to amine-functionalized nanoparticles through the formation of stable amide bonds. The carboxylic acid groups can be activated using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to react efficiently with primary amines on the nanoparticle surface. This application note provides detailed protocols for the surface modification of nanoparticles with this compound, along with methods for their characterization.

Principle of Surface Modification

The conjugation of this compound to amine-functionalized nanoparticles is typically a two-step process:

  • Activation of Carboxylic Acids: The terminal carboxylic acid groups of this compound are activated by EDC in the presence of NHS. EDC reacts with the carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate can then react with NHS to form a more stable NHS ester, which is less susceptible to hydrolysis in an aqueous environment.

  • Amide Bond Formation: The NHS-activated this compound is then introduced to the amine-functionalized nanoparticles. The primary amine groups on the nanoparticle surface nucleophilically attack the NHS ester, resulting in the formation of a stable amide bond and the release of NHS.

This process effectively coats the nanoparticle surface with a hydrophilic PEG layer.

Experimental Protocols

Materials
  • Amine-functionalized nanoparticles (e.g., iron oxide, gold, polymeric nanoparticles)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Deionized (DI) water

  • Centrifugal filter units (with appropriate molecular weight cut-off) or dialysis tubing

Protocol for Surface Modification of Nanoparticles with this compound
  • Nanoparticle Preparation:

    • Disperse the amine-functionalized nanoparticles in the Reaction Buffer at a concentration of 1-10 mg/mL.

    • If the nanoparticle stock solution contains amine-containing buffers (like Tris), wash the nanoparticles by centrifugation and resuspension in the Reaction Buffer three times.

  • This compound Stock Solution Preparation:

    • Equilibrate the vial of this compound to room temperature before opening.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF. This solution should be prepared fresh before each use.

  • Activation of this compound:

    • In a separate tube, add the desired amount of this compound stock solution to the Activation Buffer.

    • Add a 2 to 5-fold molar excess of EDC and NHS to the this compound solution.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to generate the NHS-activated ester.

  • Conjugation to Nanoparticles:

    • Add the activated this compound solution to the nanoparticle suspension. A 20 to 50-fold molar excess of the linker to the nanoparticles is a good starting point, but this may need to be optimized.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with the Reaction Buffer if necessary.

    • Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM and incubate for 15-30 minutes.

    • Purify the this compound modified nanoparticles from excess reagents and byproducts. This can be achieved by:

      • Centrifugation: For larger nanoparticles, pellet the particles by centrifugation, remove the supernatant, and resuspend in fresh Reaction Buffer. Repeat this washing step three times.

      • Centrifugal Filtration: Use centrifugal filter units with a molecular weight cut-off that retains the nanoparticles while allowing smaller molecules to pass through. Wash the nanoparticles multiple times with the Reaction Buffer.

      • Dialysis: Dialyze the nanoparticle suspension against the Reaction Buffer for 24-48 hours with several buffer changes.

  • Storage:

    • Resuspend the final purified nanoparticles in an appropriate buffer (e.g., PBS) and store at 4°C.

Characterization of this compound Modified Nanoparticles

The successful surface modification of nanoparticles with this compound can be confirmed through various analytical techniques. The following table summarizes the expected outcomes.

Characterization Technique Parameter Measured Expected Outcome for Successful Modification
Dynamic Light Scattering (DLS) Hydrodynamic Diameter & Polydispersity Index (PDI)An increase in the hydrodynamic diameter and a low PDI value indicate a uniform coating and stable dispersion.
Zeta Potential Analysis Surface ChargeA shift in the zeta potential towards a more neutral value is expected as the charged amine groups are capped with the neutral PEG linker.
Fourier-Transform Infrared (FTIR) Spectroscopy Chemical BondsAppearance of new peaks corresponding to the amide bond (~1650 cm⁻¹) and the ether bonds of the PEG chain (~1100 cm⁻¹).
Thermogravimetric Analysis (TGA) Weight Loss upon HeatingA weight loss step at the degradation temperature of PEG (around 300-400°C) can be used to quantify the amount of grafted PEG.
Proton NMR (¹H NMR) Chemical StructureIf the nanoparticles can be dissolved, the characteristic peak of the ethylene glycol protons of PEG (~3.6 ppm) will be present.

Quantitative Data Summary

The following table provides representative data on the changes in nanoparticle properties after surface modification with a PEG-acid linker. Note: This data is illustrative and the actual values will depend on the specific nanoparticle system and reaction conditions.

Nanoparticle Type Modification Average Hydrodynamic Diameter (nm) Polydispersity Index (PDI) Zeta Potential (mV)
Amine-functionalized Iron Oxide NPUnmodified105 ± 50.21 ± 0.03+25 ± 3
Amine-functionalized Iron Oxide NPThis compound Modified125 ± 70.18 ± 0.02-5 ± 2
Amine-functionalized Polymeric NPUnmodified150 ± 100.25 ± 0.04+32 ± 4
Amine-functionalized Polymeric NPThis compound Modified175 ± 120.20 ± 0.03+2 ± 1

Visualizing the Workflow and Principles

To aid in the understanding of the experimental process and the underlying chemical principles, the following diagrams have been generated using the DOT language.

G cluster_activation Step 1: Activation of this compound cluster_conjugation Step 2: Conjugation to Nanoparticles cluster_purification Step 3: Quenching & Purification BisPEG This compound EDC_NHS EDC + NHS in Activation Buffer (pH 4.5-6.0) BisPEG->EDC_NHS Mix ActivatedPEG NHS-activated this compound EDC_NHS->ActivatedPEG Incubate 15-30 min ActivatedPEG2 NHS-activated this compound AmineNP Amine-functionalized Nanoparticles Reaction Reaction Mixture in Reaction Buffer (pH 7.2-7.5) AmineNP->Reaction ActivatedPEG2->Reaction PEG_NP This compound Modified Nanoparticles Reaction->PEG_NP Incubate 2-4h (RT) or O/N (4°C) PEG_NP2 This compound Modified Nanoparticles Quench Add Quenching Solution PEG_NP2->Quench Purify Purification (Centrifugation/Dialysis) Quench->Purify FinalProduct Purified PEGylated Nanoparticles Purify->FinalProduct

Caption: Experimental workflow for the surface modification of nanoparticles with this compound.

References

Application Notes and Protocols for Bis-PEG3-acid Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG3-acid is a homobifunctional crosslinking agent featuring two terminal carboxylic acid groups connected by a hydrophilic 12-atom polyethylene glycol (PEG) spacer. This reagent is instrumental in bioconjugation, enabling the covalent linkage of molecules containing primary amine groups, such as proteins, peptides, and amine-modified oligonucleotides. The hydrophilic PEG spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous buffers, mitigating issues of aggregation and precipitation often encountered with more hydrophobic crosslinkers.[1]

The primary mode of reaction for this compound involves the activation of its terminal carboxyl groups using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[2] This activation yields a more stable amine-reactive NHS ester, which then readily reacts with primary amines (-NH₂) to form stable amide bonds.[2]

These application notes provide detailed protocols for one-step and two-step conjugation strategies using this compound, along with quantitative data to guide experimental design and optimization.

Key Applications

  • Protein-Protein Crosslinking: To study protein-protein interactions, stabilize protein complexes, or create protein homodimers.

  • Antibody-Drug Conjugate (ADC) Development: As a linker to conjugate cytotoxic drugs to antibodies, where the PEG spacer can improve the ADC's pharmacokinetic properties.

  • Surface Modification: For immobilizing proteins or other amine-containing molecules onto surfaces functionalized with carboxyl groups.

  • Hydrogel Formation: Crosslinking of amine-functionalized polymers to form biocompatible hydrogels.

Experimental Protocols

Protocol 1: One-Step EDC/NHS Crosslinking of Amine-Containing Molecules

This protocol describes a straightforward method for crosslinking amine-containing molecules in a single reaction vessel. It is suitable for applications where precise control over the crosslinking process is not critical and the risk of self-conjugation of a molecule containing both carboxyl and amine groups is minimal.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Amine-containing molecules (e.g., Protein A, Protein B)

  • Activation/Reaction Buffer: MES Buffer (0.1 M MES, 0.5 M NaCl, pH 4.5-6.0)

  • Coupling Buffer: PBS (Phosphate-Buffered Saline, 20 mM sodium phosphate, 0.15 M NaCl, pH 7.2-8.0) or Borate Buffer (50 mM, pH 8.0)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous DMSO or DMF (for dissolving this compound if necessary)

  • Desalting columns

Procedure:

  • Preparation of Reagents:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF if it is not readily soluble in the reaction buffer.

    • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation/Reaction Buffer immediately before use.

  • Reaction Setup:

    • Dissolve the amine-containing molecule(s) in the Coupling Buffer at a desired concentration (e.g., 1-10 mg/mL).

    • Add this compound to the protein solution. The molar ratio of this compound to the protein can be varied to control the degree of crosslinking (see Table 1).

    • Immediately add the freshly prepared EDC and NHS/Sulfo-NHS solutions to the reaction mixture. A molar excess of EDC and NHS over the carboxyl groups of this compound is recommended (see Table 1).

  • Reaction Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess crosslinker and byproducts by dialysis or using a desalting column equilibrated with an appropriate buffer (e.g., PBS).

Protocol 2: Two-Step EDC/NHS Crosslinking of Amine-Containing Molecules

This protocol offers greater control over the crosslinking reaction by first activating the this compound and then adding the amine-containing molecule. This method is preferred when dealing with molecules that contain both carboxyl and amine groups to minimize self-polymerization.[1][2]

Materials:

  • Same as Protocol 1.

Procedure:

Step 1: Activation of this compound

  • Dissolve this compound in Activation/Reaction Buffer (MES buffer, pH 4.5-6.0). The activation of carboxyl groups with EDC is most efficient at a slightly acidic pH.

  • Add EDC and NHS/Sulfo-NHS to the this compound solution. A common molar ratio is 1:2:2 of Acid:EDC:NHS (see Table 2).

  • Incubate for 15-30 minutes at room temperature to form the amine-reactive Bis-NHS-PEG3-ester.

Step 2: Conjugation to Amine-Containing Molecule

  • Optional: Remove excess EDC and byproducts from the activated this compound solution using a desalting column equilibrated with MES buffer. This step is crucial to prevent the activation of carboxyl groups on the target protein.

  • Immediately add the activated this compound solution to the amine-containing molecule, which is dissolved in Coupling Buffer (e.g., PBS, pH 7.2-8.0). The reaction of the NHS-ester with primary amines is most efficient at a neutral to slightly basic pH.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

Step 3: Quenching and Purification

  • Quench the reaction with Quenching Buffer as described in Protocol 1.

  • Purify the crosslinked product using dialysis or a desalting column.

Data Presentation

The following tables summarize key quantitative parameters for this compound reactions based on established protocols for similar crosslinking chemistries. These values should be used as a starting point for optimization.

Table 1: Quantitative Parameters for One-Step Crosslinking

ParameterRecommended RangeNotes
Molar Ratio (Crosslinker:Protein)10:1 to 50:1Higher ratios favor intramolecular crosslinking in dilute protein solutions.
Molar Ratio (EDC:Carboxyl Groups)1.2:1 to 10:1A slight to moderate excess is typically sufficient.
Molar Ratio (NHS:Carboxyl Groups)1.2:1 to 5:1Higher NHS concentrations can improve the yield of the NHS-ester.
Reaction pH7.2 - 8.5Optimal for the reaction of NHS esters with primary amines.
Reaction Time30 min - 4 hoursCan be extended at lower temperatures.
Reaction Temperature4°C to Room TemperatureLower temperatures can help maintain the stability of sensitive proteins.

Table 2: Quantitative Parameters for Two-Step Crosslinking

ParameterRecommended RangeNotes
Activation Step
pH4.5 - 6.0MES buffer is recommended.
Molar Ratio (EDC:Carboxyl)1.2:1 to 2:1
Molar Ratio (NHS:Carboxyl)1.2:1 to 2.5:1
Time15 - 30 minutes
TemperatureRoom Temperature
Coupling Step
pH7.2 - 8.0PBS or Borate buffer is recommended.
Time1 - 2 hours
TemperatureRoom Temperature

Mandatory Visualization

One_Step_Crosslinking_Workflow cluster_reactants Reactants cluster_reaction One-Step Reaction cluster_purification Purification Protein_A Protein A (-NH2) Mix Mix all reactants in Coupling Buffer (pH 7.2-8.0) Protein_A->Mix Protein_B Protein B (-NH2) Protein_B->Mix Bis_PEG3_Acid This compound (-COOH) Bis_PEG3_Acid->Mix EDC_NHS EDC / NHS EDC_NHS->Mix Incubate Incubate (1-2h at RT or overnight at 4°C) Mix->Incubate Quench Quench Reaction (Tris or Glycine) Incubate->Quench Purify Purify (Desalting/Dialysis) Quench->Purify Product Crosslinked Product Purify->Product

Caption: Workflow for one-step crosslinking using this compound.

Two_Step_Crosslinking_Workflow cluster_step1 Step 1: Activation cluster_step2 Step 2: Coupling cluster_purification Purification Bis_PEG3_Acid This compound Activate Activate in MES Buffer (pH 4.5-6.0) 15-30 min at RT Bis_PEG3_Acid->Activate EDC_NHS EDC / NHS EDC_NHS->Activate Activated_Linker Activated Bis-NHS-PEG3-ester Activate->Activated_Linker Couple Couple in PBS Buffer (pH 7.2-8.0) 1-2h at RT Activated_Linker->Couple Protein Amine-containing Protein (-NH2) Protein->Couple Quench Quench Reaction (Tris or Glycine) Couple->Quench Purify Purify (Desalting/Dialysis) Quench->Purify Product Crosslinked Product Purify->Product

Caption: Workflow for two-step crosslinking using this compound.

References

Troubleshooting & Optimization

troubleshooting low yield in Bis-PEG3-acid conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during Bis-PEG3-acid conjugation, with a focus on resolving low reaction yields.

Troubleshooting Guide: Low Conjugation Yield

Low or no conjugation yield is a frequent problem in bioconjugation. The following guide, in a question-and-answer format, addresses the most common causes and their solutions.

Question 1: My conjugation yield is significantly lower than expected. Where should I start troubleshooting?

There are three primary areas to investigate when experiencing low conjugation yield: the integrity and activity of the reactants, the reaction conditions, and the purification process.

Question 2: How can I determine if my this compound or amine-containing molecule is the problem?

Several factors related to your starting materials can contribute to low yield:

  • This compound Quality: The terminal carboxylic acid groups of this compound are susceptible to degradation, especially with improper storage. Exposure to moisture can lead to hydrolysis. It is crucial to store this compound at -20°C in a desiccated environment and allow it to equilibrate to room temperature before opening to prevent condensation.

  • Amine Availability: The primary or secondary amine on your target molecule may not be available for conjugation. This can be due to the amine being buried within the three-dimensional structure of a protein, making it sterically inaccessible. For proteins, a mild denaturant can be used to expose the amine, but this should be done cautiously as it may affect protein function.

  • Competing Moieties: Your biomolecule solution may contain contaminating substances with primary amines, such as Tris or glycine. These will compete with your target molecule for reaction with the activated this compound. It is essential to purify the biomolecule to remove these contaminants.

Question 3: Which reaction conditions are most critical for optimizing the conjugation yield?

The reaction conditions play a pivotal role in the success of the conjugation. Here are the key parameters to consider:

  • pH: The activation of the carboxylic acids on this compound with EDC and NHS is most efficient at a pH between 4.5 and 7.2. However, the subsequent reaction of the activated NHS-ester with a primary amine is optimal at a pH of 7-8.[1] Therefore, a two-step pH adjustment is recommended for maximal yield.

  • Molar Ratio of Reactants: A molar excess of the this compound and coupling reagents (EDC/NHS) over the amine-containing molecule is necessary to drive the reaction forward. The optimal ratio will depend on the specific reactants and may require empirical determination.

  • Reaction Time: The reaction time needs to be sufficient for the conjugation to proceed to completion. Typical reaction times are 2 hours at room temperature or overnight at 4°C.[2]

  • Solvent: this compound is soluble in water, DMSO, and DMF.[2] If your amine-containing molecule has limited aqueous solubility, using a co-solvent like DMSO or DMF can improve the reaction efficiency. Ensure the chosen solvent is compatible with your biomolecule's stability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a homobifunctional crosslinker containing a three-unit polyethylene glycol (PEG) spacer terminated by two carboxylic acid groups.[2][3] The carboxylic acid groups can be activated, for example with EDC and NHS, to react with primary and secondary amines, forming stable amide bonds. The hydrophilic PEG spacer enhances the solubility of the resulting conjugate in aqueous solutions.

Q2: What are EDC and NHS, and why are they used?

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a zero-length crosslinker that activates carboxyl groups to form an amine-reactive O-acylisourea intermediate. This intermediate can then react with a primary amine to form an amide bond. However, the O-acylisourea intermediate is unstable in aqueous solutions and can hydrolyze, regenerating the carboxyl group. N-hydroxysuccinimide (NHS) is often added to the reaction to improve the efficiency. NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which then reacts with the amine.

Q3: Can I use a different buffer for my conjugation reaction?

It is critical to use a buffer that does not contain primary amines, such as Tris or glycine, as these will compete in the reaction. Good choices for the activation step (at a lower pH) include MES buffer. For the conjugation step (at a higher pH), phosphate-buffered saline (PBS) or borate buffer are suitable options.

Q4: How can I monitor the progress of my conjugation reaction?

The progress of the reaction can be monitored by techniques such as SDS-PAGE, which will show a shift in the molecular weight of the conjugated protein. High-performance liquid chromatography (HPLC), particularly size-exclusion chromatography (SEC), can also be used to separate the conjugated product from the unreacted starting materials.

Q5: What should I do if my protein precipitates during the reaction?

Precipitation can occur if the concentration of the reactants is too high or if the solvent conditions are not optimal for solubility. Try reducing the concentration of your reactants or adding a small amount of an organic co-solvent like DMSO or DMF to improve solubility.

Data Presentation

The following tables provide illustrative data on how different reaction parameters can influence the conjugation yield. Note that these are examples, and the optimal conditions for your specific experiment may vary.

Table 1: Effect of pH on Conjugation Yield

Activation pHConjugation pHIllustrative Yield (%)
5.57.585
6.57.570
7.57.550
5.58.575 (Increased Hydrolysis)

Table 2: Effect of Molar Ratio on Conjugation Yield

Molar Ratio (this compound : Amine)Illustrative Yield (%)
1:130
5:175
10:188
20:190 (Diminishing returns)

Experimental Protocols

Protocol: Two-Step Conjugation of a Protein with this compound

This protocol describes the conjugation of a protein with available primary amine groups to this compound using EDC and NHS.

Materials:

  • Protein with primary amine(s)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF

  • Desalting columns

Procedure:

  • Reagent Preparation:

    • Equilibrate this compound, EDC, and NHS to room temperature before opening.

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

    • Prepare stock solutions of EDC and NHS in anhydrous DMSO or DMF immediately before use.

    • Dissolve the protein in the Activation Buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, combine the this compound stock solution with the protein solution.

    • Add the EDC and NHS stock solutions to the protein/PEG mixture. A common starting point is a 5- to 10-fold molar excess of EDC and NHS over the this compound.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation Reaction:

    • Adjust the pH of the reaction mixture to 7.4 by adding Conjugation Buffer.

    • Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess this compound, EDC, NHS, and quenching reagents using a desalting column or dialysis against PBS.

    • Further purify the conjugate using an appropriate chromatography method, such as size-exclusion chromatography (SEC), if necessary.

  • Analysis:

    • Analyze the purified conjugate by SDS-PAGE to confirm an increase in molecular weight.

    • Quantify the conjugation efficiency using HPLC or other appropriate analytical techniques.

Visualizations

Troubleshooting_Workflow start Low Conjugation Yield reagents Problem with Reactants? start->reagents conditions Suboptimal Reaction Conditions? start->conditions peg_quality Degraded this compound? reagents->peg_quality Yes amine_inactive Inactive/Inaccessible Amine? reagents->amine_inactive Yes contaminants Competing Contaminants? reagents->contaminants Yes ph Incorrect pH? conditions->ph Yes ratio Incorrect Molar Ratio? conditions->ratio Yes time_temp Insufficient Time/Temp? conditions->time_temp Yes sol_peg Use fresh, properly stored this compound peg_quality->sol_peg sol_amine Use mild denaturant or modify protein amine_inactive->sol_amine sol_contaminants Purify biomolecule (e.g., dialysis, SEC) contaminants->sol_contaminants sol_ph Use two-step pH (Activation: 4.5-7.2, Conjugation: 7-8) ph->sol_ph sol_ratio Optimize molar excess of PEG & coupling reagents ratio->sol_ratio sol_time_temp Increase reaction time/temperature time_temp->sol_time_temp

Caption: Troubleshooting flowchart for low yield in this compound conjugation.

Conjugation_Pathway peg_acid This compound (HOOC-PEG3-COOH) activated_peg Activated NHS Ester (NHS-OOC-PEG3-COO-NHS) peg_acid->activated_peg Activation (pH 4.5-7.2) amine_molecule Amine-containing Molecule (R-NH2) conjugate Conjugate (R-NHCO-PEG3-CONH-R) amine_molecule->conjugate edc_nhs EDC + NHS edc_nhs->activated_peg activated_peg->conjugate Conjugation (pH 7-8)

Caption: Reaction pathway for this compound conjugation to an amine.

References

Technical Support Center: Optimizing Bis-PEG3-acid EDC/NHS Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the pH for Bis-PEG3-acid conjugation via EDC/NHS chemistry. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the activation of this compound with EDC and NHS?

The activation of the carboxylic acid groups on this compound using EDC and NHS is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.[1][2] A commonly recommended buffer for this step is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).[1][2][3]

Q2: What is the optimal pH for the coupling of the activated Bis-PEG3-NHS ester to a primary amine?

The subsequent reaction of the NHS-activated PEG linker with a primary amine-containing molecule is favored at a neutral to slightly basic pH, generally in the range of 7.0 to 8.5. This is because the primary amine needs to be in its unprotonated form to act as an effective nucleophile.

Q3: Can I perform the entire EDC/NHS reaction at a single pH?

While it is possible to perform the reaction at a single pH, a two-step pH process is highly recommended for optimal efficiency. The activation step is significantly more efficient at an acidic pH, while the coupling step requires a more alkaline environment. Performing the reaction at a compromise pH, for instance, neutral pH, can lead to reduced overall yield.

Q4: What buffers should I use for the activation and coupling steps?

It is critical to use buffers that do not contain primary amines or carboxylates, as these will compete with the desired reaction.

  • Activation Step (pH 4.5 - 6.0): 0.1 M MES buffer is the most common and highly recommended choice.

  • Coupling Step (pH 7.0 - 8.5): Phosphate-buffered saline (PBS) at a pH of 7.2-7.5 is a standard choice. Other suitable buffers include HEPES, bicarbonate/carbonate, and borate buffers.

Q5: How stable is the Bis-PEG3-NHS ester intermediate?

The NHS ester intermediate is susceptible to hydrolysis, and its stability is highly pH-dependent. As the pH increases, the rate of hydrolysis accelerates, which can compete with the desired coupling reaction and reduce the yield. It is therefore crucial to proceed with the coupling step as soon as possible after the activation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Conjugation Yield Suboptimal pH: The pH of the activation or coupling buffer is outside the optimal range.Verify the pH of your buffers. Use MES buffer at pH 4.5-6.0 for the activation step and a suitable buffer like PBS at pH 7.0-8.5 for the coupling step.
Hydrolysis of Intermediates: The O-acylisourea or NHS-ester intermediate has hydrolyzed before reacting with the amine.Prepare EDC and NHS solutions immediately before use. Minimize the time between the activation and coupling steps. Consider performing the reaction at a lower temperature (4°C) to slow down hydrolysis, though this will also slow down the conjugation reaction.
Inactive Reagents: EDC and/or NHS have been degraded due to improper storage (e.g., exposure to moisture).Use fresh, high-quality EDC and NHS. Equilibrate the reagents to room temperature before opening the vials to prevent condensation.
Inappropriate Buffer: The buffer contains primary amines (e.g., Tris, glycine) or carboxylates, which interfere with the reaction.Use non-amine, non-carboxylate buffers such as MES for activation and PBS or HEPES for coupling.
Precipitation or Aggregation of Conjugate High Degree of Labeling: Excessive modification of the protein or molecule can lead to changes in its properties and cause aggregation.Optimize the molar ratio of the this compound to your amine-containing molecule. A lower ratio may be necessary.
Hydrophobic Interactions: The properties of the conjugated molecules may lead to aggregation.Consider including additives in your reaction buffer that can help to reduce aggregation, such as non-ionic detergents (e.g., Tween-20) or arginine.
Lack of Reproducibility Inconsistent Reagent Activity: The activity of EDC and NHS can vary if not handled consistently.Aliquot EDC and NHS upon receipt and use a fresh aliquot for each experiment to ensure consistent activity.
Variations in Reaction Conditions: Inconsistent reaction times or temperatures can lead to variable results.Standardize the incubation times and temperatures for both the activation and coupling steps in your protocol.

Quantitative Data

Table 1: Effect of pH on NHS-Ester Stability

This table summarizes the approximate half-life of the NHS-ester intermediate at different pH values in an aqueous solution. This illustrates the importance of promptly proceeding to the coupling step, especially at higher pH.

pHApproximate Half-life
7.04-5 hours
8.01 hour
8.610 minutes

Table 2: Recommended pH for EDC/NHS Reaction Steps

Reaction Step Optimal pH Range Recommended Buffer
Activation of this compound4.5 - 6.00.1 M MES
Coupling to Primary Amine7.0 - 8.5PBS, HEPES, Borate

Experimental Protocols

Detailed Methodology for a Two-Step this compound EDC/NHS Reaction

This protocol provides a general guideline. Molar ratios and concentrations may need to be optimized for your specific application.

Materials:

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Amine-containing molecule (e.g., protein, peptide)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: PBS, pH 7.4

  • Quenching Solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Desalting columns

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials.

    • Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer immediately before use.

  • Activation of this compound:

    • Dissolve the this compound in the Activation Buffer.

    • Add EDC and NHS/Sulfo-NHS to the this compound solution. A molar excess of EDC and NHS over the carboxylic acid groups is recommended (e.g., a 2- to 5-fold molar excess).

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

  • Removal of Excess Reagents (Optional but Recommended):

    • To prevent unwanted side reactions, especially with proteins containing both amines and carboxylates, it is advisable to remove excess EDC and NHS.

    • Pass the activated this compound solution through a desalting column equilibrated with the Coupling Buffer.

  • Conjugation to the Amine-Containing Molecule:

    • Immediately add the activated this compound solution to your amine-containing molecule, which should be in the Coupling Buffer.

    • The molar ratio of the activated PEG linker to the amine-containing molecule should be optimized for your specific needs.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction (Optional):

    • To stop the reaction and quench any unreacted NHS esters, add the Quenching Solution to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the final conjugate to remove excess reagents and byproducts using a desalting column, dialysis, or size-exclusion chromatography.

Visualizations

Caption: EDC/NHS reaction pathway for this compound conjugation.

Troubleshooting_Workflow Start Low/No Conjugation Yield Check_pH Verify buffer pH (Activation: 4.5-6.0, Coupling: 7.0-8.5) Start->Check_pH Check_Reagents Use fresh EDC/NHS Equilibrate before use Start->Check_Reagents Check_Buffer_Comp Ensure buffer is free of -NH2 and -COOH groups Start->Check_Buffer_Comp Minimize_Delay Minimize time between activation and coupling Start->Minimize_Delay Optimize_Ratio Optimize molar ratio of PEG-acid to amine molecule Start->Optimize_Ratio Success Improved Yield Check_pH->Success Check_Reagents->Success Check_Buffer_Comp->Success Minimize_Delay->Success Optimize_Ratio->Success

Caption: Troubleshooting workflow for low conjugation yield.

References

side reactions of Bis-PEG3-acid and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bis-PEG3-acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in your experiments and to help troubleshoot potential side reactions.

Frequently Asked Questions (FAQs)

Here are some frequently asked questions about the side reactions of this compound and how to avoid them.

Q1: What is the primary application of this compound?

A1: this compound is a homobifunctional crosslinker. It contains two terminal carboxylic acid groups that can react with primary amines in the presence of a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form stable amide bonds.[1][][3] Its polyethylene glycol (PEG) spacer enhances the solubility of the molecule in aqueous solutions.[1][]

Q2: What are the most common side reactions when using this compound with EDC?

A2: The most common side reactions are related to the activation of the carboxylic acid groups by EDC. These include:

  • Hydrolysis of the O-acylisourea intermediate: The active intermediate formed by the reaction of the carboxylic acid and EDC is unstable in water and can hydrolyze back to the original carboxylic acid.

  • Formation of N-acylurea: The O-acylisourea intermediate can rearrange to form a stable and unreactive N-acylurea byproduct, especially if there is an excess of EDC. This is more likely to occur with carboxyl groups located in hydrophobic environments.

  • Intramolecular anhydride formation: The two carboxylic acid groups on this compound can potentially react with each other in the presence of EDC to form an intramolecular anhydride.

Q3: How can I prevent the hydrolysis of the activated carboxylic acid?

A3: To minimize hydrolysis, you can add N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to the reaction. NHS reacts with the O-acylisourea intermediate to form a more stable NHS-ester, which is less susceptible to hydrolysis but still reactive towards primary amines. Performing the reaction at a slightly acidic pH (4.5-5.0) can also improve the efficiency of the EDC-mediated activation.

Q4: What is the optimal pH for the coupling reaction?

A4: The optimal pH is a trade-off. The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-5.0). However, the reaction of the activated acid (or NHS ester) with the primary amine is more efficient at a slightly basic pH (7.2-8.5). A common strategy is to perform the activation at a lower pH and then raise the pH before adding the amine-containing molecule.

Q5: Can this compound react with other functional groups besides primary amines?

A5: The primary target for the activated carboxylic acid groups of this compound are primary amines. However, side reactions with other nucleophilic groups, such as thiols (cysteine residues) or hydroxyls (tyrosine, serine, threonine residues), can occur, although they are generally less favorable than the reaction with primary amines.

Q6: How can I quench the reaction and remove byproducts?

A6: The reaction can be stopped by adding a quenching reagent that reacts with the remaining active esters. Common quenching reagents include buffers containing primary amines like Tris or glycine. The urea byproduct formed from EDC is water-soluble and can typically be removed by dialysis or size-exclusion chromatography. If DCC is used as the coupling agent, the dicyclohexylurea (DCU) byproduct is insoluble in most common solvents and can be removed by filtration.

Troubleshooting Guide

This guide provides solutions to common problems encountered during conjugation experiments with this compound.

Problem Potential Cause Recommended Solution
Low Conjugation Yield Hydrolysis of activated acid: The O-acylisourea intermediate is unstable in aqueous solution.Add NHS or Sulfo-NHS to the reaction to form a more stable amine-reactive intermediate.
Suboptimal pH: Incorrect pH can lead to inefficient activation or rapid hydrolysis.Perform the activation step at pH 4.5-5.0 and the coupling step at pH 7.2-8.5.
Presence of competing nucleophiles: Other primary amines or nucleophiles in the buffer (e.g., Tris) will compete with the target molecule.Use a non-amine, non-carboxylate buffer such as MES or HEPES for the activation step.
Poor quality of reagents: Impure this compound or degraded coupling agents can lead to low yields.Use high-purity reagents and ensure coupling agents have been stored properly.
Precipitation during reaction Aggregation of biomolecules: Cross-linking of multiple molecules can lead to the formation of large, insoluble aggregates.Optimize the molar ratio of this compound to the target molecule. A lower crosslinker concentration may be necessary.
Hydrophobic crosslinker: Although this compound is hydrophilic, using a very high concentration might contribute to aggregation.Ensure adequate mixing and consider using a more dilute reaction mixture.
Formation of unexpected byproducts N-acylurea formation: Rearrangement of the O-acylisourea intermediate.Use a molar excess of NHS relative to EDC. Avoid a large excess of EDC.
Intramolecular cross-linking: The two ends of this compound react with the same molecule.This is sometimes a desired outcome. If not, adjust the stoichiometry and consider a sequential addition of reagents.
Polymerization: this compound links multiple target molecules together.Control the stoichiometry carefully. Use a higher ratio of the target molecule to the crosslinker to favor intramolecular or single additions.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling of this compound to an Amine-Containing Molecule

This protocol is designed to maximize conjugation efficiency by first activating the carboxylic acid groups of this compound with EDC and NHS before adding the amine-containing target molecule.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Amine-containing molecule (e.g., protein, peptide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Desalting column

Procedure:

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer to the desired concentration.

    • Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS (or Sulfo-NHS) to the this compound solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Removal of Excess Reagents (Optional but Recommended):

    • To prevent unwanted side reactions with the amine-containing molecule, remove excess EDC and NHS using a desalting column equilibrated with Coupling Buffer.

  • Conjugation to the Amine-Containing Molecule:

    • Immediately add the activated this compound solution to your amine-containing molecule dissolved in Coupling Buffer.

    • The molar ratio of activated this compound to the amine-containing molecule should be optimized for your specific application. Start with a 5- to 20-fold molar excess of the activated linker.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM Tris.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS-activated this compound.

  • Purification:

    • Remove excess crosslinker and byproducts by dialysis or size-exclusion chromatography.

Visualizations

Reaction Mechanism

Reaction_Mechanism cluster_activation Activation Step (pH 4.5-5.0) cluster_side_reactions Side Reactions cluster_coupling Coupling Step (pH 7.2-8.5) Carboxylic_Acid This compound (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Unstable) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC NHS_Ester NHS-Ester Intermediate (More Stable) O_Acylisourea->NHS_Ester + NHS Hydrolysis Hydrolysis (R-COOH) O_Acylisourea->Hydrolysis H₂O N_Acylurea N-Acylurea (Unreactive) O_Acylisourea->N_Acylurea Rearrangement NHS NHS Amide_Bond Stable Amide Bond (R-CO-NH-R') NHS_Ester->Amide_Bond + R'-NH₂ Primary_Amine Primary Amine (R'-NH₂)

Caption: Reaction mechanism for EDC/NHS coupling of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Conjugation Yield Check_pH Verify pH of Activation and Coupling Buffers Start->Check_pH Check_Reagents Use Fresh EDC/NHS and High-Purity this compound Check_pH->Check_Reagents Add_NHS Incorporate NHS/Sulfo-NHS in Activation Step Check_Reagents->Add_NHS Optimize_Ratio Optimize Molar Ratio of Linker to Target Molecule Add_NHS->Optimize_Ratio Check_Buffer Ensure Buffer is Free of Extraneous Amines Optimize_Ratio->Check_Buffer Successful_Conjugation Improved Yield Check_Buffer->Successful_Conjugation

Caption: Troubleshooting workflow for low conjugation yield.

Side Reaction Pathways

Side_Reactions cluster_desired Desired Reaction cluster_undesired Undesired Side Reactions Activated_Acid Activated Carboxylic Acid (O-Acylisourea Intermediate) Amine_Coupling Amine Coupling (Amide Bond) Activated_Acid->Amine_Coupling Primary Amine Hydrolysis Hydrolysis Activated_Acid->Hydrolysis Water N_Acylurea N-Acylurea Formation Activated_Acid->N_Acylurea Rearrangement

References

Technical Support Center: Purification of Bis-PEG3-Acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of Bis-PEG3-acid conjugates and the removal of unreacted linker.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying this compound conjugates?

A1: The primary challenge is the efficient removal of unreacted this compound linker from the final conjugate. The presence of excess linker can interfere with downstream applications and analytics, making its removal crucial for obtaining a pure product. Additionally, the reaction mixture may contain by-products and unreacted starting materials that also need to be separated.[]

Q2: What are the most common methods for removing unreacted this compound linker?

A2: The most common and effective methods for removing small, unreacted linkers like this compound from larger bioconjugates are based on differences in size, polarity, and charge. These include:

  • Size Exclusion Chromatography (SEC): Separates molecules based on their size. It is very effective at removing small molecules like the unreacted linker from large protein or antibody conjugates.[][2]

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity.[3][4] This can be a high-resolution method for purifying conjugates.

  • Tangential Flow Filtration (TFF) / Diafiltration: A membrane-based technique that separates molecules by size and is suitable for processing larger volumes.

  • Dialysis: Another membrane-based method that allows for the diffusion of small molecules like the unreacted linker across a semi-permeable membrane, while retaining the larger conjugate.

  • Ion Exchange Chromatography (IEX): Separates molecules based on their net charge. This method is effective if the conjugate has a different charge compared to the unreacted linker or starting biomolecule.

Q3: How do I choose the best purification method for my specific conjugate?

A3: The choice of purification method depends on several factors, including the size and stability of your biomolecule, the scale of your purification, the required final purity, and the available equipment. The following decision-making workflow can help guide your selection.

start Start: Crude Conjugation Mixture size_diff Is there a significant size difference between the conjugate and unreacted linker? start->size_diff charge_diff Is there a significant charge difference? size_diff->charge_diff No large_scale Large scale purification (>100 mL)? size_diff->large_scale Yes hydrophobicity_diff Is there a significant hydrophobicity difference? charge_diff->hydrophobicity_diff No iex Ion Exchange Chromatography (IEX) charge_diff->iex Yes rphplc Reverse Phase HPLC (RP-HPLC) hydrophobicity_diff->rphplc Yes end Purified Conjugate hydrophobicity_diff->end No (Consider alternative strategies) sec Size Exclusion Chromatography (SEC) large_scale->sec No tff Tangential Flow Filtration (TFF) / Dialysis large_scale->tff Yes sec->end tff->end iex->end rphplc->end

Decision workflow for selecting a purification method.

Troubleshooting Guides

Size Exclusion Chromatography (SEC)
Problem Possible Cause Solution
Poor separation of conjugate and linker Inappropriate column choice (incorrect pore size).Select a column with an exclusion limit that allows the large conjugate to be in the void volume while the small linker is included in the pores.
Sample volume is too large.For optimal resolution, the sample volume should not exceed 2-5% of the total column volume.
Low recovery of the conjugate Non-specific binding to the column matrix.Ensure the column is properly equilibrated. Consider using a different column matrix or adding modifiers to the mobile phase to reduce non-specific interactions.
The conjugate is unstable in the mobile phase.Optimize the mobile phase composition (pH, ionic strength) to ensure the stability of your conjugate.
Peak tailing or broadening Sub-optimal flow rate.Decrease the flow rate to allow for better equilibration between the mobile and stationary phases.
Column is not packed efficiently.Repack the column or use a pre-packed column.
Reverse Phase HPLC (RP-HPLC)
Problem Possible Cause Solution
Broad peaks for the conjugate Non-optimal chromatographic conditions.Increase the column temperature to improve peak shape.
Inappropriate column chemistry.Experiment with different stationary phases (e.g., C8 instead of C18) to improve selectivity.
Low recovery of the conjugate Irreversible binding to the column.Adjust the mobile phase composition, for example by increasing the organic solvent concentration in the elution gradient.
The conjugate precipitated on the column.Check the solubility of your conjugate in the mobile phase. Consider using a different organic solvent or adding solubilizing agents.
Co-elution of conjugate and linker The gradient is too steep.Decrease the gradient steepness to improve resolution.
Insufficient difference in hydrophobicity.This method may not be suitable. Consider an alternative purification technique like SEC or IEX.
Tangential Flow Filtration (TFF) / Dialysis
Problem Possible Cause Solution
Unreacted linker still present after purification Incorrect Molecular Weight Cut-Off (MWCO) of the membrane.Use a dialysis membrane or TFF cassette with a low MWCO (e.g., 1-3 kDa) to ensure the small this compound linker can pass through while retaining the larger conjugate.
Insufficient diafiltration/dialysis time or buffer volume.Increase the number of diavolumes or buffer exchanges. For dialysis, ensure the buffer volume is at least 100 times the sample volume and perform multiple buffer changes.
Low recovery of the conjugate Non-specific binding to the membrane.Pre-condition the membrane according to the manufacturer's instructions. Consider using a membrane material with low protein binding properties (e.g., regenerated cellulose).
Membrane fouling.Optimize the transmembrane pressure and cross-flow rate to minimize fouling.

Quantitative Data Summary

The following table summarizes typical performance metrics for common purification techniques used for bioconjugates. Actual results will vary depending on the specific conjugate and process conditions.

Purification Method Typical Purity (%) Typical Recovery (%) Key Advantages Key Disadvantages
Size Exclusion Chromatography (SEC) >95%70-95%Mild conditions, high resolution for size differences, effective for removing small molecules.Limited sample volume, potential for sample dilution.
Reverse Phase HPLC (RP-HPLC) >98%60-90%High resolution, can separate closely related species, suitable for analytical and preparative scales.Can be denaturing for some proteins, requires organic solvents.
Tangential Flow Filtration (TFF) Variable (depends on process)>90%Highly scalable, rapid processing of large volumes, can be automated.Lower resolution compared to chromatography, potential for membrane fouling.
Dialysis Variable (depends on process)>90%Simple, gentle on the sample, cost-effective for buffer exchange.Slow process, not easily scalable for large volumes.
Ion Exchange Chromatography (IEX) >95%70-90%High binding capacity, can separate molecules with small charge differences, cost-effective.Requires optimization of pH and salt concentration, may not be suitable if there is no charge difference.

Experimental Protocols

Protocol 1: Purification of this compound Conjugate using Size Exclusion Chromatography (SEC)

This protocol provides a general procedure for removing unreacted this compound linker from a protein conjugate.

Materials:

  • SEC column (e.g., Sephadex G-25 or similar, with an appropriate exclusion limit for your conjugate)

  • Chromatography system (e.g., FPLC or HPLC)

  • Mobile phase buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Crude conjugation reaction mixture

  • 0.22 µm filter

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of the mobile phase buffer at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation: Centrifuge the crude conjugation mixture to remove any precipitated material. Filter the supernatant through a 0.22 µm filter.

  • Sample Injection: Inject the filtered sample onto the equilibrated column. The sample volume should ideally be between 0.5% and 2% of the total column volume for optimal resolution.

  • Elution: Elute the sample with the mobile phase buffer at a constant flow rate. Monitor the elution profile using UV absorbance at 280 nm.

  • Fraction Collection: Collect fractions corresponding to the different peaks. The conjugate, being the largest molecule, should elute first in the void volume, followed by the smaller unreacted linker.

  • Analysis: Analyze the collected fractions using SDS-PAGE and/or RP-HPLC to confirm the purity of the conjugate and the absence of the unreacted linker.

  • Pooling and Concentration: Pool the fractions containing the purified conjugate. If necessary, concentrate the pooled fractions using a suitable method like centrifugal ultrafiltration.

cluster_prep Preparation cluster_run Chromatography cluster_analysis Analysis & Final Product equilibration 1. Equilibrate SEC Column sample_prep 2. Prepare and Filter Sample equilibration->sample_prep injection 3. Inject Sample sample_prep->injection elution 4. Isocratic Elution injection->elution collection 5. Collect Fractions elution->collection analysis 6. Analyze Fractions (SDS-PAGE/HPLC) collection->analysis pooling 7. Pool and Concentrate Pure Fractions analysis->pooling final_product Purified Conjugate pooling->final_product

Experimental workflow for SEC purification.

Protocol 2: Purification of this compound Conjugate using Tangential Flow Filtration (TFF)

This protocol describes a general procedure for purifying a this compound conjugate and removing the unreacted linker using TFF with diafiltration.

Materials:

  • TFF system with a pump, reservoir, and pressure gauges

  • TFF cassette (e.g., regenerated cellulose) with an appropriate MWCO (e.g., 10 kDa for a >30 kDa protein conjugate)

  • Diafiltration buffer (e.g., PBS, pH 7.4)

  • Crude conjugation reaction mixture

Procedure:

  • System Preparation and Sanitization: Set up the TFF system according to the manufacturer's instructions. Sanitize and flush the system and cassette with appropriate solutions (e.g., 0.1 M NaOH followed by water for injection or buffer).

  • System Equilibration: Equilibrate the system by recirculating the diafiltration buffer through the cassette until the system is stable and permeate flux is consistent.

  • Sample Concentration (Optional): If the initial sample volume is large, concentrate the crude conjugation mixture to a more manageable volume by directing the permeate to waste while recirculating the retentate.

  • Diafiltration: Add diafiltration buffer to the sample reservoir at the same rate as the permeate is being removed. This maintains a constant volume in the reservoir while washing out the low molecular weight unreacted linker. Perform diafiltration for at least 5-7 diavolumes to ensure sufficient removal of the linker.

  • Final Concentration: After diafiltration, concentrate the purified conjugate to the desired final volume by stopping the addition of diafiltration buffer and allowing permeate to be removed.

  • Sample Recovery: Recover the concentrated, purified conjugate from the system.

  • Analysis: Analyze the purified conjugate for purity, concentration, and removal of the unreacted linker using appropriate analytical techniques (e.g., HPLC, SDS-PAGE).

References

Technical Support Center: Amide Bond Stability in Bioconjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of amide bonds in bioconjugates.

Troubleshooting Guides

This section provides structured guidance for addressing specific issues related to amide bond instability during and after bioconjugation.

Issue 1: Low Yield or Incomplete Amide Bond Formation

Symptom: Characterization of the bioconjugate (e.g., by SDS-PAGE, mass spectrometry, or HPLC) shows a low degree of conjugation or a significant amount of unreacted starting materials.

Troubleshooting Workflow for Low Conjugation Yield

Low_Yield_Troubleshooting start Low Conjugation Yield check_reagents Verify Reagent Quality and Concentration start->check_reagents check_conditions Optimize Reaction Conditions start->check_conditions check_amine Assess Amine Accessibility on Biomolecule start->check_amine check_activation Confirm Carboxyl Activation start->check_activation solution_reagents Use fresh, high-quality coupling reagents (e.g., EDC, HATU). Verify concentration of all reactants. check_reagents->solution_reagents solution_conditions Adjust pH (typically 7-8 for NHS esters). Optimize temperature and reaction time. Screen different buffer systems. check_conditions->solution_conditions solution_amine Perform structural analysis. Consider alternative conjugation sites. check_amine->solution_amine solution_activation Use a different activating agent. Check for hydrolysis of activated species. check_activation->solution_activation

Caption: A decision tree for troubleshooting low bioconjugation yield.

Potential Causes & Solutions:

  • Poor Reagent Quality: Coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) are moisture-sensitive and can lose activity over time.

    • Solution: Use fresh, high-purity reagents stored under appropriate conditions (e.g., desiccated). Prepare stock solutions immediately before use.

  • Suboptimal Reaction pH: The efficiency of amide bond formation using common crosslinkers like NHS esters is pH-dependent. The primary amine on the biomolecule must be in its unprotonated state to be nucleophilic.

    • Solution: Perform the conjugation reaction in a buffer with a pH between 7.2 and 8.5. Note that higher pH also increases the rate of NHS-ester hydrolysis, so a balance must be struck.[1]

  • Presence of Nucleophilic Buffers: Buffers containing primary amines (e.g., Tris) or other nucleophiles will compete with the target amine on the biomolecule, reducing conjugation efficiency.

    • Solution: Exchange the biomolecule into a non-nucleophilic buffer such as PBS (Phosphate Buffered Saline) or HEPES before the reaction.

  • Steric Hindrance: The target amine on the biomolecule may be sterically hindered, preventing efficient reaction with the activated carboxyl group.

    • Solution: Consider using a crosslinker with a longer spacer arm to overcome steric hindrance. Alternatively, explore different conjugation sites on the biomolecule.

  • Hydrolysis of Activated Carboxyl Group: Activated esters (e.g., NHS esters) are susceptible to hydrolysis, which competes with the amidation reaction.[1]

    • Solution: Perform the reaction at a higher concentration of reactants to favor the bimolecular amidation over the unimolecular hydrolysis. Minimize reaction time and consider lowering the temperature (e.g., 4°C) to slow down hydrolysis, though this will also slow the desired reaction.

Issue 2: Premature Cleavage of Amide Bond in Bioconjugate

Symptom: During in vitro stability studies (e.g., in plasma) or in vivo experiments, there is evidence of premature release of the conjugated molecule (e.g., drug payload in an ADC). This can be detected by HPLC, LC-MS, or ELISA.[2]

Logical Relationship for Investigating Premature Cleavage

Premature_Cleavage cluster_causes Potential Causes cluster_investigation Investigation Strategy cluster_solutions Potential Solutions enzymatic_cleavage Enzymatic Cleavage (e.g., proteases, esterases) plasma_stability In Vitro Plasma Stability Assay enzymatic_cleavage->plasma_stability chemical_instability Chemical Instability (pH-mediated hydrolysis) ph_stability pH Stability Profiling chemical_instability->ph_stability linker_design Suboptimal Linker Design lcms_analysis LC-MS/MS Analysis of Degradants linker_design->lcms_analysis modify_linker Modify Linker Sequence (e.g., EVCit vs. VCit) plasma_stability->modify_linker use_bioisostere Use Amide Bioisostere ph_stability->use_bioisostere optimize_conjugation Optimize Conjugation Site lcms_analysis->optimize_conjugation

Caption: Key factors and strategies for addressing premature amide bond cleavage.

Potential Causes & Solutions:

  • Enzymatic Degradation: The amide bond, especially within a peptide linker, may be susceptible to cleavage by proteases or other enzymes present in biological fluids like plasma. For example, the commonly used valine-citrulline (Val-Cit) linker in ADCs can be prematurely cleaved by neutrophil elastase in human plasma and by carboxylesterase 1C in mouse plasma.[2][3]

    • Solution:

      • Modify the Linker: Introduce modifications to the linker to reduce its susceptibility to enzymatic cleavage while retaining its intended cleavage at the target site. For instance, using a glutamic acid-valine-citrulline (EVCit) linker has been shown to increase stability in mouse plasma compared to the standard VCit linker.

      • Use a More Stable Linker: If enzymatic cleavage in circulation is a major issue, consider using a non-cleavable linker or a linker that is cleaved by a mechanism not prevalent in the bloodstream.

  • pH-Mediated Hydrolysis: While generally stable, amide bonds can undergo hydrolysis under strongly acidic or basic conditions. The local microenvironment or specific formulation buffers could contribute to this instability.

    • Solution:

      • Formulation Optimization: Ensure the bioconjugate is formulated in a buffer with a pH that maximizes amide bond stability, typically in the neutral range (pH 6.0-8.0).

      • Amide Bond Bioisosteres: For peptide-based drugs or linkers where stability is a primary concern, replacing the amide bond with a bioisostere (e.g., a 1,2,3-triazole or an oxadiazole) can significantly enhance metabolic stability.

  • Neighboring Group Participation: The chemical structure surrounding the amide bond can influence its stability. For example, a nearby hydroxyl group can act as an intramolecular nucleophile, leading to accelerated cleavage.

    • Solution: Scrutinize the structure of the linker and the conjugation site. If neighboring group participation is suspected, redesign the linker or choose a different conjugation site on the biomolecule to avoid such interactions.

Issue 3: Aggregation of Bioconjugate During or After Conjugation

Symptom: The bioconjugate solution becomes cloudy or forms visible precipitates. Size exclusion chromatography (SEC) analysis shows an increase in high molecular weight species.

Potential Causes & Solutions:

  • Increased Hydrophobicity: Many small molecule payloads and some linkers are hydrophobic. Conjugating them to a biomolecule increases its overall surface hydrophobicity, which can lead to aggregation, especially at high drug-to-antibody ratios (DARs).

    • Solution:

      • Incorporate Hydrophilic Moieties: Use linkers that contain hydrophilic components, such as polyethylene glycol (PEG), to offset the hydrophobicity of the payload.

      • Optimize DAR: Aim for a lower average DAR to minimize the increase in hydrophobicity.

      • Formulation with Excipients: Include stabilizing excipients like polysorbates (e.g., Polysorbate 20 or 80) or sugars (e.g., sucrose, trehalose) in the formulation to reduce aggregation.

  • Changes in Protein Conformation: The conjugation process itself can induce conformational changes in the biomolecule, exposing hydrophobic patches that can lead to aggregation.

    • Solution:

      • Milder Reaction Conditions: Perform the conjugation at a lower temperature (e.g., 4°C) and for a shorter duration, if possible.

      • Buffer Optimization: Screen different buffer conditions (pH, ionic strength) to find a formulation that best maintains the native conformation of the biomolecule.

  • Intermolecular Crosslinking: If the conjugation chemistry is not well-controlled, a single crosslinker molecule could potentially react with two separate biomolecules, leading to the formation of dimers and higher-order aggregates.

    • Solution:

      • Control Stoichiometry: Carefully control the molar ratio of the crosslinker to the biomolecule to minimize the chances of intermolecular crosslinking.

      • Site-Specific Conjugation: Employ site-specific conjugation techniques to ensure the crosslinker reacts at a defined location, which can provide a more homogeneous and stable product.

Frequently Asked Questions (FAQs)

Q1: How stable is a typical amide bond at physiological pH? A1: The amide bond is exceptionally stable under physiological conditions (pH ~7.4, 37°C). The uncatalyzed hydrolysis of a peptide bond in neutral water has a half-life estimated to be several hundred years. However, this intrinsic stability can be compromised by enzymatic activity or specific chemical environments within a bioconjugate.

Q2: What are the main factors that can lead to the cleavage of an amide bond in a bioconjugate? A2: The two primary factors are:

  • Enzymatic Hydrolysis: Proteolytic enzymes (proteases) are the most common cause of amide bond cleavage in biological systems. Linkers in ADCs are often designed to be cleaved by specific proteases found in the lysosomes of cancer cells (e.g., cathepsins).

  • Chemical Hydrolysis: This is typically mediated by pH. Amide bonds are more susceptible to hydrolysis under strong acidic or basic conditions. While less common at physiological pH, it can be a factor in specific microenvironments or during certain manufacturing or storage conditions.

Q3: My ADC uses a Val-Cit linker, and I'm seeing instability in my mouse studies. Why is this happening? A3: The Val-Cit linker is known to be unstable in mouse plasma due to cleavage by the carboxylesterase Ces1c. This leads to premature payload release and can complicate the interpretation of preclinical efficacy and toxicity studies in mice. The linker is significantly more stable in human and primate plasma. For mouse studies, consider using a more stable linker, such as the EVCit linker, or using a mouse strain with lower Ces1c activity if available.

Q4: How can I improve the stability of my peptide-based therapeutic against proteolysis? A4: To improve stability against proteolysis, you can:

  • Introduce non-natural amino acids: Replacing L-amino acids with D-amino acids at or near the cleavage site can prevent recognition by proteases.

  • Modify the peptide backbone: N-methylation of the amide bond is a common strategy to increase proteolytic resistance.

  • Use amide bond bioisosteres: Replacing the scissile amide bond with a non-hydrolyzable mimic, such as a triazole, can confer complete resistance to proteolysis at that position.

  • Cyclization: Cyclizing the peptide can restrict its conformation, making it a poorer substrate for proteases.

Q5: What analytical techniques are best for monitoring the stability of the amide bond in my bioconjugate? A5: A combination of techniques is often required:

  • High-Performance Liquid Chromatography (HPLC): Techniques like Reversed-Phase (RP-HPLC) and Hydrophobic Interaction Chromatography (HIC) are excellent for separating the intact bioconjugate from released payload or degraded fragments. RP-HPLC, often after reducing the bioconjugate, can be used to determine the drug-to-antibody ratio (DAR), and a decrease in DAR over time indicates instability.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the exact sites of cleavage and characterizing the degradation products. It provides definitive evidence of amide bond hydrolysis.

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA can be used to quantify the amount of intact, conjugated antibody remaining in a sample over time.

Data Presentation: Quantitative Stability of Amide Linkers

The stability of amide linkers is highly dependent on their chemical structure, the biological matrix, and the pH. The following tables provide a summary of quantitative data from the literature to facilitate comparison.

Table 1: pH-Dependent Hydrolysis of Glycine-Glycine (GG) Dipeptide at 95°C

pHRate Constant (k_sc, s⁻¹)Half-life (t₁/₂)Predominant Mechanism
31.12 x 10⁻⁶~7.2 daysScission (Acid-catalyzed hydrolysis)
50.28 x 10⁻⁶~28.6 daysScission
70.14 x 10⁻⁶~57.1 daysBackbiting (in longer peptides)
101.54 x 10⁻⁶~5.2 daysScission (Base-catalyzed hydrolysis)
(Data adapted from Perez-Vargas et al., 2019. Note: These are accelerated degradation studies at high temperature to observe hydrolysis in a reasonable timeframe. Half-lives at physiological temperature would be significantly longer.)

Table 2: Comparative Plasma Stability of Common ADC Linkers

Linker TypeLinker ExampleMatrixStability Metric (% Intact or Half-life)Key Cleavage Enzyme(s)Reference(s)
PeptideVal-Cit (vc)Human Plasma>95% intact after 28 daysCathepsin B, Neutrophil Elastase
PeptideVal-Cit (vc)Mouse Plasma<5% intact after 14 daysCarboxylesterase 1c (Ces1c)
PeptideGlu-Val-Cit (EVCit)Mouse Plasma~100% intact after 14 daysCathepsin B
Hydrazone-pH 7.4 BufferHalf-life of several daysN/A (Acid Hydrolysis)
Hydrazone-pH 5.0 BufferHalf-life of hoursN/A (Acid Hydrolysis)
Disulfide-Human PlasmaHalf-life depends on steric hindranceGlutathione (GSH)

Experimental Protocols

Protocol 1: HPLC-Based Assay for ADC Stability in Plasma

Objective: To determine the in vitro stability of an ADC in plasma by monitoring the change in the average Drug-to-Antibody Ratio (DAR) over time.

General Workflow for Plasma Stability Assay

Plasma_Stability_Workflow start Start: ADC Sample incubate Incubate ADC in Plasma (37°C, various time points) start->incubate aliquot Take Aliquots at t=0, 1, 3, 7 days incubate->aliquot capture Capture ADC with Protein A/G Beads aliquot->capture wash Wash Beads to Remove Plasma Proteins capture->wash reduce Reduce Disulfide Bonds (e.g., with DTT) wash->reduce analyze Analyze by RP-HPLC reduce->analyze calculate Calculate Average DAR analyze->calculate end End: Stability Profile calculate->end

Caption: A typical experimental workflow for assessing ADC stability in plasma via HPLC.

Materials:

  • ADC of interest

  • Human or mouse plasma (sodium heparin as anticoagulant)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein A or Protein G magnetic beads

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Elution buffer (e.g., 0.1 M glycine, pH 2.5)

  • Neutralization buffer (e.g., 1 M Tris, pH 8.0)

  • Reducing agent (e.g., 1 M Dithiothreitol, DTT)

  • RP-HPLC system with a UV detector

  • C4 or C8 reverse-phase column suitable for protein analysis

Procedure:

  • Incubation: Spike the ADC into plasma at a final concentration of ~100 µg/mL. Incubate the mixture in a temperature-controlled environment (e.g., 37°C).

  • Time Points: At designated time points (e.g., 0, 24, 48, 96, 168 hours), remove an aliquot of the ADC-plasma mixture. Immediately freeze at -80°C if not processing right away.

  • ADC Capture: Add an appropriate amount of Protein A/G magnetic beads to the plasma aliquot to capture the ADC. Incubate for 1 hour at 4°C with gentle mixing.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3 times with wash buffer to remove non-specifically bound plasma proteins.

  • Reduction (for Cysteine-linked ADCs): Resuspend the beads in PBS and add DTT to a final concentration of 10 mM. Incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds, separating the heavy and light chains.

  • Sample Preparation for HPLC: Centrifuge the reduced sample to pellet the beads. Transfer the supernatant containing the reduced light and heavy chains to an HPLC vial.

  • RP-HPLC Analysis:

    • Column: C4 column (e.g., 300 Å, 3.5 µm, 2.1 x 100 mm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A typical gradient would be 20-60% B over 30 minutes.

    • Flow Rate: 0.3 mL/min.

    • Detection: UV at 280 nm (for protein) and at the payload's specific wavelength if it has a chromophore.

  • Data Analysis: Integrate the peak areas for the unconjugated and conjugated light and heavy chains. Calculate the average DAR at each time point based on the relative peak areas. A decrease in DAR over time indicates payload loss.

Protocol 2: LC-MS Analysis for Identification of Cleavage Products

Objective: To identify the specific degradation products of a bioconjugate to understand the mechanism of instability (e.g., hydrolysis vs. enzymatic cleavage).

Materials:

  • Degraded bioconjugate sample (from stability study)

  • LC-MS system (e.g., Q-TOF or Orbitrap)

  • Appropriate HPLC column (e.g., C18 for small molecules, C4 for proteins)

  • Mobile phases (e.g., water and acetonitrile with 0.1% formic acid)

Procedure:

  • Sample Preparation:

    • For Released Payload: Precipitate the protein from the plasma/buffer sample (e.g., with acetonitrile or methanol), centrifuge, and analyze the supernatant.

    • For Intact/Reduced Bioconjugate: The sample can be analyzed directly after appropriate dilution or after reduction with DTT as described in the HPLC protocol.

  • LC Separation:

    • Inject the prepared sample onto the LC system.

    • Use a suitable gradient to separate the parent bioconjugate, any released payload, and other degradation products.

  • MS and MS/MS Analysis:

    • The eluent from the LC is directed into the mass spectrometer.

    • Acquire full scan MS data to determine the molecular weights of all species in the sample.

    • Perform tandem MS (MS/MS) on the ions of interest (e.g., the suspected released payload or a modified peptide fragment) to obtain fragmentation data.

  • Data Analysis:

    • Compare the measured molecular weights with the theoretical masses of expected degradation products.

    • Analyze the MS/MS fragmentation patterns to confirm the structure of the degradation products, which can pinpoint the exact site of bond cleavage.

Mandatory Visualization: ADC Intracellular Trafficking and Payload Release

The following diagram illustrates the pathway of a typical antibody-drug conjugate (ADC) from binding to a cancer cell surface to the final release of its cytotoxic payload in the lysosome, a process that relies on the cleavage of the linker.

ADC_Trafficking cluster_extracellular Extracellular Space (pH ~7.4) cluster_intracellular Intracellular Pathway ADC ADC in Circulation (Stable Linker) Receptor Target Antigen on Cancer Cell ADC->Receptor 1. Binding Endosome Early Endosome (pH ~6.0-6.5) Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (pH ~4.5-5.0) Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage (e.g., by Cathepsin B) Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: Intracellular trafficking pathway of an ADC leading to payload release.

References

Technical Support Center: Mass Spectrometry Analysis of Bis-PEG3-acid Containing Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bis-PEG3-acid containing proteins. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during mass spectrometry (MS) analysis of these modified proteins.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the mass spec analysis of proteins modified with this compound?

The main challenges in analyzing this compound containing proteins by mass spectrometry are similar to those for other PEGylated proteins, but with some specific considerations due to the discrete nature of the PEG chain and the terminal carboxylic acid. Key challenges include:

  • Spectral Complexity: Even with a discrete PEG linker like this compound, heterogeneity can arise from incomplete conjugation or multiple modification sites on the protein. This leads to a complex mixture of species, resulting in convoluted mass spectra.[1]

  • Ion Suppression: Polyethylene glycol (PEG) is known to cause significant ion suppression in electrospray ionization (ESI), which can drastically reduce the signal intensity of the protein of interest.[2][3] The presence of PEG can interfere with the ionization of the analyte, leading to decreased sensitivity.[2][4]

  • Broad Charge State Distributions: PEGylated proteins, including those with this compound, tend to form a wide range of charge states during ESI. This distributes the ion current over many signals, reducing the intensity of any single signal and complicating data interpretation.

  • Difficulty in Pinpointing Modification Sites: Identifying the specific amino acid residues where the this compound linker is attached often requires a bottom-up proteomics approach involving enzymatic digestion and tandem mass spectrometry (MS/MS).

  • Influence of the Carboxylic Acid Group: The terminal carboxylic acid on the this compound linker can influence the overall charge of the protein and its behavior during chromatographic separation and ionization.

Troubleshooting Guide

Problem 1: Low Signal Intensity or Complete Signal Loss of My this compound Containing Protein.

This is a common issue often attributed to ion suppression by the PEG moiety or inadequate sample preparation.

Possible Causes and Solutions:

CauseRecommended Solution
Ion Suppression by PEG Improve chromatographic separation to separate the PEGylated protein from any free PEG or other interfering substances. Longer gradients or different column chemistry can be effective.
Poor Desalting/Sample Cleanup Ensure thorough desalting of the sample. Salts can suppress the signal and complicate the spectrum. Use desalting columns or buffer exchange into a volatile buffer like ammonium acetate. Non-volatile buffers should be avoided.
Suboptimal Solvent Composition For direct infusion, ensure the sample is in a solvent mixture that promotes efficient ionization, typically a mix of water, organic solvent (like acetonitrile), and a small amount of acid (like formic acid).
Presence of Detergents or Stabilizers Avoid detergents (e.g., SDS, Triton X-100) and stabilizers like glycerol, as they ionize well and can suppress the analyte signal.

Problem 2: My Mass Spectrum is Extremely Complex and Difficult to Interpret.

The complexity of the mass spectrum for a this compound modified protein is often due to a broad charge state distribution and sample heterogeneity.

Possible Causes and Solutions:

CauseRecommended Solution
Broad Charge State Distribution Use a charge-reducing agent, such as triethylamine (TEA), added post-column. This will shift the charge state envelope to a higher m/z range, simplifying the spectrum by reducing the number of charge states.
Sample Heterogeneity If possible, purify the PEGylated protein to reduce heterogeneity. For analysis, consider using high-resolution mass spectrometers (e.g., Orbitrap or Q-TOF) that can resolve different PEGylated forms.
Inadequate Data Processing Utilize specialized deconvolution software to process the complex raw data into a zero-charge mass spectrum. This helps in accurately determining the masses of the different species present in the sample.

The following table illustrates the effect of adding Triethylamine (TEA) post-column to simplify the mass spectrum of a PEGylated protein.

TEA ConcentrationObservationBenefit
0% Highly charged ions, narrow charge state distribution. Difficult to deconvolute.-
Increased TEA Conc. Charge states decrease, leading to distinct charge state groups over a wider m/z range.Simplifies the spectrum, making it easier to interpret and deconvolute.

Experimental Protocols

Protocol 1: Intact Mass Analysis of this compound Containing Proteins

This protocol is for determining the molecular weight of the intact modified protein.

  • Sample Preparation:

    • If the protein is glycosylated, consider deglycosylation using an enzyme like PNGase F to reduce spectral complexity.

    • Desalt the protein sample using a desalting column or buffer exchange into a volatile buffer such as 50 mM ammonium acetate.

    • The final protein concentration should be between 0.1-1 mg/mL.

  • LC-MS Method:

    • Column: A size-exclusion column (SEC) suitable for proteins.

    • Mobile Phase: Isocratic elution with a volatile, MS-compatible buffer (e.g., 50 mM ammonium acetate).

    • Flow Rate: Typically 0.2-0.4 mL/min.

    • Post-Column Addition: Introduce a solution of 0.2-1% triethylamine (TEA) in an organic solvent via a T-junction before the ESI source to reduce charge states.

    • MS Analysis:

      • Instrument: A high-resolution mass spectrometer (Q-TOF or Orbitrap).

      • Ionization Mode: Positive ESI.

      • Data Analysis: Deconvolute the raw spectrum to obtain the zero-charge mass.

Protocol 2: Peptide Mapping to Identify this compound Modification Sites

This "bottom-up" approach is used to pinpoint the exact location of the modification.

  • Sample Preparation (In-solution Digestion):

    • Denature the protein in a buffer containing 8 M urea or 6 M guanidine hydrochloride.

    • Reduce disulfide bonds with a reducing agent like DTT.

    • Alkylate free cysteines with iodoacetamide.

    • Dilute the sample to reduce the denaturant concentration (e.g., below 2 M urea).

    • Digest the protein with a specific protease, such as trypsin, overnight at 37°C.

    • Quench the digestion by adding formic acid.

    • Desalt the resulting peptide mixture using a C18 desalting column.

  • LC-MS/MS Method:

    • Column: A C18 reversed-phase column suitable for peptides.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from ~5% to ~40% B over 60-90 minutes.

    • Flow Rate: Typically 200-300 µL/min.

    • MS/MS Analysis:

      • Instrument: A high-resolution mass spectrometer (Q-TOF or Orbitrap).

      • Ionization Mode: Positive ESI.

      • Data Acquisition: Use a data-dependent acquisition (DDA) mode to select precursor ions for fragmentation.

      • Data Analysis: Search the MS/MS data against the protein sequence to identify peptides with a mass shift corresponding to the this compound modification.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis Protein This compound Protein Sample Desalt Desalting / Buffer Exchange Protein->Desalt Intact Mass Digestion Denaturation, Reduction, Alkylation, & Digestion (for Peptide Mapping) Protein->Digestion Peptide Mapping LC Liquid Chromatography (SEC or RP-HPLC) Desalt->LC Digestion->LC MS Mass Spectrometer (ESI-Q-TOF/Orbitrap) LC->MS Deconvolution Deconvolution MS->Deconvolution Intact Mass Data DB_Search Database Search (Peptide Mapping) MS->DB_Search MS/MS Data Ion_Suppression cluster_ideal Ideal Ionization cluster_suppression Ion Suppression Scenario ESI_Source ESI Source Analyte_Signal Strong MS Signal ESI_Source->Analyte_Signal Efficient Ionization Suppressed_Signal Weak/No MS Signal ESI_Source->Suppressed_Signal Inefficient Ionization of Protein Analyte Protein Ion Analyte->ESI_Source Enters ESI PEG Excess Free PEG PEG->ESI_Source Competes for Ionization Analyte2 Protein Ion Analyte2->ESI_Source Troubleshooting_Logic Start MS Analysis Issue Q_Signal Low or No Signal? Start->Q_Signal Q_Complex Complex Spectrum? Start->Q_Complex Q_Signal->Q_Complex No Sol_Cleanup Improve Sample Cleanup (Desalting, Remove PEG) Q_Signal->Sol_Cleanup Yes Sol_Charge Use Charge-Reducing Agent (TEA) Q_Complex->Sol_Charge Yes Sol_Chrom Optimize Chromatography Sol_Cleanup->Sol_Chrom End Successful Analysis Sol_Chrom->End Sol_Deconv Use Deconvolution Software Sol_Charge->Sol_Deconv Sol_Resolution Use High-Resolution MS Sol_Deconv->Sol_Resolution Sol_Resolution->End

References

Technical Support Center: NMR Characterization of Bis-PEG3-Acid Modified Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the NMR characterization of peptides modified with a Bis-PEG3-acid linker.

Frequently Asked Questions (FAQs)

Q1: What are the characteristic ¹H NMR signals for a this compound modified peptide?

A1: The ¹H NMR spectrum of a this compound modified peptide will display characteristic signals from both the peptide and the PEG linker. The most prominent signal from the linker is a sharp, intense peak corresponding to the ethylene glycol repeating units (-CH₂-CH₂-O-), which typically appears around 3.6 ppm. The protons of the propanoic acid moieties at the ends of the linker will also have distinct signals.

Q2: How can I confirm the successful conjugation of the this compound linker to my peptide?

A2: Successful conjugation can be confirmed by the appearance of the characteristic PEG signals in the ¹H NMR spectrum of the purified peptide. Additionally, you should observe shifts in the resonances of the amino acid residues at the conjugation site. Comparing the spectra of the modified and unmodified peptide is crucial for confirmation.

Q3: Can I determine the degree of PEGylation using ¹H NMR?

A3: Yes, ¹H NMR is a powerful quantitative tool for determining the degree of PEGylation. By integrating the well-resolved signal of the PEG repeating units and a known, isolated signal from the peptide, the ratio of linker to peptide can be calculated. It is recommended to use an internal standard with a known concentration for accurate quantification.

Q4: What are the optimal sample conditions for NMR analysis of a this compound modified peptide?

A4: For optimal results, the peptide sample should be of high purity (>95%) and dissolved in a suitable deuterated solvent (e.g., D₂O, or a buffered aqueous solution in 90% H₂O/10% D₂O). The recommended concentration for peptide samples is typically in the range of 1-5 mM.[1] It is also crucial to ensure the sample is free of solid particles.[2]

Q5: What is the IUPAC name for this compound?

A5: The IUPAC name for this compound is 3-{2-[2-(2-carboxyethoxy)ethoxy]ethoxy}propanoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the NMR characterization of this compound modified peptides.

Problem 1: Poor signal-to-noise ratio in the NMR spectrum.

  • Possible Cause: The sample concentration is too low.

    • Solution: Increase the sample concentration. For peptides, a concentration of 1-5 mM is generally recommended for good signal-to-noise.[1]

  • Possible Cause: Insufficient number of scans.

    • Solution: Increase the number of scans during NMR data acquisition to improve the signal-to-noise ratio.

  • Possible Cause: Sample precipitation or aggregation.

    • Solution: Visually inspect the sample for turbidity. If aggregation is suspected, try adjusting the buffer conditions (pH, ionic strength) or temperature.

Problem 2: Broad or poorly resolved NMR signals.

  • Possible Cause: Peptide aggregation.

    • Solution: Aggregation leads to an increase in the effective molecular weight, resulting in broader lines.[3] Try varying the sample concentration, temperature, pH, or buffer composition. The addition of small amounts of organic solvents or detergents might also help to reduce aggregation.

  • Possible Cause: Presence of paramagnetic impurities.

    • Solution: Ensure all glassware is thoroughly cleaned and that high-purity solvents and reagents are used. The addition of a chelating agent like EDTA can sometimes help to sequester paramagnetic metal ions.

  • Possible Cause: Poor shimming of the spectrometer.

    • Solution: Re-shim the spectrometer to improve the magnetic field homogeneity.

Problem 3: Overlapping signals from the peptide and the PEG linker.

  • Possible Cause: Inherent spectral overlap.

    • Solution: Try acquiring the spectrum in a different deuterated solvent, as this can sometimes induce differential chemical shifts and improve resolution.[4] Acquiring spectra at a higher magnetic field strength will also increase spectral dispersion. For complex cases, 2D NMR techniques such as TOCSY and NOESY can be employed to resolve and assign overlapping signals.

Problem 4: Difficulty in integrating signals for quantification.

  • Possible Cause: Poor baseline correction.

    • Solution: Carefully perform baseline correction on the spectrum before integration to ensure accuracy.

  • Possible Cause: Overlapping signals.

    • Solution: If baseline correction does not resolve the issue, try to find well-isolated signals for both the peptide and the linker for integration. If this is not possible, deconvolution software can sometimes be used to estimate the areas of overlapping peaks.

Data Presentation

Table 1: Predicted ¹H NMR Chemical Shifts for a this compound Modified Peptide.

Proton Type Predicted Chemical Shift (ppm) Notes
Peptide Backbone (α-H)3.5 - 4.5Can overlap with PEG signals.
Peptide Side Chains0.5 - 8.5Highly variable depending on the amino acid sequence.
PEG Methylene (-O-CH₂-CH₂-O-)~3.6Typically a sharp and intense singlet.
Propanoic Acid Methylene (-O-CH₂-CH₂-COOH)~3.7 (t)Triplet, adjacent to the ether oxygen.
Propanoic Acid Methylene (-CH₂-COOH)~2.6 (t)Triplet, adjacent to the carboxyl group.
Carboxylic Acid (-COOH)10 - 13Broad signal, often not observed in D₂O due to exchange.

Disclaimer: These are predicted chemical shifts based on the analysis of similar structures. Actual chemical shifts may vary depending on the solvent, pH, temperature, and the specific peptide sequence.

Table 2: Key Experimental Parameters for ¹H NMR of this compound Modified Peptides.

Parameter Recommendation
Concentration 1 - 5 mM
Solvent D₂O or 90% H₂O / 10% D₂O with a suitable buffer
Purity >95%
Temperature 298 K (25 °C), can be varied to check for conformational changes or aggregation
Internal Standard (Optional but recommended for quantification) e.g., DSS, TSP

Experimental Protocols

Protocol 1: Sample Preparation for ¹H NMR Analysis

  • Peptide Purification: Ensure the this compound modified peptide is purified to >95% purity using appropriate chromatographic techniques (e.g., RP-HPLC).

  • Lyophilization: Lyophilize the purified peptide to remove any residual solvents from the purification process.

  • Dissolution: Accurately weigh the lyophilized peptide and dissolve it in the desired volume of deuterated solvent (e.g., D₂O) to achieve a final concentration of 1-5 mM. If using a buffered solution, prepare the buffer in D₂O. For experiments in H₂O, use a 90% H₂O/10% D₂O mixture.

  • Addition of Internal Standard (Optional): If quantification is required, add a known concentration of an internal standard (e.g., DSS or TSP).

  • Filtration: Filter the sample through a small, tightly packed plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

  • Equilibration: Allow the sample to equilibrate at the desired temperature before starting the NMR experiment.

Protocol 2: Standard ¹H NMR Data Acquisition

  • Instrument Setup: Tune and match the NMR probe for ¹H.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Set the spectral width to cover all expected proton signals (e.g., -2 to 14 ppm).

    • Use a sufficient number of scans (e.g., 16, 64, or more) to achieve an adequate signal-to-noise ratio.

    • Set an appropriate relaxation delay (D1) to allow for full relaxation of the protons between scans (typically 1-5 seconds).

    • If acquiring in 90% H₂O, use a water suppression sequence (e.g., presaturation or WATERGATE).

  • Data Acquisition: Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Reference the spectrum to the internal standard (e.g., DSS at 0.0 ppm) or the residual solvent peak.

    • Integrate the signals of interest.

Mandatory Visualizations

ExperimentalWorkflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis Purification Peptide Purification (>95% Purity) Dissolution Dissolution in Deuterated Solvent (1-5 mM) Purification->Dissolution Filtration Filtration into NMR Tube Dissolution->Filtration Setup Instrument Setup (Tune, Lock, Shim) Filtration->Setup Acquire 1D ¹H NMR Acquisition (with Water Suppression if needed) Setup->Acquire Processing Fourier Transform, Phasing, Baseline Correction Acquire->Processing Analysis Referencing, Integration, Structural Characterization Processing->Analysis Quantification Quantification of PEGylation (optional) Analysis->Quantification

Caption: Experimental workflow for NMR characterization.

TroubleshootingWorkflow cluster_issues Troubleshooting Steps Start Start NMR Analysis CheckSpectrum Acquire 1D ¹H Spectrum. Is the spectral quality adequate? Start->CheckSpectrum GoodSpectrum Proceed with Data Analysis (Integration, Structural Characterization) CheckSpectrum->GoodSpectrum Yes PoorSN Poor Signal-to-Noise? CheckSpectrum->PoorSN No BroadPeaks Broad/Poorly Resolved Peaks? PoorSN->BroadPeaks No IncreaseConc Increase Concentration and/or Number of Scans PoorSN->IncreaseConc Yes OverlappingPeaks Signal Overlap? BroadPeaks->OverlappingPeaks No CheckAggregation Check for Aggregation: - Vary Temperature/pH - Adjust Buffer BroadPeaks->CheckAggregation Yes OverlappingPeaks->GoodSpectrum No, proceed with what is resolved ChangeSolvent Try a Different Solvent or Higher Field Strength OverlappingPeaks->ChangeSolvent Yes IncreaseConc->CheckSpectrum CheckAggregation->CheckSpectrum Use2DNMR Use 2D NMR (TOCSY, NOESY) for Signal Resolution ChangeSolvent->Use2DNMR Use2DNMR->GoodSpectrum

Caption: Troubleshooting workflow for NMR analysis.

References

Technical Support Center: Improving Bis-PEG3-acid Crosslinking Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, protocols, and data to enhance the efficiency of crosslinking reactions using Bis-PEG3-acid. This compound is a hydrophilic linker with two terminal carboxylic acid groups, commonly used to conjugate molecules containing primary amines.[1][] The reaction relies on carbodiimide chemistry, typically using EDC and NHS to form stable amide bonds.[1][]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during this compound crosslinking.

Q1: Why is my crosslinking yield consistently low?

Low yield is the most common issue and can stem from several factors:

  • Reagent Quality: EDC and NHS are moisture-sensitive.[3] Ensure they are stored in a desiccated environment (e.g., at -20°C) and warmed to room temperature before opening to prevent condensation. Use freshly prepared solutions of EDC/NHS for each experiment.

  • Competing Hydrolysis: The activated NHS-ester intermediate is susceptible to hydrolysis in aqueous solutions, a reaction that competes directly with the desired amine reaction. The rate of hydrolysis increases significantly with pH.

  • Incorrect Buffer pH: The crosslinking process involves two steps with different optimal pH ranges. Carboxyl group activation with EDC/NHS is most efficient at a slightly acidic pH (4.7-6.0). However, the subsequent reaction of the NHS-ester with the primary amine requires a deprotonated amine group, which is favored at a physiological to slightly alkaline pH (7.2-8.5).

  • Incompatible Buffers: Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., citrate) will compete with the target molecules, quenching the reaction. Use non-amine, non-carboxylate buffers like MES for the activation step and PBS, HEPES, or Borate buffer for the conjugation step.

  • Dilute Protein/Molecule Solutions: Hydrolysis is a unimolecular reaction, while conjugation is bimolecular. In dilute solutions, the competing hydrolysis reaction is more likely to occur, reducing efficiency. If possible, increase the concentration of your reactants.

Q2: How can I minimize the competing hydrolysis of the NHS-ester?

Minimizing hydrolysis is key to improving yield.

  • Control pH and Temperature: As shown in the data table below, the half-life of an NHS ester decreases dramatically as pH increases. Performing the reaction at a lower temperature (4°C) can extend the half-life and improve yields.

  • Use a Two-Step Protocol: A highly recommended approach is to first activate the this compound with EDC/NHS at an acidic pH (e.g., in MES buffer, pH 6.0). Then, either remove or quench the excess EDC before adding the amine-containing molecule and adjusting the pH to 7.2-8.0 for the conjugation step. This prevents unwanted side reactions, especially if your target molecule also contains carboxyl groups.

  • Optimize Reaction Time: Incubate for the minimum time necessary. Typical incubation times range from 30 minutes to 4 hours.

Q3: My protein is precipitating during the reaction. What can I do?

Precipitation can be caused by the crosslinking reaction itself or by the addition of organic solvents used to dissolve some reagents.

  • Optimize Molar Ratio: An excessive molar ratio of the crosslinker can lead to extensive, uncontrolled polymerization and precipitation. Empirically test different molar ratios of this compound to your target molecule to find the optimal balance.

  • Solvent Concentration: If you must dissolve reagents in an organic solvent like DMSO or DMF, ensure the final concentration in the reaction mixture is low (typically <10%) as many proteins can precipitate at higher concentrations.

  • Use Sulfo-NHS: If using a water-insoluble NHS, consider switching to its sulfonated, water-soluble counterpart, Sulfo-NHS. This increases the water-solubility of the activated intermediate and can help keep the conjugate soluble.

Q4: How do I stop (quench) the reaction?

To terminate the crosslinking reaction, add a quenching reagent that contains a primary amine. Common quenching agents include:

  • Tris or Glycine buffer (20-50mM final concentration)

  • Hydroxylamine (50mM final concentration)

  • Lysine or ethanolamine Incubate for 15-30 minutes at room temperature to ensure all reactive NHS-esters are deactivated.

Data Presentation: Reaction Parameters

Optimizing reaction conditions is critical for efficiency. The following tables summarize key quantitative data for consideration.

Table 1: Stability of NHS-Ester Intermediate vs. pH

This table illustrates the significant impact of pH on the stability of the reactive NHS-ester. The half-life is the time required for 50% of the NHS-ester to be hydrolyzed.

pHTemperatureHalf-life of NHS-EsterReference(s)
7.00°C4 - 5 hours
8.0Ambient~1 hour
8.64°C10 minutes
8.6AmbientMinutes

Table 2: Recommended Molar Ratios and Concentrations

These are starting recommendations. Optimal ratios should be determined empirically for each specific application.

ReagentRecommended Molar Excess (over Carboxyl Groups)Typical Final ConcentrationReference(s)
Activation Step
EDC10-fold2 - 10 mM
NHS/Sulfo-NHS25-fold5 - 25 mM
Conjugation Step
Amine-containing MoleculeVaries (often 1:1 with activated acid)1 - 10 mg/mL

Experimental Protocols & Visualizations

Two-Step Crosslinking Protocol (Recommended)

This method offers greater control and minimizes side reactions by separating the carboxyl activation from the amine coupling.

Materials:

  • This compound

  • EDC (1-ethyl-3-[3-dimethylaminopropyl]carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Amine-containing molecule (e.g., Protein #1)

  • Target molecule to be crosslinked (e.g., Protein #2)

  • Desalting column

Procedure:

Step 1: Activation of this compound

  • Equilibrate EDC and NHS to room temperature before opening.

  • Dissolve this compound in Activation Buffer.

  • Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or Activation Buffer.

  • Add EDC (e.g., 10-fold molar excess) and NHS (e.g., 25-fold molar excess) to the this compound solution.

  • Incubate for 15-30 minutes at room temperature.

Step 2: Conjugation to Amine-Containing Molecule

  • Remove excess EDC and byproducts using a desalting column equilibrated with Coupling Buffer (pH 7.2-7.5). This step is critical to prevent EDC from crosslinking your target molecule if it also contains carboxyl groups.

  • Immediately add the activated this compound solution to your amine-containing molecule (dissolved in Coupling Buffer).

  • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Add Quenching Buffer to a final concentration of 20-50 mM.

  • Incubate for 15 minutes to stop the reaction.

  • Purify the final conjugate using an appropriate method (e.g., size-exclusion chromatography, dialysis) to remove quenching reagents and unreacted molecules.

Two_Step_Workflow cluster_0 Step 1: Activation (pH 4.7-6.0) cluster_1 Step 2: Conjugation (pH 7.2-8.0) cluster_2 Step 3: Quench & Purify p1 Dissolve this compound in Activation Buffer p2 Add fresh EDC / NHS p1->p2 p3 Incubate 15-30 min at Room Temp p2->p3 p4 Remove excess EDC (Desalting Column) p3->p4 Change Buffer p5 Add Amine-Molecule in Coupling Buffer p4->p5 p6 Incubate 2h RT or O/N 4°C p5->p6 p7 Add Quenching Buffer (e.g., Tris, Glycine) p6->p7 p8 Purify Final Conjugate p7->p8

Diagram 1: Recommended two-step experimental workflow for this compound crosslinking.
Reaction Mechanism

The crosslinking occurs via a carbodiimide-mediated reaction. EDC first activates the carboxyl groups on this compound to form a highly reactive but unstable O-acylisourea intermediate. NHS is added to react with this intermediate, creating a more stable, amine-reactive NHS ester. This semi-stable ester then reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS as a byproduct.

Reaction_Mechanism COOH This compound (-COOH) O_Acyl O-acylisourea (Unstable Intermediate) COOH->O_Acyl + EDC NHS_Ester Amine-Reactive NHS Ester (Semi-stable) O_Acyl->NHS_Ester + NHS Amide Stable Amide Bond (-CO-NH-) NHS_Ester->Amide + Amine (-NH2) Amine Target Molecule (-NH2) Troubleshooting_Tree Start Problem: Low Crosslinking Yield Check_Reagents Are EDC/NHS reagents fresh and stored properly? Start->Check_Reagents Check_Buffer Is the buffer non-amine and at the correct pH? Start->Check_Buffer Check_Conc Is the protein concentration >1 mg/mL? Start->Check_Conc Check_Reagents->Check_Buffer Yes Sol_Reagents Solution: Use fresh, desiccated EDC and NHS. Check_Reagents->Sol_Reagents No Check_Buffer->Check_Conc Yes Sol_Buffer Solution: Use MES (pH 6) for activation, PBS (pH 7.2-8) for coupling. Check_Buffer->Sol_Buffer No Sol_Conc Solution: Concentrate protein sample if possible. Check_Conc->Sol_Conc No Sol_Optimize Solution: Optimize molar ratios and consider a two-step protocol. Check_Conc->Sol_Optimize Yes

References

Technical Support Center: Bis-PEG3-acid Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the quenching of Bis-PEG3-acid conjugation reactions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of quenching a this compound conjugation reaction?

Quenching is a critical step to stop the conjugation reaction by deactivating or consuming the excess reactive species, typically the N-hydroxysuccinimide (NHS) ester of the this compound. This prevents further, uncontrolled conjugation with the target molecule or other primary amines in the reaction mixture, ensuring a more defined and reproducible conjugate. It also minimizes potential side reactions and the modification of non-target molecules.

Q2: What are the common methods to quench a this compound conjugation reaction?

There are two primary methods for quenching a this compound conjugation reaction, which involves an NHS ester intermediate:

  • Addition of a Quenching Agent: Introducing a small molecule containing a primary amine that will react with and consume the remaining active NHS esters.

  • Hydrolysis: Increasing the pH of the reaction mixture to accelerate the hydrolysis of the NHS ester, converting it back to the original carboxylic acid.

Q3: Which quenching agents can be used?

Several quenching agents are effective for stopping NHS ester reactions. The choice of quenching agent can depend on the downstream application and the nature of the conjugated molecule. Common options include:

  • Tris (tris(hydroxymethyl)aminomethane)

  • Glycine

  • Lysine

  • Ethanolamine

  • Hydroxylamine[1][2]

Q4: How does hydroxylamine differ from other amine-containing quenching agents?

Hydroxylamine is a distinct quenching agent because its reaction with the NHS ester results in the formation of a hydroxamic acid, which regenerates the original carboxyl group.[1][2] Other primary amine-containing quenchers like Tris or glycine will result in the modification of the carboxyl groups on the unreacted PEG linker.[2]

Q5: When is it preferable to use hydrolysis for quenching?

Hydrolysis is a suitable quenching method when the addition of another small molecule (the quenching agent) is undesirable for downstream applications or purification. Increasing the pH to above 8.0 effectively promotes the hydrolysis of the NHS ester. For instance, NHS esters have a half-life of only 10 minutes at pH 8.6. This method avoids the introduction of additional reagents that might need to be removed later.

Troubleshooting Guide

Problem Possible Cause Solution
Low Conjugation Efficiency Ineffective Quenching: The reaction was not stopped effectively, leading to aggregation or off-target reactions.Ensure the quenching agent is added at the correct final concentration and incubated for the recommended time. Verify the pH of the quenching buffer.
Presence of Primary Amines in Buffers: Buffers such as Tris were used during the conjugation step, competing with the target molecule.Use amine-free buffers (e.g., PBS, MES, HEPES) for the conjugation reaction. Only add amine-containing buffers for the quenching step.
Hydrolysis of NHS Ester: The pH of the reaction was too high, or the reaction was performed in an aqueous buffer for too long, leading to the hydrolysis of the NHS ester before it could react with the target.Perform the conjugation at a pH between 7.2 and 8.5 for optimal amine reactivity. Use freshly prepared NHS ester solutions.
Unexpected Side Products Reaction with Non-target Amines: The quenching step was omitted or insufficient, allowing the activated PEG to react with other available primary amines.Implement a quenching step with an appropriate quenching agent or by pH adjustment to ensure all reactive NHS esters are deactivated.
Modification of Carboxyl Groups by Quenching Agent: Using a primary amine-containing quencher resulted in the modification of the unreacted this compound.If modification of the carboxyl group is a concern, use hydroxylamine as the quenching agent or quench the reaction via hydrolysis by increasing the pH.
Difficulty in Purification Excess Quenching Agent: A high concentration of the quenching agent was used, making its removal from the final product challenging.Use the recommended concentration of the quenching agent. Excess quenching reagent can be removed using a desalting column.

Experimental Protocols

Protocol 1: Quenching with a Primary Amine Agent (e.g., Tris or Glycine)

This protocol describes a general procedure for quenching a this compound conjugation reaction using a primary amine-containing reagent.

Materials:

  • Conjugation reaction mixture

  • Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0

Procedure:

  • Once the conjugation reaction has proceeded for the desired amount of time (typically 1-2 hours at room temperature), prepare to quench the reaction.

  • Add the quenching buffer to the reaction mixture to achieve a final concentration of 20-50 mM.

  • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring.

  • Proceed with the purification of the conjugate to remove the unreacted PEG, quenching agent, and byproducts, for example, by using size-exclusion chromatography.

Protocol 2: Quenching with Hydroxylamine

This protocol is suitable when the regeneration of the carboxyl group on the unreacted PEG is desired.

Materials:

  • Conjugation reaction mixture

  • Hydroxylamine solution (e.g., 1 M hydroxylamine-HCl, pH 8.5)

Procedure:

  • Following the completion of the conjugation reaction, add the hydroxylamine solution to the reaction mixture to a final concentration of 10-50 mM.

  • Allow the quenching reaction to proceed for 5-15 minutes at room temperature.

  • Purify the conjugate using a suitable method, such as a desalting column, to remove excess hydroxylamine and other small molecules.

Quantitative Data Summary
Quenching Agent Typical Final Concentration Incubation Time Reaction pH Notes
Tris20-50 mM15-30 min~8.0Modifies the carboxyl group of unreacted PEG.
Glycine20-50 mM15-30 min~8.0Modifies the carboxyl group of unreacted PEG.
Lysine20-50 mM15-30 min~8.0Modifies the carboxyl group of unreacted PEG.
Ethanolamine20-50 mM15-30 min~8.0Modifies the carboxyl group of unreacted PEG.
Hydroxylamine10-50 mM5-15 min~8.5Regenerates the carboxyl group of unreacted PEG.
pH-mediated HydrolysisN/A10-60 min>8.0Regenerates the carboxyl group of unreacted PEG.

Visualizations

Quenching_Workflow cluster_conjugation Conjugation Reaction cluster_quenching Quenching Step This compound This compound EDC_NHS EDC, NHS This compound->EDC_NHS Activation Activated_PEG NHS-activated This compound EDC_NHS->Activated_PEG Target_Molecule Target Molecule (with -NH2) Activated_PEG->Target_Molecule Conjugation Quenching_Agent Quenching Agent (e.g., Tris, Glycine) Activated_PEG->Quenching_Agent Quenching Conjugate PEGylated Conjugate Target_Molecule->Conjugate Purification Purification Conjugate->Purification Proceed to Quenched_PEG Inactive PEG Quenching_Agent->Quenched_PEG Quenched_PEG->Purification

Caption: Experimental workflow for this compound conjugation and quenching.

Quenching_Options Start Unreacted NHS-activated This compound Decision Choose Quenching Method Start->Decision Amine Add Primary Amine (Tris, Glycine, etc.) Decision->Amine Modification Acceptable Hydroxylamine Add Hydroxylamine Decision->Hydroxylamine Regeneration Desired Hydrolysis Increase pH > 8.0 Decision->Hydrolysis Regeneration Desired (Reagent-free) Result_Amine Modified Carboxyl Group on PEG Amine->Result_Amine Result_Hydroxylamine Regenerated Carboxyl Group on PEG Hydroxylamine->Result_Hydroxylamine Result_Hydrolysis Regenerated Carboxyl Group on PEG Hydrolysis->Result_Hydrolysis

Caption: Decision tree for selecting a quenching method.

References

Validation & Comparative

The Impact of PEG Linker Length on PROTAC Efficacy: A Comparative Analysis of Bis-PEG3-acid and Other PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in achieving potent and selective protein degradation. The linker connecting the target protein ligand and the E3 ligase ligand is a key determinant of a PROTAC's success. Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties. This guide provides a comprehensive comparison of Bis-PEG3-acid with other PEG linker lengths, supported by experimental data, to inform the design of next-generation protein degraders.

The linker in a PROTAC is not merely a spacer but plays a pivotal role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[1] The length, composition, and rigidity of the linker directly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[2] PEG linkers, composed of repeating ethylene glycol units, are particularly advantageous as they can enhance the aqueous solubility and cell permeability of PROTAC molecules.[3] However, the optimal PEG linker length is not universal and must be empirically determined for each specific target protein and E3 ligase pair.[4]

Quantitative Comparison of PROTAC Performance with Varying PEG Linker Lengths

Systematic studies have demonstrated that altering the PEG linker length can significantly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC.[4] A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.

The following tables summarize experimental data from various studies, illustrating the impact of linker length on PROTAC performance.

Table 1: Hypothetical Comparison of BRD4-Targeting PROTACs with Different PEG Linkers

This table presents a synthesized comparison of a series of hypothetical PROTACs targeting the bromodomain-containing protein 4 (BRD4). These PROTACs consist of the BRD4 inhibitor JQ1 as the target-binding ligand and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths.

LinkerDC50 (nM) [BRD4 Degradation]Dmax (%) [BRD4 Degradation]
PEG35585
PEG42095
PEG5 15 >98
PEG63092

Data is synthesized for illustrative purposes based on general trends observed in PROTAC development.

In this representative example, the PROTAC with a PEG5 linker demonstrates the highest potency and efficacy, highlighting the existence of an optimal linker length.

Table 2: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)

This table shows data from a study on TBK1-targeting PROTACs with linkers of varying lengths composed of alkyl and ether units.

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether21396
Alkyl/Ether2929276

Data from a study by Arvinas.

This data indicates that for TBK1 degradation, a linker length below 12 atoms is ineffective, and there is an optimal length around 21 atoms, with a decrease in potency observed with a longer 29-atom linker.

Key Considerations for PEG Linker Length in PROTAC Design

The choice of PEG linker length, including the use of moieties like this compound, should be guided by several key considerations:

  • Ternary Complex Formation: The primary role of the linker is to facilitate the formation of a stable and productive ternary complex. The optimal length will correctly orient the target protein and the E3 ligase for efficient ubiquitin transfer.

  • Physicochemical Properties: PEG linkers are known to improve the solubility and permeability of PROTACs. The number of PEG units can be adjusted to fine-tune these properties.

  • Target- and Ligase-Dependence: The ideal linker length is highly dependent on the specific target protein and E3 ligase being recruited. What works for one system may not be optimal for another.

Visualizing PROTAC Mechanisms and Workflows

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC Mechanism of Action.

Experimental_Workflow Cell_Culture 1. Cell Culture (Target cell line) PROTAC_Treatment 2. PROTAC Treatment (Varying concentrations and time points) Cell_Culture->PROTAC_Treatment Cell_Lysis 3. Cell Lysis (Protein extraction) PROTAC_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification (e.g., BCA assay) Cell_Lysis->Protein_Quantification Western_Blot 5. Western Blot Analysis (SDS-PAGE, Transfer, Antibody Incubation) Protein_Quantification->Western_Blot Data_Analysis 6. Data Analysis (Quantify band intensity, Determine DC50 and Dmax) Western_Blot->Data_Analysis

Caption: Experimental Workflow for PROTAC Evaluation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of PROTACs.

Western Blot for PROTAC-Induced Degradation

Objective: To quantify the degradation of a target protein induced by a PROTAC.

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Treatment: Plate cells in a 6-well or 12-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 12, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add an equal volume of 2x Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Visualize the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Generate a dose-response curve to determine the DC50 and Dmax values.

Ubiquitination Assay

Objective: To confirm that the target protein is ubiquitinated prior to degradation.

Protocol:

  • Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the lysates with protein A/G beads.

    • Incubate the lysates with an antibody against the target protein overnight at 4°C.

    • Add protein A/G beads to pull down the antibody-protein complexes.

    • Wash the beads extensively to remove non-specific binders.

  • Elution and Western Blot: Elute the protein complexes from the beads and analyze the eluates by Western blotting for the presence of ubiquitin.

Cell Viability Assay (e.g., MTT or CCK-8)

Objective: To assess the cytotoxic effects of the PROTAC.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC and a vehicle control.

  • Incubation: Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add the viability reagent (e.g., MTT or CCK-8) to each well and incubate according to the manufacturer's instructions.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.

Conclusion

The optimization of the PEG linker is a cornerstone of successful PROTAC design. While this compound is a commonly used building block, the ideal linker length is highly context-dependent. The provided data and protocols underscore the necessity of systematically evaluating a range of linker lengths for each new target protein and E3 ligase combination. By employing rigorous experimental methodologies, researchers can effectively navigate the complexities of PROTAC design and unlock the full therapeutic potential of targeted protein degradation.

References

A Head-to-Head Comparison: Bis-PEG3-acid Versus Heterobifunctional Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug development and bioconjugation, the choice of a chemical linker is a critical determinant of the final conjugate's performance, influencing its stability, efficacy, and pharmacokinetic profile. This guide provides an objective comparison between Bis-PEG3-acid, a homobifunctional linker, and the broad class of heterobifunctional linkers, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their selection process. This comparison is supported by a summary of typical performance characteristics and detailed experimental protocols.

At a Glance: Key Differences and Performance Metrics

This compound is a homobifunctional linker characterized by a three-unit polyethylene glycol (PEG) spacer flanked by two terminal carboxylic acid groups.[1][2] Its utility lies in its ability to crosslink molecules containing primary amines through the formation of stable amide bonds, a reaction that requires activation by carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of N-hydroxysuccinimide (NHS) to enhance efficiency.[3][4] The PEG spacer enhances the water solubility of the linker and the resulting conjugate.[5]

Heterobifunctional linkers, in contrast, possess two different reactive functional groups. This intrinsic asymmetry allows for a controlled, sequential conjugation of two distinct molecular entities, thereby minimizing the formation of unwanted homodimers and other side products—a common challenge with homobifunctional linkers. A prevalent example is the SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker, which contains an NHS ester to target amines and a maleimide group to target thiols (sulfhydryl groups). Many heterobifunctional linkers also incorporate PEG spacers to improve solubility and pharmacokinetic properties.

The controlled, stepwise approach afforded by heterobifunctional linkers generally leads to more homogeneous and well-defined bioconjugates, which is particularly crucial for the development of complex therapeutics like antibody-drug conjugates (ADCs).

Data Presentation: A Comparative Overview

The following table summarizes the key performance characteristics of this compound and a representative heterobifunctional linker (e.g., NHS-PEG-Maleimide). The quantitative data presented are typical values derived from the literature and may vary depending on the specific biomolecules and reaction conditions.

FeatureThis compound (Homobifunctional)Heterobifunctional Linker (e.g., NHS-PEG-Maleimide)
Reaction Type One-step (with activators) or two-stepSequential two-step
Target Functional Groups Primary amines (via activated carboxyl groups)Primary amines and thiols
Control over Conjugation Lower; risk of homo-dimerization and polymerizationHigh; sequential addition minimizes side products
Typical Conjugation Efficiency Variable, dependent on activation efficiencyGenerally high due to specific chemistries
Purity of Final Conjugate Often results in a heterogeneous mixtureHigher purity and homogeneity
Drug-to-Antibody Ratio (DAR) Control (for ADCs) Less precise, leading to a broader DAR distributionMore precise, enabling better control over DAR
Key Reagents EDC, NHSN/A (self-contained reactive groups)
Potential Side Reactions Hydrolysis of activated esters, formation of N-acylureaHydrolysis of NHS ester, off-target reaction of maleimide at high pH

Experimental Protocols

Protocol 1: Protein-Small Molecule Conjugation using this compound

This protocol describes a two-step method for conjugating a protein to a small molecule, both containing primary amine groups, using this compound.

Materials:

  • Protein of interest (in amine-free buffer, e.g., MES or PBS, pH 6.0-7.5)

  • Amine-containing small molecule

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine)

  • Desalting columns

Procedure:

Step A: Activation of this compound with EDC/Sulfo-NHS

  • Dissolve this compound in the Activation Buffer.

  • Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the this compound solution.

  • Incubate for 15-30 minutes at room temperature to form the Sulfo-NHS ester.

Step B: Conjugation to the First Protein

  • Immediately add the activated linker solution to the protein solution at a 10- to 20-fold molar excess of linker to protein.

  • Allow the reaction to proceed for 1-2 hours at room temperature or 4°C overnight.

  • Remove the excess, unreacted linker using a desalting column equilibrated with Conjugation Buffer.

Step C: Conjugation to the Amine-containing Small Molecule

  • Activate the second carboxylic acid group on the protein-linker conjugate by repeating Step A.

  • Add the amine-containing small molecule to the activated protein-linker conjugate. The molar ratio should be optimized for the specific application.

  • Incubate for 1-2 hours at room temperature or 4°C overnight.

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM and incubate for 15-30 minutes.

  • Purify the final conjugate using size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Antibody-Drug Conjugation using a Heterobifunctional Linker (SMCC)

This protocol outlines the conjugation of a thiol-containing drug to an antibody via its lysine residues using the SMCC linker.

Materials:

  • Antibody (in amine-free buffer, e.g., PBS, pH 7.2-7.5)

  • SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

  • Thiol-containing drug payload

  • Anhydrous DMSO or DMF

  • Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

Procedure:

Step A: Activation of Antibody with SMCC

  • Prepare the antibody solution at a concentration of 2-10 mg/mL in Conjugation Buffer.

  • Dissolve the SMCC crosslinker in DMSO or DMF and immediately add it to the antibody solution. Use a 10- to 20-fold molar excess of the crosslinker relative to the antibody.

  • Incubate the reaction for 30-60 minutes at room temperature.

  • Remove the excess, non-reacted crosslinker using a desalting column equilibrated with Conjugation Buffer. This yields the maleimide-activated antibody.

Step B: Conjugation of Drug Payload to Activated Antibody

  • Immediately add the thiol-containing drug payload to the purified maleimide-activated antibody. A 1.5- to 5-fold molar excess of the drug over the antibody is typically used.

  • Incubate the reaction for 1-2 hours at room temperature or 4°C overnight.

  • (Optional) Quench any unreacted maleimide groups by adding a final concentration of 10-20 mM cysteine or 2-mercaptoethanol and incubating for 15 minutes.

  • Purify the final ADC conjugate from excess payload and reaction byproducts using size-exclusion chromatography (SEC) or dialysis.

Mandatory Visualization

G cluster_0 Homobifunctional Linker Workflow (this compound) P1 Protein 1 (with -NH2) Intermediate Protein 1 - Linker SideProduct Polymerization / Homodimers P1->SideProduct Linker This compound (HOOC-PEG3-COOH) Activator EDC / NHS ActivatedLinker Activated Linker (NHS-ester) Activator->ActivatedLinker Activation ActivatedLinker->Intermediate 1st Conjugation FinalConjugate Protein 1 - Linker - Protein 2 Intermediate->FinalConjugate 2nd Activation & Conjugation P2 Protein 2 (with -NH2)

Caption: Workflow for bioconjugation using a homobifunctional linker like this compound.

G cluster_1 Heterobifunctional Linker Workflow (e.g., SMCC) Ab Antibody (with -NH2) ActivatedAb Maleimide-Activated Antibody SMCC SMCC Linker (NHS-ester & Maleimide) SMCC->ActivatedAb Step 1: Amine Reaction ADC Antibody-Drug Conjugate (ADC) ActivatedAb->ADC Step 2: Thiol Reaction Drug Drug (with -SH)

Caption: Sequential conjugation workflow using a heterobifunctional linker like SMCC.

G cluster_0 Decision Logic: Linker Selection Start Start: Need to conjugate two molecules Decision1 Are precise stoichiometry and high purity critical? Start->Decision1 Decision2 Are distinct reactive groups available on each molecule (e.g., -NH2 and -SH)? Decision1->Decision2 Yes Homo Consider Homobifunctional Linker (e.g., this compound) (Requires extensive purification) Decision1->Homo No Hetero Use Heterobifunctional Linker Decision2->Hetero Yes Decision2->Homo No

Caption: Decision tree for selecting between homobifunctional and heterobifunctional linkers.

References

The Crucial Role of Linker Composition in PROTAC Efficacy: A Comparative Guide to Ternary Complex Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the formation of a stable ternary complex—comprising the target protein, the PROTAC, and an E3 ligase—is the linchpin of successful protein degradation. The linker connecting the two ends of a PROTAC is not merely a spacer but a critical determinant of the geometry and stability of this complex. This guide provides a comparative analysis of validating ternary complex formation, with a focus on PROTACs utilizing a Bis-PEG3-acid linker, a common hydrophilic and flexible linker, and contrasts its performance with alternative linker chemistries.

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] Their mechanism hinges on the formation of a productive ternary complex with an E3 ubiquitin ligase. The nature of the linker—its length, flexibility, and chemical composition—plays a pivotal role in the efficiency of ternary complex formation and, consequently, the potency of the PROTAC.[1][2]

This guide will delve into the experimental validation of this critical step, using the well-characterized this compound linker as a prime example of a flexible, hydrophilic linker. We will explore the various biophysical and cellular assays employed to quantify ternary complex formation and stability, and compare the expected outcomes for a PEG-based linker with those of other common linker types, such as more rigid or hydrophobic alkyl chains.

Visualizing the PROTAC Mechanism and Experimental Workflow

To understand the validation process, it is essential to visualize the key steps in the PROTAC mechanism of action and the general workflow for assessing ternary complex formation.

PROTAC Mechanism of Action PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (e.g., with this compound linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded POI Fragments Proteasome->Degradation Degradation

Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

Ternary Complex Validation Workflow Ternary Complex Validation Workflow cluster_biophysical Biophysical Assays cluster_cellular Cellular Assays SPR Surface Plasmon Resonance (SPR) ITC Isothermal Titration Calorimetry (ITC) FRET Förster Resonance Energy Transfer (FRET) AlphaLISA AlphaLISA NanoBRET NanoBRET/BRET CoIP Co-Immunoprecipitation (Co-IP) WesternBlot Western Blot (Degradation) PROTAC_Design PROTAC Design & Synthesis (with specific linker, e.g., this compound) Binary_Binding Binary Binding Assays (PROTAC to POI and E3 Ligase separately) PROTAC_Design->Binary_Binding Ternary_Formation Ternary Complex Formation & Stability Binary_Binding->Ternary_Formation Ternary_Formation->SPR Ternary_Formation->ITC Ternary_Formation->FRET Ternary_Formation->AlphaLISA Cellular_Degradation Cellular Target Degradation Ternary_Formation->Cellular_Degradation Cellular_Degradation->NanoBRET Cellular_Degradation->CoIP Cellular_Degradation->WesternBlot Conclusion Conclusion: Linker Performance Evaluation Cellular_Degradation->Conclusion

Caption: A general workflow for the validation of PROTAC ternary complex formation, encompassing both biophysical and cellular methodologies.

Comparative Analysis of Linker Performance in Ternary Complex Formation

The choice of linker significantly impacts the thermodynamics and kinetics of ternary complex formation. Here, we compare the expected performance of a flexible hydrophilic linker like this compound with a more rigid or hydrophobic alkyl-based linker.

ParameterPROTAC with this compound Linker (Expected)PROTAC with Alkyl/Rigid Linker (Typical)Rationale
Solubility HighLow to ModerateThe polyethylene glycol (PEG) backbone of this compound enhances aqueous solubility.[1]
Cell Permeability ModerateVariable, can be higherWhile hydrophilicity can reduce passive diffusion, the flexibility of PEG linkers may aid in navigating the cell membrane. Hydrophobic linkers can improve membrane transit.
Ternary Complex Cooperativity (α) Variable, can be highVariable, often optimized for high cooperativityCooperativity is highly dependent on the specific protein-protein interactions facilitated by the linker's conformation. Flexible linkers can adopt multiple conformations, some of which may be highly favorable for ternary complex formation.[3]
Ternary Complex Stability (KD) Nanomolar to low micromolar rangeNanomolar to low micromolar rangeThe ultimate stability is a function of the induced protein-protein interactions, which can be favorable for both linker types with optimal design.
"Hook Effect" Can be pronouncedCan be pronouncedThe hook effect, where high PROTAC concentrations lead to the formation of non-productive binary complexes, is a characteristic of the PROTAC modality and not strictly linker-dependent.

Quantitative Data Summary

The following table summarizes representative quantitative data from studies on PROTACs with PEG-based linkers, which can be considered analogous to what might be expected for a PROTAC utilizing a this compound linker.

AssayPROTAC SystemLinkerTarget ProteinE3 LigaseKD (Ternary Complex)Cooperativity (α)Reference
SPRMZ1PEG4BRD4BD2VHL5.4 nM22
ITCPROTAC 1PEG-basedSMARCA2BDVHL79 nM14
AlphaLISAdBET1PEG-basedBRD4CRBN--
NanoBRETCompound with PEG2 linkerHSP90CRBN--

Note: KD (dissociation constant) is a measure of binding affinity, with lower values indicating stronger binding. Cooperativity (α) is the factor by which the affinity of the PROTAC for one protein is increased in the presence of the other. An α value greater than 1 indicates positive cooperativity, which is often desirable for potent degraders.

Detailed Experimental Protocols

Here are detailed methodologies for key experiments used to validate ternary complex formation.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique to measure the kinetics (on- and off-rates) and affinity of binary and ternary interactions in real-time.

Objective: To determine the binding affinity and kinetics of the PROTAC to the individual proteins and to quantify the stability of the ternary complex.

Protocol:

  • Immobilization: Covalently immobilize the E3 ligase (e.g., VHL or CRBN complex) onto a sensor chip surface.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).

    • In a separate experiment, inject a series of concentrations of the PROTAC over an immobilized target protein to determine the other binary KD.

  • Ternary Complex Analysis:

    • Pre-incubate a constant, saturating concentration of the target protein with a series of concentrations of the PROTAC.

    • Inject these pre-formed complexes over the immobilized E3 ligase.

    • The resulting sensorgrams will reflect the formation of the ternary complex.

  • Data Analysis:

    • Fit the sensorgram data to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD) for both binary and ternary interactions.

    • Calculate the cooperativity factor (α) as the ratio of the binary KD to the ternary KD.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction, including affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Objective: To determine the thermodynamic parameters of binary and ternary complex formation.

Protocol:

  • Sample Preparation: Prepare solutions of the target protein, E3 ligase, and PROTAC in the same buffer to minimize heat of dilution effects.

  • Binary Titration:

    • Place one of the proteins in the sample cell.

    • Titrate the PROTAC into the cell from a syringe in a series of small injections.

  • Ternary Titration:

    • To determine the affinity of the PROTAC for one protein in the presence of the other, pre-saturate the protein in the syringe with the PROTAC.

    • Titrate this complex into the sample cell containing the second protein.

  • Data Analysis:

    • Integrate the heat-change peaks from each injection and fit the data to a suitable binding model to obtain the thermodynamic parameters.

    • Cooperativity can be assessed by comparing the binding affinities from binary and ternary experiments.

NanoBRET™ Ternary Complex Assay

NanoBRET™ is a live-cell proximity-based assay that measures the interaction between two proteins in real-time.

Objective: To confirm and quantify the formation of the ternary complex within a cellular environment.

Protocol:

  • Cell Line Engineering: Create a stable cell line expressing the target protein fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag®.

  • Cell Plating: Seed the engineered cells into a multi-well plate.

  • Labeling: Add the HaloTag® NanoBRET™ 618 ligand to the cells, which will specifically label the E3 ligase.

  • PROTAC Treatment: Add a range of concentrations of the PROTAC to the cells.

  • Signal Detection: Add the NanoLuc® substrate and measure the luminescence at two wavelengths (donor and acceptor).

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor emission/donor emission).

    • An increase in the NanoBRET™ ratio upon PROTAC addition indicates the formation of the ternary complex.

    • Plotting the NanoBRET™ ratio against the PROTAC concentration often results in a bell-shaped curve, characteristic of the "hook effect".

Western Blot for Protein Degradation

While not a direct measure of ternary complex formation, western blotting is the ultimate readout of a functional PROTAC and confirms that the formed ternary complex is productive.

Objective: To quantify the reduction in the levels of the target protein following PROTAC treatment.

Protocol:

  • Cell Treatment: Treat cells with a range of concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Immunoblotting:

    • Probe the membrane with a primary antibody specific for the target protein.

    • Use a loading control antibody (e.g., GAPDH, β-actin) to normalize for protein loading.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and image the resulting bands.

  • Data Analysis:

    • Quantify the band intensities and normalize the target protein signal to the loading control.

    • Determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum percentage of degradation).

Conclusion

The validation of ternary complex formation is a cornerstone of PROTAC development. A multi-faceted approach, combining biophysical and cellular assays, is essential to fully characterize the performance of a PROTAC. For PROTACs incorporating a this compound linker, its inherent flexibility and hydrophilicity are expected to contribute favorably to solubility and the ability to adopt a conformation conducive to stable and cooperative ternary complex formation. However, as with all PROTACs, empirical validation is paramount. By systematically applying the assays detailed in this guide, researchers can gain a comprehensive understanding of how their chosen linker chemistry influences the critical step of ternary complex formation, thereby accelerating the development of potent and selective protein degraders.

References

The Influence of Bis-PEG3-acid Linker Length on Antibody-Drug Conjugate Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a pivotal component in the design of antibody-drug conjugates (ADCs), profoundly influencing their stability, pharmacokinetics (PK), efficacy, and toxicity.[1] Among the diverse linker technologies available, discrete polyethylene glycol (PEG) linkers, such as Bis-PEG3-acid, have become essential tools for optimizing ADC performance.[2] The inherent hydrophilicity of PEG linkers helps to counteract the aggregation of ADCs carrying hydrophobic payloads and can enhance the overall pharmacological properties of the conjugate.[1][3] This guide provides a comparative analysis of the impact of PEG linker length on ADC development, supported by experimental data and detailed methodologies to assist researchers in making informed decisions for linker selection.

The length of the PEG chain within an ADC linker is a critical parameter that can significantly affect its therapeutic index.[4] A delicate balance must be struck, as linker length influences solubility, stability, pharmacokinetics, and ultimately, anti-tumor efficacy and toxicity. While hydrophobic drug payloads can lead to ADC aggregation and rapid clearance from circulation, the incorporation of hydrophilic PEG linkers can alleviate these challenges, permitting higher drug-to-antibody ratios (DARs) without compromising the ADC's desirable properties.

Comparative Analysis of PEG Linker Length on ADC Performance

The selection of an appropriate PEG linker length is a strategic decision that involves balancing improved pharmacokinetic profiles with the potential for maintained or altered cytotoxicity. The following sections and tables summarize quantitative data from various studies to compare key performance metrics across different PEG linker lengths.

Impact on In Vitro Cytotoxicity

The effect of PEG linker length on the in vitro potency of an ADC can vary depending on the specific antibody, payload, and cancer cell line being targeted. Some studies have indicated that longer PEG chains can lead to a reduction in in vitro cytotoxicity. For instance, in a study involving miniaturized affibody-based drug conjugates, the introduction of 4 kDa and 10 kDa PEG linkers resulted in a 4.5-fold and 22-fold reduction in cytotoxicity, respectively, when compared to a conjugate with no PEG linker.

Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity of Affibody-Drug Conjugates

ConjugatePEG Linker LengthTarget Cell LineIC50 (nM)Fold Reduction in Cytotoxicity (compared to no PEG)
ZHER2-SMCC-MMAENo PEGNCI-N87~4.4-
ZHER2-PEG4K-MMAE4 kDaNCI-N87~19.84.5
ZHER2-PEG10K-MMAE10 kDaNCI-N87~96.822

Data adapted from a study on affibody-based drug conjugates, demonstrating a decrease in cytotoxicity with longer PEG chains.

Impact on Pharmacokinetics

A primary advantage of incorporating longer PEG linkers is the enhancement of an ADC's pharmacokinetic profile. The hydrophilic nature of PEG reduces nonspecific interactions and can lead to a prolonged circulation half-life and reduced plasma clearance. This "stealth" effect allows for greater accumulation of the ADC at the tumor site.

Table 2: Influence of PEG Linker Length on the Pharmacokinetics of Affibody-Drug Conjugates

ConjugatePEG Linker LengthHalf-life (hours)Fold Increase in Half-life (compared to no PEG)
ZHER2-SMCC-MMAENo PEG~1.2-
ZHER2-PEG4K-MMAE4 kDa~3.02.5
ZHER2-PEG10K-MMAE10 kDa~13.411.2

Data derived from a study on affibody-based drug conjugates, illustrating a significant extension of circulation half-life with increasing PEG length.

Impact on In Vivo Efficacy

The improved pharmacokinetic properties conferred by PEG linkers often translate to enhanced in vivo efficacy. Prolonged circulation and increased exposure of the ADC can lead to greater accumulation in tumor tissue, resulting in more potent anti-tumor activity.

Table 3: Effect of PEG Linker Architecture on In Vivo Pharmacokinetics of a DAR 8 ADC

ADC ConjugatePEG ConfigurationArea Under the Curve (AUC) (µg·mL⁻¹·d⁻¹)Clearance (µg·mL⁻¹·d⁻¹)
T-(L24-DM1)8Linear 24-unit PEG3780.40
T-(P(12x2)-DM1)8Pendant 2x12-unit PEG1051Not specified

This table showcases that a pendant PEG architecture can lead to a significantly higher plasma concentration (AUC) compared to a linear configuration for a high-DAR ADC.

Experimental Protocols

Detailed methodologies are crucial for the successful design and evaluation of ADCs with discrete PEG linkers. Below are representative protocols for key experiments.

ADC Synthesis and Characterization
  • Antibody Modification: A monoclonal antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to expose free sulfhydryl groups for conjugation.

  • Drug-Linker Preparation: The PEGylated linker-payload construct is synthesized separately. The this compound linker of a defined length is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and another for payload attachment.

  • Conjugation: The activated drug-linker is added to the reduced antibody solution and incubated to allow for covalent bond formation.

  • Purification and Characterization: The resulting ADC is purified to remove unconjugated drug-linker and other impurities. The final product is characterized to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity.

In Vitro Cytotoxicity Assay
  • Cell Culture: Cancer cell lines with varying levels of target antigen expression are cultured under standard conditions.

  • ADC Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the ADCs or a control antibody for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTT or MTS assay, which quantifies the metabolic activity of living cells.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a four-parameter logistic equation.

In Vivo Efficacy Study in Xenograft Models
  • Model Establishment: Immunocompromised mice are subcutaneously implanted with human tumor cells. Tumors are allowed to grow to a predetermined size.

  • ADC Administration: Mice are randomized into treatment and control groups. ADCs are administered intravenously at specified doses and schedules.

  • Tumor Growth Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly) throughout the study.

  • Endpoint: The study is concluded when tumors in the control group reach a predefined size, or at a set time point.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Visualizing the Impact and Workflow

Diagrams created using Graphviz (DOT language) are provided below to illustrate key relationships and processes in ADC development with PEG linkers.

ADC_Efficacy_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy S1 Antibody Reduction S3 Conjugation S1->S3 S2 Drug-Linker Synthesis (this compound) S2->S3 S4 Purification & Characterization (DAR, Purity) S3->S4 IV2 ADC Treatment S4->IV2 V2 ADC Administration S4->V2 IV1 Cell Culture IV1->IV2 IV3 Cytotoxicity Assay (IC50 Determination) IV2->IV3 V1 Xenograft Model Establishment IV3->V1 Informs V1->V2 V3 Tumor Growth Monitoring V2->V3 V4 Efficacy Analysis V3->V4

Caption: Experimental workflow for evaluating ADC efficacy.

Linker_Properties_Impact cluster_linker Linker Properties cluster_physchem Physicochemical Properties cluster_pk Pharmacokinetics cluster_efficacy Therapeutic Outcome P1 This compound Linker Length PC1 Increased Hydrophilicity P1->PC1 E2 Potentially Altered In Vitro Potency P1->E2 PC2 Reduced Aggregation PC1->PC2 PK1 Prolonged Half-life PC2->PK1 PK2 Reduced Clearance PC2->PK2 E1 Enhanced In Vivo Efficacy PK1->E1 PK2->E1

References

A Head-to-Head Comparison: Bis-PEG3-acid Versus Amine-Reactive Crosslinkers for Elucidating Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise identification and characterization of protein-protein interactions (PPIs) are paramount for understanding cellular processes and developing novel therapeutics. Chemical crosslinking, coupled with mass spectrometry (XL-MS), has emerged as a powerful tool for capturing these interactions within their native cellular context. The choice of crosslinking reagent is a critical determinant of experimental success. This guide provides an objective comparison of Bis-PEG3-acid, a carboxyl-reactive crosslinker, with traditional amine-reactive N-hydroxysuccinimide (NHS) ester-based crosslinkers, supported by experimental protocols and data-driven insights.

This compound is a homobifunctional crosslinker distinguished by its two terminal carboxylic acid groups.[1][2] Its utility in crosslinking lies in its reaction with primary amines on proteins, a process that requires activation by a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS, to enhance efficiency.[3][4][5] The integrated polyethylene glycol (PEG) spacer not only imparts hydrophilicity, which can improve the solubility of the crosslinker and resulting protein conjugates, but also provides a defined spacer length for probing spatial relationships between interacting proteins.

In contrast, widely used alternatives like Disuccinimidyl suberate (DSS) and its water-soluble counterpart, Bis(sulfosuccinimidyl) suberate (BS3), feature NHS esters that directly react with primary amines without the need for a separate activation step. This fundamental difference in reaction chemistry underpins the distinct advantages and disadvantages of each crosslinker class.

Comparative Analysis of Crosslinker Properties

The selection of an appropriate crosslinker is a multifaceted decision that requires careful consideration of the specific biological question and the biochemical properties of the proteins under investigation. Key parameters to evaluate include the reactivity of the crosslinker, the length and nature of its spacer arm, its solubility, and its ability to permeate cell membranes.

FeatureThis compoundDSS (Disuccinimidyl suberate)BS3 (Bis(sulfosuccinimidyl) suberate)
Reactive Group Carboxylic Acid (-COOH)N-hydroxysuccinimide (NHS) esterSulfo-N-hydroxysuccinimide (Sulfo-NHS) ester
Target Functional Group Primary Amines (-NH2)Primary Amines (-NH2)Primary Amines (-NH2)
Reaction Chemistry Two-step (EDC/NHS activation)One-stepOne-step
Spacer Arm Length ~15.9 Å11.4 Å11.4 Å
Water Solubility HighLowHigh
Cell Membrane Permeability Low (if activated with Sulfo-NHS)HighLow
Cleavability Non-cleavableNon-cleavableNon-cleavable

Experimental Workflows and Protocols

To provide a practical guide for researchers, the following section outlines a general experimental workflow for protein crosslinking and provides detailed protocols for both this compound (utilizing EDC and Sulfo-NHS) and the commonly used NHS-ester crosslinker, BS3.

G cluster_prep Sample Preparation cluster_crosslink Crosslinking Reaction cluster_quench Quenching cluster_analysis Analysis Prot_Prep Prepare Protein Sample in Amine-Free Buffer (e.g., PBS, HEPES, MES) Add_Crosslinker Add Crosslinker Prot_Prep->Add_Crosslinker Incubate Incubate (e.g., 30-60 min at RT or 2 hours on ice) Add_Crosslinker->Incubate Add_Quench Add Quenching Buffer (e.g., Tris or Glycine) Incubate->Add_Quench Incubate_Quench Incubate (15 min at RT) Add_Quench->Incubate_Quench SDS_PAGE SDS-PAGE Analysis Incubate_Quench->SDS_PAGE Mass_Spec Mass Spectrometry (XL-MS) Incubate_Quench->Mass_Spec G RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Protein-Protein Interaction of Interest Cytosolic_Targets Cytosolic Targets ERK->Cytosolic_Targets Nuclear_Targets Nuclear Targets (Transcription Factors) ERK->Nuclear_Targets

References

Navigating the Biological Milieu: A Comparative Guide to the Serum Stability of Bis-PEG3-acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the journey of a bioconjugate from the lab bench to therapeutic efficacy is fraught with biological hurdles. A critical determinant of success is the stability of the linker connecting the payload to the biomolecule, particularly within the complex and dynamic environment of blood serum. Premature cleavage of this linker can lead to off-target toxicity and a diminished therapeutic window. This guide provides an objective comparison of the serum stability of Bis-PEG3-acid conjugates against common alternatives, supported by experimental data and detailed methodologies, to aid in the rational design of robust bioconjugates.

The Stability Landscape: Comparing Linker Technologies

The stability of a bioconjugate in serum is a crucial pharmacokinetic parameter, often quantified by its half-life or the percentage of intact conjugate remaining over time. This compound, a hydrophilic linker, forms a stable amide bond with primary amine groups on biomolecules. This amide linkage is known for its high resistance to enzymatic and chemical degradation under physiological conditions.

To contextualize the performance of this compound, this section compares its expected stability with other widely used linker technologies. The following table summarizes quantitative data from various studies, highlighting the diverse stability profiles of different linker chemistries.

Linker TypeModel SystemIncubation Time% Intact ConjugateKey Observations
This compound (Amide) Predicted7 days>95%The amide bond is highly stable and resistant to enzymatic cleavage in serum.
Maleimide (Thioether)ADC in human plasma7 days~50%Susceptible to retro-Michael addition, leading to deconjugation.
"Bridging" DisulfideADC in human plasma7 days>95%Engineered for enhanced stability compared to traditional disulfide linkers.
Maleamic AcidFluorescent antibody conjugate in human serum7 days~100%Demonstrates exceptional stability, overcoming the limitations of maleimide chemistry.[1]
PEGylated Peptide (PEG5)Peptide in rat serum48 hours~40%The length of the PEG chain can influence the stability of the conjugate.[2]
PEGylated Peptide (PEG20)Peptide in rat serum48 hours>70%Longer PEG chains can offer greater protection from proteolytic degradation.[2]

In-Depth Experimental Protocols for Stability Assessment

Accurate assessment of serum stability is paramount for the preclinical evaluation of bioconjugates. Below are detailed methodologies for two common analytical techniques used to quantify the amount of intact conjugate in a serum matrix.

High-Performance Liquid Chromatography (HPLC)-Based Stability Assay

This method separates the intact conjugate from its degradation products and free payload, allowing for precise quantification.

Objective: To determine the percentage of intact bioconjugate remaining after incubation in serum over a specified time course.

Materials:

  • Bioconjugate of interest

  • Human or animal serum (e.g., human, mouse, rat)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., acetonitrile with 1% trifluoroacetic acid)

  • HPLC system with a suitable detector (e.g., UV-Vis, fluorescence, or mass spectrometer)

  • Appropriate HPLC column (e.g., reverse-phase C18)

Procedure:

  • Sample Preparation:

    • Thaw frozen serum at 37°C and centrifuge to remove any precipitates.

    • Prepare a stock solution of the bioconjugate in PBS.

  • Incubation:

    • Dilute the bioconjugate stock solution into pre-warmed serum to a final concentration of 5-10 µM.

    • Incubate the samples at 37°C.

  • Time Points:

    • At designated time points (e.g., 0, 1, 4, 24, 48, 96, and 168 hours), withdraw an aliquot of the serum sample.

  • Quenching and Protein Precipitation:

    • Immediately mix the serum aliquot with 2-3 volumes of cold quenching solution to stop degradation and precipitate serum proteins.

    • Vortex the mixture and incubate on ice for at least 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes to pellet the precipitated proteins.

  • HPLC Analysis:

    • Carefully collect the supernatant containing the conjugate and its metabolites.

    • Inject a defined volume of the supernatant onto the HPLC system.

    • Elute the components using a suitable gradient of mobile phases (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA).

    • Monitor the elution profile at a wavelength appropriate for the conjugate or by mass spectrometry.

  • Data Analysis:

    • Identify the peak corresponding to the intact bioconjugate based on its retention time from a reference standard.

    • Integrate the peak area of the intact conjugate at each time point.

    • Calculate the percentage of intact conjugate remaining relative to the T=0 time point.

    • Plot the percentage of intact conjugate versus time to determine the stability profile and half-life.

Enzyme-Linked Immunosorbent Assay (ELISA)-Based Stability Assay for Antibody Conjugates

This method is particularly useful for antibody-drug conjugates (ADCs) and relies on the specific binding of antibodies to quantify the intact conjugate.

Objective: To measure the concentration of the intact antibody conjugate in serum samples over time.

Materials:

  • Antibody conjugate

  • Human or animal serum

  • ELISA plates

  • Capture antibody (specific for the antibody portion of the conjugate)

  • Detection antibody (specific for the payload or a tag on the conjugate), conjugated to an enzyme (e.g., HRP)

  • Wash buffer (e.g., PBST)

  • Blocking buffer (e.g., 3% BSA in PBST)

  • Substrate for the detection enzyme (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • ELISA Plate Preparation:

    • Coat the ELISA plates with the capture antibody overnight at 4°C.

    • Wash the plates with PBST.

    • Block the plates with a suitable blocking buffer for 1-2 hours at room temperature.

  • Incubation of Conjugate in Serum:

    • Incubate the antibody conjugate in serum at 37°C at a predetermined concentration.

    • Collect samples at various time points.

  • Sample Analysis:

    • Add the serum samples containing the antibody conjugate to the coated and blocked ELISA plates in a serial dilution.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plates thoroughly with PBST.

    • Add the detection antibody and incubate for 1 hour at room temperature.

    • Wash the plates with PBST.

  • Signal Development and Reading:

    • Add the enzyme substrate and incubate until sufficient color development.

    • Stop the reaction with the stop solution.

    • Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of the intact antibody conjugate.

    • Determine the concentration of the intact conjugate in the serum samples by interpolating from the standard curve.

    • Plot the concentration of intact conjugate versus time to assess stability.

Visualizing the Experimental Workflow

To further clarify the process of assessing serum stability, the following diagram illustrates a typical experimental workflow.

Serum_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis start Start prep_conjugate Prepare Conjugate Stock Solution start->prep_conjugate prep_serum Prepare Serum start->prep_serum incubate Incubate Conjugate in Serum at 37°C prep_conjugate->incubate prep_serum->incubate timepoints Collect Aliquots at Time Points incubate->timepoints quench Quench Reaction & Precipitate Proteins timepoints->quench centrifuge Centrifuge quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC or ELISA Analysis supernatant->hplc data_analysis Data Analysis hplc->data_analysis end End data_analysis->end

A typical workflow for assessing bioconjugate serum stability.

Degradation Pathways and Considerations

The degradation of bioconjugates in serum can occur through several mechanisms. For PEGylated compounds, while the polyethylene glycol chain itself is relatively inert, the linkage to the biomolecule is the critical point of vulnerability. The amide bond formed by this compound is generally resistant to proteases that are abundant in serum. In contrast, linkers such as those based on maleimide can undergo a retro-Michael reaction, particularly in the presence of thiol-containing serum proteins like albumin, leading to payload exchange and loss of efficacy. Disulfide linkers are designed to be cleaved in the reducing environment inside cells but can be susceptible to premature cleavage in the blood. Understanding these potential degradation pathways is essential for interpreting stability data and for the design of next-generation bioconjugates with tailored pharmacokinetic profiles.

References

A Comparative Analysis of PEGylation Strategies for Enhanced Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of a PEGylation method is a critical determinant of a therapeutic agent's ultimate success. This guide provides a comprehensive comparison of different PEGylation strategies, offering a detailed examination of their impact on drug performance, supported by experimental data and detailed methodologies.

The covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, is a widely employed strategy to enhance the pharmacokinetic and pharmacodynamic properties of drugs.[1] By increasing the hydrodynamic size of the molecule, PEGylation can shield it from enzymatic degradation and reduce renal clearance, thereby extending its circulation half-life.[1][2] This modification can also decrease the immunogenicity of the therapeutic agent.[1] However, the effectiveness of PEGylation is highly dependent on the chosen strategy, which can be broadly categorized into first-generation (random) and next-generation (site-specific) approaches, each with distinct advantages and disadvantages.

First-Generation vs. Next-Generation PEGylation: A Head-to-Head Comparison

First-generation PEGylation typically involves the random attachment of PEG chains to available functional groups on the drug molecule, most commonly the ε-amino groups of lysine residues. This non-specific approach often results in a heterogeneous mixture of PEGylated isomers, which can lead to a loss of biological activity if PEG is attached at or near the active site.[3] In contrast, next-generation strategies focus on site-specific PEGylation, enabling precise control over the location of PEG attachment. This targeted approach minimizes the risk of inactivating the drug and produces a more homogeneous product with predictable properties.

A study on interferon beta-1b (IFN-β) demonstrated the profound impact of the PEGylation strategy on bioactivity. Random modification of lysine residues with amine-reactive PEGs resulted in a 50-fold decrease in in vitro bioactivity. In stark contrast, site-specific PEGylation at an engineered cysteine residue not only preserved but in some cases, improved the in vitro bioactivity by 11- to 78-fold compared to the unPEGylated protein. Furthermore, the site-specifically PEGylated IFN-β showed enhanced pharmacokinetic properties and significantly greater efficacy in inhibiting tumor growth in a mouse xenograft model.

ParameterFirst-Generation (Random) PEGylationNext-Generation (Site-Specific) PEGylationReference
Homogeneity Heterogeneous mixture of isomersHomogeneous, well-defined product
Bioactivity Often reduced due to random attachmentHigh retention of bioactivity
In Vivo Efficacy Variable, can be compromisedGenerally enhanced
Manufacturing Simpler processMore complex, may require protein engineering

The Influence of PEG Architecture: Linear vs. Branched

The architecture of the PEG polymer itself also plays a crucial role in the performance of the PEGylated drug. While linear PEG is commonly used, branched PEG structures have been shown to offer certain advantages. Therapeutic proteins conjugated with branched PEG have demonstrated extended in vivo circulation half-lives compared to their linear PEG counterparts. Interestingly, this has been found not to be a direct result of a greater hydrodynamic volume. Instead, the enhanced half-life and stability of branched PEG conjugates are attributed to a more effective shielding of the protein surface, which decreases glomerular filtration and protects it from enzymatic degradation. However, this increased shielding can sometimes come at the cost of reduced biological activity.

PEG ArchitectureKey CharacteristicsImpact on PerformanceReference
Linear PEG Single polymer chainEffective at increasing half-life, but may offer less surface shielding.
Branched PEG Multiple PEG chains originating from a central coreSuperior at extending half-life and reducing immunogenicity due to enhanced steric hindrance. May lead to a greater reduction in bioactivity.

The Role of PEG Molecular Weight

The molecular weight of the PEG chain is another critical parameter that can be tailored to optimize drug performance. Increasing the molecular weight of PEG generally leads to a longer circulation half-life. For instance, a study on interferon-alpha-2a (IFN-α-2a) demonstrated a clear correlation between PEG size and half-life.

ConjugateHalf-life (hours)Reference
Non-PEGylated IFN-α-2a1.2
IFN-α-2a + 20 kDa linear PEG13.3
IFN-α-2a + 40 kDa linear PEG34.1
IFN-α-2a + 60 kDa linear PEG49.3

Similarly, for nanoparticles, increasing the PEG molecular weight has been shown to decrease liver uptake and prolong circulation time.

Releasable PEGylation: A Pro-Drug Approach

A more recent innovation in PEGylation technology is the use of releasable linkers. This strategy allows the PEGylated drug to act as a prodrug, circulating in the body with the benefits of PEGylation, and then releasing the unmodified, fully active drug at a controlled rate. This approach is particularly advantageous when any degree of PEGylation, even site-specific, leads to a significant loss of efficacy.

Experimental Protocols

Determination of Drug Loading in PEGylated Nanoparticles

A reliable method for quantifying the amount of drug loaded into PEGylated nanoparticles is crucial for product development and quality control. One direct method involves the use of attenuated total reflection Fourier transform infrared (ATR-FTIR) spectroscopy.

Protocol:

  • Sample Preparation: Prepare a series of calibration standards with known concentrations of the drug mixed with blank nanoparticles. Lyophilize the drug-loaded nanoparticle samples.

  • ATR-FTIR Measurement: Place a small amount of the lyophilized sample onto the ATR crystal. Apply consistent pressure to ensure good contact.

  • Spectral Acquisition: Collect the infrared spectrum over a defined range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: Identify a characteristic peak of the drug that does not overlap with the nanoparticle excipient peaks.

  • Quantification: Create a calibration curve by plotting the area or height of the characteristic drug peak against the known drug concentrations of the standards. Use this curve to determine the drug concentration in the unknown samples.

Characterization of PEGylated Proteins by Size-Exclusion Chromatography (SEC)

SEC is a common technique used to separate molecules based on their hydrodynamic radius, making it suitable for analyzing the size variants of PEGylated proteins.

Protocol:

  • System Preparation: Equilibrate the SEC column with the chosen mobile phase (e.g., phosphate-buffered saline).

  • Sample Preparation: Dissolve the PEGylated protein sample in the mobile phase.

  • Injection: Inject a defined volume of the sample onto the column.

  • Elution: Elute the sample with the mobile phase at a constant flow rate.

  • Detection: Monitor the eluate using a UV detector at 280 nm for protein and an evaporative light scattering detector (ELSD) or a refractive index (RI) detector for the PEG component.

  • Analysis: The PEGylated protein will elute earlier than the non-PEGylated protein due to its larger size. The presence of free PEG can also be detected.

Visualizing the Impact of PEGylation: The G-CSF Signaling Pathway

Granulocyte colony-stimulating factor (G-CSF) is a cytokine that stimulates the production of neutrophils. Its PEGylated form, Pegfilgrastim, has a longer half-life and is used to treat neutropenia in chemotherapy patients. G-CSF exerts its effects by binding to its receptor (G-CSFR) and activating the JAK/STAT signaling pathway.

G_CSF_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GCSF G-CSF GCSFR G-CSF Receptor GCSF->GCSFR Binding JAK JAK GCSFR->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization DNA DNA pSTAT->DNA Nuclear Translocation & Binding Transcription Gene Transcription (Proliferation, Differentiation, Survival) DNA->Transcription PEGylation_Workflow cluster_strategies PEGylation Strategies cluster_characterization Characterization cluster_evaluation In Vivo Evaluation Start Therapeutic Protein Random First-Generation (Random) Start->Random SiteSpecific Next-Generation (Site-Specific) Start->SiteSpecific Linear Linear PEG Random->Linear Branched Branched PEG Random->Branched SiteSpecific->Linear SiteSpecific->Branched SEC SEC-HPLC Linear->SEC MS Mass Spectrometry Linear->MS Activity In Vitro Bioassay Linear->Activity Branched->SEC Branched->MS Branched->Activity PK Pharmacokinetics (Half-life) SEC->PK MS->PK Activity->PK Efficacy Efficacy Studies (Animal Models) Activity->Efficacy Analysis Comparative Analysis PK->Analysis Efficacy->Analysis

References

Safety Operating Guide

Proper Disposal of Bis-PEG3-acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of Bis-PEG3-acid is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, ensuring compliance with standard laboratory safety protocols and regulatory requirements. Adherence to these guidelines will help mitigate risks to personnel and the environment.

Immediate Safety Precautions

This compound and similar PEGylated compounds are classified as hazardous substances that can cause skin, eye, and respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical. This includes, but is not limited to:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A lab coat or other protective clothing

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1] An accessible safety shower and eye wash station are mandatory in any area where this chemical is handled.

Operational and Disposal Plan

The disposal of this compound must be carried out in strict accordance with local, state, and federal regulations.[2][3] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for collection by a licensed chemical waste disposal contractor.[1] Under no circumstances should this compound be disposed of down the drain or in regular trash.

Quantitative Data Summary

For quick reference, the following table summarizes key hazard and disposal information.

ParameterValue/InstructionSource
Hazard Class Skin, eye, and respiratory irritant
PPE Safety goggles, chemical-resistant gloves, lab coat
Handling Area Well-ventilated area or chemical fume hood
Disposal Method Licensed hazardous waste disposal
Drain Disposal Prohibited
Solid Waste Disposal Prohibited

Detailed Experimental Protocol for Disposal

The following step-by-step procedure should be followed for the safe disposal of this compound waste.

1. Waste Segregation and Collection:

  • Collect all waste containing this compound, including unused product, solutions, and contaminated materials (e.g., pipette tips, weighing paper, absorbent pads), in a designated hazardous waste container.

  • Ensure the waste container is made of a material compatible with acidic compounds. For instance, acids should not be stored in metal containers. The container must have a secure, tight-fitting lid to prevent leaks and spills.

2. Labeling:

  • Clearly label the hazardous waste container with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Include any other relevant hazard information as required by your institution's EHS department.

3. Storage:

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.

  • The storage area should be designed to contain potential spills.

  • Segregate the this compound waste from incompatible materials, such as bases and reactive chemicals, to prevent dangerous reactions.

4. Arranging for Disposal:

  • Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste.

  • Provide them with an accurate description of the waste, including the chemical name and quantity.

5. Spill and Emergency Procedures:

  • In the event of a spill, immediately evacuate the area and ensure it is well-ventilated.

  • For liquid spills, use an inert absorbent material, such as diatomite or universal binders, to contain and soak up the substance.

  • Place the absorbent material and any other contaminated items into the designated hazardous waste container.

  • Decontaminate the spill area and any affected equipment.

  • Report all spills to your institution's EHS department.

6. Empty Container Disposal:

  • Empty containers that held this compound should be treated as hazardous waste as they may retain product residue.

  • These containers should not be reused and must be disposed of in the same manner as the chemical waste itself.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

BisPEG3Acid_Disposal_Workflow start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill collect_waste Collect Waste in a Designated, Compatible Hazardous Waste Container ppe->collect_waste label_container Label Container: 'Hazardous Waste' 'this compound' collect_waste->label_container store_waste Store Sealed Container in a Secure, Ventilated Area Away from Incompatibles label_container->store_waste contact_ehs Contact Institutional EHS or Licensed Waste Contractor for Pickup store_waste->contact_ehs disposal Professional Disposal contact_ehs->disposal end End of Process disposal->end spill->ppe No spill_procedure Follow Spill Procedure: 1. Evacuate & Ventilate 2. Absorb with Inert Material 3. Collect in Waste Container 4. Decontaminate Area 5. Report to EHS spill->spill_procedure Yes spill_procedure->store_waste

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Bis-PEG3-acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Bis-PEG3-acid. The following procedures are designed to ensure a safe laboratory environment.

Understanding the Hazards

This compound is a chemical that requires careful handling due to its potential hazards. The primary hazard information is summarized below.

Hazard Identification:

Hazard ClassGHS CodeDescription
Skin IrritationH315Causes skin irritation.[1]
Eye IrritationH319Causes serious eye irritation.[1]
Respiratory IrritationH335May cause respiratory irritation.[1]
Signal Word -Warning [1]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.[2]

Recommended PPE:

Body PartEquipmentSpecification
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended.
Eyes/Face Safety goggles and face shieldUse splash-proof chemical goggles. A face shield offers additional protection.
Body Laboratory coat or apronA chemical-resistant lab coat or apron is essential to protect clothing.
Respiratory Respirator (if necessary)Use in a well-ventilated area. If ventilation is inadequate or fumes are generated, a respirator with an appropriate cartridge is necessary.

Safe Handling Procedures

Adherence to proper handling protocols is crucial to prevent accidents and exposure.

Step-by-Step Handling Protocol:

  • Preparation : Before handling, ensure that an emergency eyewash station and safety shower are accessible.

  • Ventilation : Always work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.

  • Dispensing : When transferring the chemical, use a funnel or graduated cylinder to avoid splashes. Never pour directly from the main container to a small vial.

  • Avoid Contact : Minimize direct contact with the substance. Do not eat, drink, or smoke in the handling area.

  • After Handling : Wash hands thoroughly with soap and water after handling the chemical.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Ensure Access to Eyewash/Shower B->C D Work in a Fume Hood C->D Proceed to Handling E Use Proper Dispensing Tools D->E F Avoid Inhalation and Contact E->F G Securely Seal Container F->G Proceed to Post-Handling H Wash Hands Thoroughly G->H I Clean Work Area H->I

Safe Handling Workflow for this compound

First Aid Measures

In case of accidental exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Remove contaminated clothing and rinse the affected skin area thoroughly with water. If irritation persists, seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage and Disposal

Proper storage and disposal are essential for safety and environmental protection.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • The recommended storage temperature is at room temperature, sealed in a dry environment.

Disposal Plan:

  • Waste Collection : Collect waste material in a designated, labeled, and sealed container.

  • Regulatory Compliance : Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of it down the drain or in regular trash.

  • Professional Disposal : Contact a licensed professional waste disposal service to arrange for pickup and disposal of the chemical waste.

G start Chemical Waste Generated collect Collect in Labeled, Sealed Container start->collect store Store in Designated Waste Area collect->store contact Contact Licensed Waste Disposal Service store->contact dispose Dispose According to Regulations contact->dispose

Chemical Waste Disposal Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.